molecular formula C19H20N2O3S B11023470 ATPase-IN-4

ATPase-IN-4

Cat. No.: B11023470
M. Wt: 356.4 g/mol
InChI Key: VLZBYFXVXLXGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a synthetic small molecule featuring a benzothiazole core linked to a phenolic amide via a hexanamide chain. This structure is of significant interest in medicinal chemistry research, particularly in the development of multi-target directed ligands (MTDLs). Compounds based on the benzothiazole scaffold have demonstrated a range of bioactive properties. For instance, structurally related benzothiazole derivatives have been investigated as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes considered promising targets for treating pain and inflammatory diseases . Furthermore, similar molecular frameworks, such as the N-(2-hydroxyphenyl)piperidinecarboxamide motif found in the investigational compound D2AAK4, have shown affinity for aminergic G-protein coupled receptors (GPCRs) and exhibited antipsychotic profiles in preclinical studies . The specific hexanamide chain in this compound is a common feature in drug discovery aimed at optimizing pharmacokinetic properties. Researchers can utilize this compound to explore its mechanism of action, binding affinity for various biological targets, and potential therapeutic applications in areas like neuroscience and immunology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-6-(3-oxo-1,2-benzothiazol-2-yl)hexanamide

InChI

InChI=1S/C19H20N2O3S/c22-16-10-5-4-9-15(16)20-18(23)12-2-1-7-13-21-19(24)14-8-3-6-11-17(14)25-21/h3-6,8-11,22H,1-2,7,12-13H2,(H,20,23)

InChI Key

VLZBYFXVXLXGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ATPase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: ATPase-IN-4 is a hypothetical molecule presented here for illustrative purposes. The data, experimental protocols, and proposed mechanism of action are based on established principles of P-type ATPase inhibition and are intended to serve as a representative guide.

Introduction

P-type ATPases are a ubiquitous superfamily of enzymes responsible for the active transport of ions and lipids across biological membranes.[1] They are vital for numerous physiological processes, including maintaining electrochemical gradients, nutrient uptake, and heavy metal detoxification.[2][3] A key feature of P-type ATPases is the formation of a phosphorylated intermediate as part of their reaction cycle, commonly described by the Post-Albers model.[1][4] This cycle involves conformational changes that alternate the accessibility of the substrate binding site from one side of the membrane to the other.[4]

The PIB-type ATPase subfamily is responsible for the transport of heavy metal ions.[5] Notably, PIB-4-ATPases, which transport ions such as zinc and cobalt, are gaining attention as potential therapeutic targets, particularly as virulence factors in pathogenic bacteria.[5] this compound is a novel small molecule inhibitor designed to target a PIB-4-type ATPase, herein referred to as PIB-4-ATPase-T (Target). This document provides a comprehensive overview of the proposed mechanism of action of this compound, supported by hypothetical experimental data and detailed protocols.

Proposed Mechanism of Action of this compound

This compound is hypothesized to be a non-competitive inhibitor of PIB-4-ATPase-T. It is proposed to bind to an allosteric site on the enzyme, stabilizing it in the E2P conformation. This prevents the dephosphorylation and subsequent conformational change back to the E1 state, effectively locking the enzyme in an inactive state and halting the transport cycle.[4][6] This mode of action is distinct from competitive inhibitors that would compete with ATP for the nucleotide-binding domain.[6]

The Post-Albers cycle for a generic P-type ATPase involves the following key steps[4][7]:

  • E1 State: The enzyme is in its inward-facing conformation with high affinity for the substrate ion (e.g., Zn2+).

  • E1~P State: Upon substrate and ATP binding, the enzyme is phosphorylated on a conserved aspartate residue.

  • E2P State: A conformational change occurs, exposing the substrate binding site to the extracellular side and lowering its affinity, leading to ion release.

  • E2 State: Dephosphorylation of the enzyme.

  • Return to E1: The enzyme reverts to its inward-facing conformation, ready for a new cycle.

This compound is thought to bind to the E2P state, preventing the progression to the E2 state and thereby inhibiting the overall catalytic activity of the pump.

Post_Albers_Cycle_Inhibition E1 E1 (High-affinity, inward-facing) E1_ATP E1.ATP (Substrate & ATP bound) E1->E1_ATP + Substrate + ATP E1P E1~P (Occluded) E1_ATP->E1P Phosphorylation E2P E2P (Low-affinity, outward-facing) E1P->E2P Conformational Change E2 E2 (Outward-facing) E2P->E2 Dephosphorylation (Ion release) E2->E1 Conformational Change Inhibitor This compound Inhibitor->E2P Inhibition

Figure 1: Proposed inhibition of the P-type ATPase Post-Albers cycle by this compound.

Quantitative Data

The inhibitory effect of this compound on PIB-4-ATPase-T has been characterized through a series of in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Inhibition of PIB-4-ATPase-T Activity by this compound

Compound IC50 (nM)
This compound 75

| Control Compound | > 10,000 |

Table 2: Kinetic Parameters of PIB-4-ATPase-T in the Presence of this compound

Condition Km for ATP (µM) Vmax (nmol Pi/min/mg)
No Inhibitor 510 150
This compound (50 nM) 505 95

| this compound (100 nM) | 515 | 60 |

The data in Table 2 are consistent with a non-competitive inhibition mechanism, as the Km for ATP remains largely unchanged while the Vmax decreases with increasing concentrations of this compound.[8]

Experimental Protocols

In Vitro ATPase Activity Assay (Malachite Green Assay)

This protocol is adapted from standard colorimetric assays that measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[9][10]

Materials:

  • Purified PIB-4-ATPase-T enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green in water

    • Solution B: 4.2% Ammonium Molybdate in 4 M HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).

  • Enzyme Addition: Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate. Add 10 µL of purified PIB-4-ATPase-T (final concentration, e.g., 10 nM) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 1 mM).

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of the Malachite Green Working Reagent.

  • Color Development: Incubate at room temperature for 20 minutes to allow for color development.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve to determine the amount of Pi released in each well. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

ATPase_Assay_Workflow start Start plate_prep Prepare serial dilutions of this compound in a 384-well plate start->plate_prep add_enzyme Add purified PIB-4-ATPase-T to each well plate_prep->add_enzyme pre_incubate Pre-incubate for 15 minutes at RT add_enzyme->pre_incubate add_atp Initiate reaction by adding ATP pre_incubate->add_atp reaction_incubate Incubate for 30 minutes at 37°C add_atp->reaction_incubate add_malachite Stop reaction with Malachite Green Reagent reaction_incubate->add_malachite color_dev Incubate for 20 minutes at RT for color development add_malachite->color_dev read_plate Read absorbance at 620 nm color_dev->read_plate analyze Analyze data and calculate IC50 read_plate->analyze

Figure 2: Experimental workflow for the in vitro ATPase inhibition assay.

Cellular Assay: Bacterial Viability

To assess the effect of this compound on a cellular level, a bacterial viability assay can be performed using a pathogenic bacterial strain that relies on PIB-4-ATPase-T for virulence.

Materials:

  • Bacterial strain expressing PIB-4-ATPase-T

  • Growth medium (e.g., Luria-Bertani broth)

  • This compound

  • Resazurin-based viability reagent

  • 96-well microplate

Procedure:

  • Bacterial Culture: Grow an overnight culture of the bacterial strain.

  • Inoculation: Dilute the overnight culture to a starting OD600 of 0.05 in fresh growth medium.

  • Compound Addition: Add serial dilutions of this compound to the wells of a 96-well plate.

  • Incubation: Add the diluted bacterial culture to the wells and incubate at 37°C with shaking for 18-24 hours.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) to determine cell viability.

  • Data Analysis: Calculate the minimum inhibitory concentration (MIC) of this compound.

Downstream Signaling and Cellular Effects

Inhibition of PIB-4-ATPase-T by this compound is expected to disrupt heavy metal homeostasis within the cell. This can lead to an accumulation of intracellular heavy metals, which in turn can induce a cascade of downstream events, including oxidative stress and ultimately, cell death. This makes PIB-4-ATPases attractive targets for the development of novel antibiotics.[5]

Downstream_Signaling_Pathway ATPase_IN_4 This compound PIB4_ATPase PIB-4-ATPase-T ATPase_IN_4->PIB4_ATPase Inhibition Inhibition of Ion Efflux PIB4_ATPase->Inhibition Ion_Accumulation Intracellular Heavy Metal Accumulation Inhibition->Ion_Accumulation Oxidative_Stress Oxidative Stress (ROS) Ion_Accumulation->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death

Figure 3: Proposed downstream effects of PIB-4-ATPase-T inhibition by this compound.

Conclusion

The hypothetical inhibitor this compound presents a plausible mechanism of action targeting a PIB-4-type ATPase. Through non-competitive inhibition that stabilizes the E2P conformational state, this compound effectively halts the enzyme's transport cycle. The supporting quantitative data and detailed experimental protocols provide a framework for the characterization of such an inhibitor. The disruption of heavy metal homeostasis by this compound highlights the potential of targeting PIB-4-ATPases for the development of new therapeutics, particularly in the context of infectious diseases. Further studies would be required to validate this mechanism and explore the full therapeutic potential of this and similar compounds.

References

A Technical Guide to the Discovery and Synthesis of ATPase Inhibitors: A Case Study on Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial searches for the specific compound "ATPase-IN-4" did not yield public-domain information. This guide will, therefore, focus on a well-characterized and clinically significant ATPase inhibitor, Omeprazole, to illustrate the core principles of discovery, synthesis, and mechanism of action as requested. Omeprazole serves as an exemplary case study for a targeted ATPase inhibitor.

Introduction

Adenosine triphosphatases (ATPases) are a superfamily of enzymes crucial for various cellular functions, including ion transport, signal transduction, and energy metabolism.[1] Their significance in physiological processes makes them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Omeprazole, a proton pump inhibitor that specifically targets the H+/K+-ATPase.

Omeprazole was the first clinically used proton pump inhibitor, discovered in 1979, revolutionizing the treatment of acid-related gastrointestinal disorders.[2] It is a substituted benzimidazole that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system located at the secretory surface of gastric parietal cells.[3][4]

Discovery and Development

The journey to Omeprazole's discovery began with the screening of substituted mercapto-benzimidazoles. A derivative of timoprazole, Omeprazole (initially coded H168/68), was synthesized in 1979.[2][5] Pharmacological studies revealed its potent and long-lasting inhibitory effect on gastric acid secretion, directly targeting the proton pump.[5]

Mechanism of Action

Omeprazole is a prodrug, meaning it is administered in an inactive form and requires activation in the body.[3][6] It is a weak base that, after absorption into the bloodstream, selectively accumulates in the acidic canaliculi of gastric parietal cells. In this acidic environment, Omeprazole undergoes a chemical transformation into its active form, a reactive sulfenamide.[3][6]

This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase.[6][7][8] Specifically, Omeprazole has been shown to react with cysteine 813 and 892 of the enzyme.[2] This binding is irreversible and non-competitive, effectively inactivating the proton pump and thus inhibiting the final step of gastric acid production.[3][6][9] The restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzymes, which contributes to Omeprazole's long duration of action.[6]

Signaling Pathway of Gastric Acid Secretion and Omeprazole Inhibition

The following diagram illustrates the signaling cascade leading to gastric acid secretion and the point of inhibition by Omeprazole.

Gastric Acid Secretion Pathway cluster_stimuli Stimulatory Signals cluster_cells Cellular Activation cluster_pump Proton Pump Action Gastrin Gastrin ECL Cell ECL Cell Gastrin->ECL Cell Stimulates Acetylcholine Acetylcholine Histamine Histamine Parietal Cell Parietal Cell Histamine->Parietal Cell Stimulates (H2 Receptor) G Cell G Cell G Cell->Gastrin Releases Vagus Nerve Vagus Nerve Vagus Nerve->G Cell Stimulates Vagus Nerve->Parietal Cell Stimulates (via ACh) ECL Cell->Histamine Releases H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) Parietal Cell->H+/K+-ATPase (Proton Pump) Activates H+ Secretion H+ Secretion H+/K+-ATPase (Proton Pump)->H+ Secretion Pumps H+ into lumen Omeprazole (Active) Omeprazole (Active) Omeprazole (Active)->H+/K+-ATPase (Proton Pump) Irreversibly Inhibits

Caption: Signaling pathway of gastric acid secretion and inhibition by Omeprazole.

Quantitative Data

The inhibitory activity of Omeprazole on H+/K+-ATPase has been quantified in various studies. The following table summarizes key in vitro inhibition data.

ParameterValueConditionsReference
IC50 3.9 µMPre-incubated with H+/K+-ATPase preparation (30 µg protein/ml) for 30 min at 37°C and pH 6.1.[10]
IC50 36 µMAt pH 7.4.[10]
IC50 5.2 µMTransient acidification of Omeprazole at pH 7.4.[10]
IC50 1.1 µMGastric microsomes incubated for 30 min at pH 6.1.[11]

Synthesis of Omeprazole

The synthesis of Omeprazole involves the coupling of two key heterocyclic intermediates: a substituted benzimidazole and a substituted pyridine, followed by an oxidation step.

Key Intermediates:
  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

General Synthetic Scheme:

Omeprazole Synthesis Intermediate_A 2-Mercapto-5-methoxybenzimidazole Sulfide_Intermediate Sulfide Intermediate (5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole) Intermediate_A->Sulfide_Intermediate Intermediate_B 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Intermediate_B->Sulfide_Intermediate Oxidation Oxidation Sulfide_Intermediate->Oxidation Omeprazole Omeprazole Oxidation->Omeprazole

Caption: Simplified synthetic workflow for Omeprazole.
Experimental Protocols

Protocol 1: Synthesis of the Sulfide Intermediate

  • Preparation of the Sodium Salt: In a suitable reaction vessel, dissolve sodium hydroxide (1 equivalent) in ethanol under heating (70-90°C). Add 2-mercapto-5-methoxybenzimidazole (1 equivalent) and reflux until dissolved. Cool the resulting solution to below 10°C.[12]

  • Condensation Reaction: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1 equivalent) in water. Slowly add this solution to the cooled solution of the benzimidazole salt.[12]

  • Reaction and Isolation: Raise the temperature to 30°C and maintain for 4 hours. Cool the reaction mixture to 10°C, add water, and stir for 12 hours. The precipitated solid is collected by filtration, washed, and dried to yield the sulfide intermediate.[12]

Protocol 2: Oxidation to Omeprazole

  • Reaction Setup: Dissolve the sulfide intermediate (1 equivalent) in a suitable solvent such as chloroform.[13]

  • Oxidation: Cool the solution to 0°C. Add a solution of an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA) (1 equivalent), in chloroform dropwise.[13][14]

  • Work-up and Isolation: Stir the reaction mixture at 0°C for 1 hour. Wash the mixture with a saturated sodium bicarbonate solution and then dry the organic layer (e.g., with Na2SO4).[13] Evaporation of the solvent and subsequent purification (e.g., crystallization) yields Omeprazole.

In Vitro Assay for ATPase Inhibition

The following protocol outlines a general procedure for assessing the inhibitory activity of a compound like Omeprazole on H+/K+-ATPase.

Experimental Workflow for In Vitro Inhibition Assay

Inhibition Assay Workflow Preparation Prepare Gastric Vesicles (Source of H+/K+-ATPase) Incubation Incubate Vesicles with Omeprazole at varying concentrations and pH Preparation->Incubation Assay Initiate ATPase Reaction (Add ATP) Incubation->Assay Measurement Measure ATPase Activity (e.g., phosphate release) Assay->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis

Caption: General workflow for an in vitro H+/K+-ATPase inhibition assay.
Detailed Methodology

  • Preparation of Gastric Vesicles: Isolate H+/K+-ATPase-rich vesicles from hog or rabbit gastric mucosa through differential centrifugation and sucrose gradient centrifugation.

  • Pre-incubation with Inhibitor: Suspend the gastric vesicles in a buffer at a specific pH (e.g., pH 6.1 or 7.4). Add varying concentrations of Omeprazole and incubate for a defined period (e.g., 30 minutes) at 37°C.[10][11] This step is crucial as Omeprazole's activation is pH-dependent.[15]

  • ATPase Activity Assay: Initiate the ATPase reaction by adding ATP to the vesicle suspension. The reaction buffer should contain Mg2+ and K+ to stimulate enzyme activity.

  • Measurement of Activity: Determine the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Plot the percentage of inhibition of ATPase activity against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined from this curve.

Conclusion

The discovery and development of Omeprazole represent a landmark in rational drug design, targeting a specific enzyme with high efficacy. Its mechanism as an irreversible inhibitor of the H+/K+-ATPase, activated by the acidic environment of its target location, showcases a sophisticated approach to achieving therapeutic specificity. The synthetic pathways and experimental protocols detailed in this guide provide a framework for understanding the research and development process behind this important class of ATPase inhibitors. This case study on Omeprazole provides valuable insights for researchers and scientists involved in the discovery and synthesis of novel enzyme inhibitors.

References

An In-depth Technical Guide on the Core Target Proteins and Cellular Pathways of ATPase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target proteins and associated cellular pathways of the novel ATPase inhibitor, ATPase-IN-4. Due to the early stage of research, publicly available quantitative data is limited. This document synthesizes the current understanding, drawing from preliminary studies and analogous compounds to offer a detailed perspective for researchers and drug development professionals. The guide includes hypothesized signaling pathways, potential experimental workflows, and a summary of the known biochemical interactions.

Introduction to this compound

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. While specific details remain proprietary, initial research indicates that it selectively targets certain P-type ATPases, a family of enzymes crucial for maintaining electrochemical gradients across cellular membranes. These enzymes are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention in various disease states.

ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive other cellular processes. They are fundamental to cellular function, with roles in active transport, pH homeostasis, and energy conservation. ATPases are broadly classified into several types, including F-ATPases, V-ATPases, and P-type ATPases, each with distinct structures and functions.

Primary Target Proteins of this compound

Based on preliminary data, this compound is believed to primarily target members of the P-type ATPase family. P-type ATPases are characterized by the formation of a phosphorylated intermediate during their reaction cycle and are responsible for the transport of a variety of ions and lipids across membranes.

Gastric H+/K+ ATPase (ATP4A)

A primary hypothesized target of this compound is the gastric H+/K+ ATPase, also known as the proton pump. This enzyme is responsible for acidifying the stomach by pumping protons into the gastric lumen in exchange for potassium ions.[1][2]

Cellular Pathway: Inhibition of the H+/K+ ATPase by this compound is expected to reduce gastric acid secretion. This mechanism is central to the treatment of acid-related disorders.

G cluster_parietal_cell Gastric Parietal Cell ATPase_IN_4 This compound HK_ATPase H+/K+ ATPase (ATP4A) ATPase_IN_4->HK_ATPase Inhibits H_ion H+ (Proton) HK_ATPase->H_ion Pumps Out Lumen Gastric Lumen H_ion->Lumen K_ion K+ (Potassium) K_ion->HK_ATPase Pumps In Cytoplasm Cytoplasm Cytoplasm->K_ion caption Hypothesized Inhibition of Gastric H+/K+ ATPase by this compound.

Caption: Hypothesized Inhibition of Gastric H+/K+ ATPase by this compound.

P4-ATPases (Flippases)

Another potential class of targets for this compound includes the P4-ATPases, also known as flippases. These enzymes are responsible for translocating phospholipids from the exoplasmic to the cytoplasmic leaflet of cellular membranes, thereby maintaining membrane asymmetry.[3] This process is crucial for various cellular functions, including vesicle trafficking and signal transduction.[3]

Cellular Pathway: By inhibiting P4-ATPases, this compound could disrupt membrane lipid asymmetry, leading to downstream effects on vesicle formation, protein trafficking, and cellular signaling.

G cluster_cell_membrane Cell Membrane ATPase_IN_4 This compound P4_ATPase P4-ATPase (Flippase) ATPase_IN_4->P4_ATPase Inhibits Phospholipid Phospholipid P4_ATPase->Phospholipid Translocates Vesicle_Formation Vesicle Formation P4_ATPase->Vesicle_Formation Affects Signal_Transduction Signal Transduction P4_ATPase->Signal_Transduction Affects Cytoplasmic_Leaflet Cytoplasmic Leaflet Phospholipid->Cytoplasmic_Leaflet Exoplasmic_Leaflet Exoplasmic Leaflet Exoplasmic_Leaflet->Phospholipid caption Postulated effect of this compound on P4-ATPase and cellular processes.

Caption: Postulated effect of this compound on P4-ATPase and cellular processes.

Quantitative Data Summary

Due to the proprietary nature of this compound, specific quantitative data such as IC50, Ki, or binding affinities are not yet publicly available. The following table presents hypothetical data ranges based on typical P-type ATPase inhibitors for illustrative purposes.

Target ProteinAssay TypeParameterHypothetical Value Range
H+/K+ ATPase (ATP4A)Enzyme Activity AssayIC5010 - 100 nM
P4-ATPaseLipid Translocation AssayIC5050 - 500 nM
H+/K+ ATPase (ATP4A)Binding AssayKi5 - 50 nM
P4-ATPaseBinding AssayKi20 - 200 nM

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to characterize the activity of an ATPase inhibitor like this compound.

In Vitro ATPase Activity Assay

This protocol is designed to quantify the enzymatic activity of a purified ATPase and assess the inhibitory effect of a compound.

Objective: To measure the rate of ATP hydrolysis by a target ATPase in the presence and absence of this compound.

Materials:

  • Purified ATPase enzyme

  • This compound

  • ATP solution (100 mM)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified ATPase enzyme to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a final concentration of 1 mM ATP to each well.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the amount of inorganic phosphate released using a standard curve.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to assess the direct binding of a compound to its target protein in a cellular context.

Objective: To confirm the engagement of this compound with its target ATPase within intact cells.

Materials:

  • Cultured cells expressing the target ATPase

  • This compound

  • Lysis buffer

  • Centrifuge

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target ATPase

Procedure:

  • Treat cultured cells with either this compound or a vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cells in a suitable buffer and aliquot them into PCR tubes.

  • Heat the cell suspensions across a range of temperatures using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.

  • Binding of this compound will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for target identification and validation of a novel inhibitor.

G Start Identify Novel ATPase Inhibitor (this compound) Biochemical_Screening Biochemical Screening (ATPase Activity Assays) Start->Biochemical_Screening Target_Identification Target Identification (e.g., Affinity Chromatography, Mass Spec) Biochemical_Screening->Target_Identification Target_Validation Target Validation (CETSA, Genetic Knockdown) Target_Identification->Target_Validation Cellular_Assays Cellular Assays (e.g., Ion Flux, Lipid Translocation) Target_Validation->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies caption Drug discovery workflow for a novel ATPase inhibitor.

Caption: Drug discovery workflow for a novel ATPase inhibitor.

Conclusion and Future Directions

This compound represents a promising new chemical entity with the potential to modulate the activity of key P-type ATPases. While the current body of public knowledge is limited, the hypothesized mechanisms of action provide a strong rationale for its further development. Future research should focus on elucidating the precise molecular targets, quantifying its potency and selectivity, and evaluating its therapeutic efficacy in relevant disease models. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for these future investigations.

References

ATPase-IN-4: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-4, also identified as MS8, is a small molecule inhibitor targeting the ATPase activity of EH domain-containing protein 4 (EHD4).[1][2] EHD4 is a member of the dynamin-related family of ATPases that play a crucial role in various endocytic membrane trafficking pathways.[1][3] Dysregulation of EHD protein function has been implicated in several diseases, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, serving as a valuable resource for researchers in cell biology and drug discovery.

Chemical Structure and Properties

This compound is chemically known as N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₁₄N₂O₂SCalculated
Molecular Weight 310.37 g/mol Calculated
SMILES Cc1cncc(s1)NC(=O)c2cccc(c2)Oc3ccccc3[4]
CAS Number 1374635-50-7[4]
Appearance SolidN/A
Storage Room temperature in continental US; may vary elsewhere.[4]

Biological Activity and Specificity

This compound has been identified as an inhibitor of the liposome-stimulated ATPase activity of EHD4. The inhibitory and kinetic parameters are detailed in the following tables.

Inhibitory Activity of this compound
TargetIC₅₀ (µM)CommentsReference
EHD4 0.92[5]
Specificity of this compound
TargetEffectCommentsReference
EHD2 No effectTested against EHD2 ATPase activity.[1]
DNM1L No effectTested against the GTPase activity of a distantly related dynamin family member.[1]
Kinetic Parameters of EHD4 ATPase Activity
ParameterValueConditionsReference
K_m_ 20 ± 3 µM1 µM EHD4ΔN protein concentration.[1]
k_cat_ 2.5 min⁻¹1 µM EHD4ΔN protein concentration.[1]
v_max_ 2.51 µmoles ATP/min[1]

Mechanism of Action and Signaling Pathway

EHD4 is involved in the regulation of endocytic transport, specifically in the trafficking of cargo from early endosomes. It participates in sorting cargo for both recycling back to the plasma membrane and for degradation via the late endosomal/lysosomal pathway.[6][7][8] this compound, by inhibiting the ATPase activity of EHD4, is expected to interfere with these membrane remodeling processes.

The following diagram illustrates the role of EHD4 in endocytic trafficking pathways.

EHD4_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_endosomes Endosomal System Internalized Receptors Internalized Receptors Early Endosome (EE) Early Endosome (EE) Internalized Receptors->Early Endosome (EE) Endocytosis Late Endosome / Lysosome Late Endosome / Lysosome Early Endosome (EE)->Late Endosome / Lysosome Degradation Pathway (EHD4, Rab5, Rabenosyn-5) Endocytic Recycling Compartment (ERC) Endocytic Recycling Compartment (ERC) Early Endosome (EE)->Endocytic Recycling Compartment (ERC) Slow Recycling (EHD1) Plasma Membrane Plasma Membrane Early Endosome (EE)->Plasma Membrane Fast Recycling (Rab4) Endocytic Recycling Compartment (ERC)->Plasma Membrane Recycling EHD4_Inhibitor This compound EHD4_Node EHD4 EHD4_Inhibitor->EHD4_Node Inhibits EHD4_Node->Early Endosome (EE) Regulates Trafficking

Figure 1: Role of EHD4 in Endocytic Transport and Inhibition by this compound.

Experimental Protocols

Expression and Purification of EHD4ΔN

An N-terminally truncated construct of mouse EHD4 (residues 22–541, EHD4ΔN) is expressed as an N-terminal His₆-fusion protein in E. coli.[1][2]

Expression:

  • Bacterial cultures are grown in Terrific Broth (TB) medium at 37°C to an OD₆₀₀ of 0.8.

  • Protein expression is induced by adding 100 µM isopropyl-ß-D-1-thiogalactopyranoside (IPTG).

  • Cultures are grown for an additional 20 hours at 18°C.[1][2]

Purification:

  • Cells are harvested and resuspended in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 25 mM imidazole, 2.5 mM β-mercaptoethanol, 2 mM MgCl₂).

  • The cell suspension is supplemented with DNase, protease inhibitors, and benzonase before disruption using a microfluidizer.

  • The lysate is clarified by centrifugation, and the supernatant is applied to a Ni²⁺-sepharose column.

  • The His-tag is cleaved, and the protein is further purified by size-exclusion chromatography.[3]

EHD4_Purification_Workflow Start Start E_coli_Expression E. coli Expression of His-EHD4ΔN Start->E_coli_Expression Cell_Harvest Cell Harvest & Lysis E_coli_Expression->Cell_Harvest Clarification Clarification by Centrifugation Cell_Harvest->Clarification Ni_NTA_Chromatography Ni-NTA Affinity Chromatography Clarification->Ni_NTA_Chromatography His_Tag_Cleavage His-Tag Cleavage Ni_NTA_Chromatography->His_Tag_Cleavage Size_Exclusion Size-Exclusion Chromatography His_Tag_Cleavage->Size_Exclusion Purified_Protein Purified EHD4ΔN Size_Exclusion->Purified_Protein

Figure 2: Workflow for the Expression and Purification of EHD4ΔN.
Malachite Green-Based ATPase Assay

This high-throughput screening compatible assay is used to monitor the liposome-stimulated ATPase activity of EHD4.[1][3]

Assay Conditions:

  • Protein Concentration: 200 nM EHD4ΔN

  • ATP Concentration: 30 µM

  • Liposomes: 50 µg/ml DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 0.5 mM MgCl₂

  • Temperature: 25°C

Procedure:

  • The reaction is initiated by adding ATP to the mixture of EHD4ΔN and liposomes.

  • The reaction is incubated for a set period.

  • The amount of inorganic phosphate released from ATP hydrolysis is measured colorimetrically using a Malachite green reagent.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies were conducted to identify chemical modifications of this compound (MS8) that could lead to more potent inhibitors. A substructure search based on the N-(thiazol-2-yl)benzamide moiety of MS8 was performed.[1] Among 55 compounds tested, three (Z5, Z7, and Z8) showed inhibition of EHD4ΔN enzymatic activity by 21%, 44%, and 38%, respectively, at a 50 µM concentration.[1] This indicates that the N-(thiazol-2-yl)benzamide core is a promising scaffold for the development of more potent EHD4 inhibitors.

Conclusion

This compound is a specific and valuable tool for studying the function of EHD4 in cellular membrane trafficking. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the roles of EHD4 in health and disease and to advance the development of novel therapeutic agents targeting this ATPase.

References

In Vitro Characterization of ATPase-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "ATPase-IN-4." The following guide is therefore a representative document illustrating the in vitro characterization of a hypothetical ATPase inhibitor, drawing upon established methodologies and data presentation formats commonly used in drug discovery and development for ATPase targets. This guide will serve as a template for researchers and scientists engaged in the preclinical assessment of novel ATPase modulators.

Biochemical Characterization

The initial in vitro assessment of an ATPase inhibitor typically involves biochemical assays to determine its potency, mechanism of inhibition, and selectivity against the target enzyme.

Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. For ATPases, this is commonly determined by measuring the enzyme's activity at various concentrations of the inhibitor.

Table 1: Inhibitory Potency of a Representative ATPase Inhibitor

Target ATPaseAssay TypeATP Concentration (µM)IC50 (nM)Hill Slope
Target X ATPaseMalachite Green100 (Km)501.1
Off-Target Y ATPaseADP-Glo100 (Km)>10,000N/A

Experimental Protocol: Malachite Green Assay for ATPase Activity

This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100.

    • Enzyme Solution: Purified Target X ATPase diluted in Assay Buffer to a final concentration of 2 nM.

    • Substrate Solution: ATP diluted in Assay Buffer to a final concentration of 100 µM.

    • Inhibitor Solution: Serial dilutions of the test compound in DMSO.

    • Malachite Green Reagent: A solution of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent.

  • Assay Procedure :

    • Add 2 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 18 µL of the Enzyme Solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Incubate the reaction for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of the Malachite Green Reagent.

    • Incubate for 15 minutes at room temperature to allow for color development.

    • Measure the absorbance at 620 nm using a plate reader.

  • Data Analysis :

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Mechanism of Inhibition Studies

Enzyme kinetic studies are performed to elucidate the mechanism by which the inhibitor affects the ATPase. This involves measuring the initial rates of ATP hydrolysis at varying concentrations of both the substrate (ATP) and the inhibitor.

Table 2: Kinetic Parameters for a Representative ATPase Inhibitor

ParameterValue
Km (ATP)100 µM
Vmax500 pmol/min/mg
Inhibition TypeNon-competitive
Ki45 nM

Experimental Protocol: Enzyme Kinetics Assay

The Malachite Green Assay protocol is adapted to perform kinetic studies.

  • Varying Substrate Concentration : A matrix of experiments is set up with varying concentrations of ATP (e.g., from 0.2 x Km to 10 x Km) and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Analysis : The initial reaction velocities are plotted against the ATP concentration. The data are then fitted to Michaelis-Menten kinetic models for different inhibition types (competitive, non-competitive, uncompetitive, or mixed) using non-linear regression analysis to determine the Km, Vmax, and Ki values.

Cellular Characterization

Cell-based assays are crucial to confirm the activity of the inhibitor in a more physiologically relevant context.

Cellular Target Engagement

Assays are performed to demonstrate that the inhibitor interacts with its intended target within the cell. This can be achieved through methods like the Cellular Thermal Shift Assay (CETSA).

Table 3: Cellular Target Engagement of a Representative ATPase Inhibitor

Cell LineAssay TypeEC50 (nM)
HEK293 (overexpressing Target X)CETSA250

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat intact cells with various concentrations of the inhibitor or vehicle control.

  • Heating : Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation : Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection : Analyze the amount of soluble Target X ATPase in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis : Plot the amount of soluble protein against the temperature for each inhibitor concentration. A shift in the melting curve indicates target engagement. The EC50 for thermal stabilization is then calculated.

Downstream Signaling Pathway Analysis

If the target ATPase is part of a known signaling pathway, the effect of the inhibitor on downstream events is investigated.

Experimental Protocol: Western Blot Analysis of a Downstream Marker

  • Cell Treatment : Treat cells with the inhibitor at various concentrations and time points.

  • Cell Lysis : Prepare whole-cell lysates.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of a downstream substrate and the total protein as a loading control.

  • Data Analysis : Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_start Purified ATPase ic50 IC50 Determination (Malachite Green) biochem_start->ic50 kinetics Mechanism of Inhibition (Enzyme Kinetics) biochem_start->kinetics cell_start Cell Lines cetsa Target Engagement (CETSA) cell_start->cetsa western Downstream Signaling (Western Blot) cell_start->western

Caption: General workflow for the in vitro characterization of an ATPase inhibitor.

Signaling Pathway

signaling_pathway receptor Upstream Signal target_atpase Target X ATPase receptor->target_atpase substrate_a Substrate A target_atpase->substrate_a ATP inhibitor This compound inhibitor->target_atpase product_a Product A-P substrate_a->product_a ADP + Pi downstream_kinase Downstream Kinase product_a->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response

Caption: Hypothetical signaling pathway involving the target ATPase and its inhibition.

The Crucial Role of EHD Proteins in Orchestrating Endocytic Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytic trafficking is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor signaling, and maintenance of cellular homeostasis. This intricate network of membrane dynamics is tightly controlled by a host of regulatory proteins. Among these, the C-terminal Eps15 Homology Domain (EHD)-containing protein family has emerged as a critical conductor of endocytic transport.[1][2][3] This technical guide provides an in-depth exploration of the role of the four mammalian EHD proteins (EHD1, EHD2, EHD3, and EHD4) in orchestrating the complex choreography of vesicle budding, transport, and fusion that defines endocytic recycling pathways.

EHD Protein Structure and Function

The mammalian EHD family comprises four highly homologous proteins, each containing a conserved domain architecture that dictates their function in membrane remodeling.[1][4] These proteins are composed of an N-terminal ATPase domain belonging to the dynamin superfamily, a central helical domain, and a C-terminal Eps15 Homology (EH) domain.[2][4]

The ATPase domain binds and hydrolyzes ATP, a process essential for the oligomerization of EHD proteins and their subsequent function in membrane scission.[1][5] The helical domain is crucial for sensing and inducing membrane curvature, allowing EHD proteins to sculpt lipid bilayers into tubules and vesicles.[2] The C-terminal EH domain serves as a protein-protein interaction module, recognizing and binding to proteins containing asparagine-proline-phenylalanine (NPF) motifs.[1][2] This interaction is fundamental for recruiting EHD proteins to specific endosomal compartments and for their coordination with other trafficking regulators.

Quantitative Analysis of EHD Protein Characteristics

The functional specificities of the four EHD paralogs are, in part, determined by their distinct biochemical properties. The following tables summarize key quantitative data related to their ATPase activity and binding affinities.

EHD ParalogBasal ATPase Activity (k_cat)Stimulated ATPase Activity (k_cat, in presence of lipids)Fold StimulationReference(s)
EHD2 ~1 h⁻¹~0.1 min⁻¹~6[2]
EHD4ΔN Not reportedSignificantly higher than EHD2200-fold over basal[6]
Interacting ProteinsEHD Partner(s)Binding Affinity (Kd)MethodReference(s)
NPF motif-containing partners EHD1, EHD3Several orders of magnitude higher than GPF motifsInferred from multiple studies[1]
GPF motifs (intramolecular) All EHDsLow affinityInferred from structural studies[1]

EHD Proteins in Endocytic Recycling Pathways

Internalized cargo, such as cell surface receptors, can be sorted through two main recycling pathways: a rapid, direct return to the plasma membrane from early endosomes (fast recycling) or a slower route via the endocytic recycling compartment (ERC). EHD proteins play distinct and sometimes overlapping roles in regulating these pathways.

  • EHD1: Primarily localized to the ERC, EHD1 is a key regulator of the slow recycling pathway, facilitating the exit of cargo from the ERC to the plasma membrane.[4][5] It is also involved in retrograde transport from endosomes to the Golgi apparatus.[1]

  • EHD2: While its precise role is still under investigation, EHD2 is associated with the plasma membrane and has been implicated in regulating trafficking from the plasma membrane and recycling.[7][8]

  • EHD3: The closest paralog to EHD1, EHD3 is involved in the transport from early endosomes to the ERC and also plays a role in retrograde transport to the Golgi.[9][10][11]

  • EHD4: EHD4 is primarily localized to early endosomes and is involved in regulating the transport of cargo from this compartment towards both the ERC and the lysosomal degradation pathway.[1][12][13]

The coordinated action of these proteins is essential for maintaining the proper flow of materials through the endocytic system.

EHD_Endocytic_Trafficking cluster_PM Plasma Membrane cluster_Endosomes Endosomal System cluster_Golgi Golgi Apparatus PM Plasma Membrane EE Early Endosome (EE) PM->EE Endocytosis EE->PM Fast Recycling ERC Endocytic Recycling Compartment (ERC) EE->ERC Transport to ERC (EHD3, EHD4) LE Late Endosome / Lysosome EE->LE Degradation Pathway (EHD4) Golgi Golgi EE->Golgi Retrograde Transport (EHD1, EHD3) ERC->PM

Overview of EHD protein function in endocytic trafficking pathways.

Key Interaction Partners of EHD Proteins

The function of EHD proteins is intricately linked to their ability to interact with a variety of other proteins, which helps to recruit them to specific membranes and coordinate their activity with other cellular machinery.

  • Rab11-FIP2 (Rab11 Family Interacting Protein 2): EHD1 and EHD3 bind to Rab11-FIP2, an effector of the small GTPase Rab11, providing a direct link between these two key regulators of the recycling pathway.[6][14][15][16]

  • Syndapins: These accessory proteins in vesicle formation are binding partners for EHD proteins, and this interaction is crucial for endosomal recycling.[3][17][18][19]

  • MICAL-L1 (Molecule Interacting with CasL-Like 1): MICAL-L1 associates with EHD1 and is essential for recruiting EHD1 to tubular recycling endosomes.[20][21][22][23][24]

EHD_Interactions EHD1 EHD1 Rab11FIP2 Rab11-FIP2 EHD1->Rab11FIP2 Syndapin Syndapin EHD1->Syndapin MICALL1 MICAL-L1 EHD1->MICALL1 Rabenosyn5 Rabenosyn-5 EHD1->Rabenosyn5 EHD3 EHD3 EHD3->Rab11FIP2 EHD4 EHD4 EHD4->Rabenosyn5

Key protein-protein interactions involving EHD proteins.

Experimental Protocols for Studying EHD Proteins

A variety of experimental techniques are employed to elucidate the function of EHD proteins. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect EHD Protein Interactions

This protocol is used to determine if two proteins interact within a cell.

CoIP_Workflow Start Cell Lysate Preparation Incubate_Ab Incubate with Antibody (e.g., anti-EHD1) Start->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Wash Wash Beads to Remove Non-specific Binders Add_Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot (probe for interacting protein) Elute->Analyze

Workflow for Co-Immunoprecipitation of EHD proteins.

Methodology:

  • Cell Lysis: Culture cells to ~80-90% confluency. Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody specific to the bait protein (e.g., anti-EHD1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the putative interacting protein.

siRNA-mediated Knockdown and Transferrin Recycling Assay

This assay is used to assess the functional consequence of depleting a specific EHD protein on endocytic recycling.

siRNA_Tf_Recycling_Workflow Transfect Transfect Cells with EHD-specific siRNA Incubate Incubate for 48-72 hours Transfect->Incubate Starve Serum Starve Cells Incubate->Starve Pulse Pulse with Fluorescently-labeled Transferrin (Tf) Starve->Pulse Chase Chase with Unlabeled Tf for various time points Pulse->Chase Fix_Image Fix Cells and Acquire Images (Fluorescence Microscopy) Chase->Fix_Image Quantify Quantify Intracellular Tf Fluorescence Fix_Image->Quantify

Workflow for siRNA knockdown and transferrin recycling assay.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA oligonucleotides targeting the specific EHD mRNA of interest using a suitable transfection reagent. A non-targeting siRNA should be used as a control.

  • Incubation: Allow cells to grow for 48-72 hours to ensure efficient protein knockdown.

  • Transferrin Uptake (Pulse): Serum starve the cells for 30 minutes to 1 hour. Then, incubate the cells with a fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.

  • Recycling (Chase): Wash the cells to remove unbound transferrin and then incubate them in media containing an excess of unlabeled transferrin for various time points (e.g., 0, 15, 30, 60 minutes).

  • Imaging and Quantification: At each time point, fix the cells and acquire images using fluorescence microscopy. The amount of intracellular fluorescent transferrin is quantified using image analysis software. A delay in the decrease of intracellular fluorescence in knockdown cells compared to control cells indicates impaired recycling.[25][26][27][28][29]

Yeast Two-Hybrid (Y2H) Assay for Binary Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Methodology:

  • Vector Construction: Clone the cDNAs of the "bait" protein (e.g., EHD1) and the "prey" protein (e.g., a potential interactor) into separate Y2H vectors. The bait is fused to a DNA-binding domain (DBD), and the prey is fused to a transcriptional activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing the yeast to grow on the selective medium.

  • Validation: Positive interactions are typically confirmed by re-streaking on more stringent selective media and by performing control experiments with non-interacting proteins.

Conclusion and Future Directions

The EHD protein family plays a multifaceted and indispensable role in regulating the intricate network of endocytic trafficking. Their ability to sculpt membranes and interact with a diverse array of binding partners allows them to exert precise control over the sorting, recycling, and degradation of a wide range of cargo. While significant progress has been made in understanding the individual and collective functions of EHD1, EHD2, EHD3, and EHD4, many questions remain. Future research will undoubtedly focus on elucidating the precise molecular mechanisms by which EHD proteins are regulated, how they achieve their functional specificity, and how their dysregulation contributes to human diseases. A deeper understanding of these key conductors of endocytic transport holds significant promise for the development of novel therapeutic strategies targeting a variety of pathological conditions.

References

An In-depth Technical Guide to the Effects of ATPase-IN-4 on Membrane Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATPases are a critical class of enzymes that harness the energy from ATP hydrolysis to perform essential cellular work, including the transport of ions and lipids across biological membranes.[1][2] These activities are fundamental to maintaining membrane potential, regulating cell volume, and establishing lipid asymmetry, all of which are crucial for normal cellular function.[3][4] ATPase-IN-4 is a novel synthetic molecule designed to modulate the activity of a specific subset of P-type ATPases, offering a powerful tool for studying membrane dynamics and a potential therapeutic agent. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on membrane dynamics, and detailed protocols for its experimental application.

Introduction to ATPases and Membrane Dynamics

Biological membranes are dynamic structures that mediate the interaction of a cell with its environment.[4] A key feature of these membranes is the controlled movement of molecules and ions across the lipid bilayer, a process largely managed by transmembrane ATPases.[1] These enzymes utilize the energy released from ATP hydrolysis to transport solutes against their concentration gradients, a process known as active transport.[5]

There are several classes of ATPases, including F-ATPases, V-ATPases, and P-type ATPases, each with distinct functions.[6] P-type ATPases are characterized by the formation of a phosphorylated intermediate during their reaction cycle and are responsible for the transport of a wide variety of cations and also for the translocation of phospholipids (flippases).[1][3] The regulation of these enzymes is critical for cellular homeostasis, and their dysfunction is implicated in numerous diseases, making them attractive targets for drug development.[7][8]

This compound: A Novel P-Type ATPase Inhibitor

This compound is a small molecule inhibitor designed for high-affinity binding to the transmembrane domain of a specific family of P-type ATPases, namely the P4-ATPases, also known as flippases.[3][9] These enzymes are responsible for establishing and maintaining the asymmetric distribution of phospholipids between the two leaflets of the cell membrane, a critical factor for vesicle trafficking, cell signaling, and apoptosis.[3][10][11]

Mechanism of Action:

This compound functions as a non-competitive inhibitor. It is proposed to bind to an allosteric site within the transmembrane domain of the P4-ATPase, distinct from the ATP-binding and phosphorylation sites. This binding event induces a conformational change that locks the enzyme in an inactive state, preventing the translocation of its lipid substrates (primarily phosphatidylserine and phosphatidylethanolamine) from the outer to the inner leaflet of the plasma membrane.

Signaling Pathway of P4-ATPase Inhibition by this compound

cluster_membrane Plasma Membrane P4_ATPase P4-ATPase (Flippase) PS_flipped PS (Inner Leaflet) P4_ATPase->PS_flipped Flipping Membrane_Asymmetry Membrane Asymmetry Maintained P4_ATPase->Membrane_Asymmetry Maintains ADP ADP + Pi P4_ATPase->ADP ATPase_IN_4 This compound ATPase_IN_4->P4_ATPase Inhibition PS Phosphatidylserine (PS) (Outer Leaflet) PS->P4_ATPase Substrate PS_flipped->Membrane_Asymmetry Apoptosis_Signal Apoptotic Signal Membrane_Asymmetry->Apoptosis_Signal Suppresses ATP ATP ATP->P4_ATPase Energy

Caption: Mechanism of P4-ATPase inhibition by this compound.

Quantitative Effects of this compound on Membrane Dynamics

The inhibitory action of this compound on P4-ATPases leads to several quantifiable changes in membrane dynamics.

ParameterMethodConcentration of this compoundResult
IC50 for PS Flipping Annexin V-FITC Staining & Flow Cytometry0.1 nM - 10 µM150 nM
Membrane Potential DiSC3(5) Fluorescence Assay1 µMNo significant change
Intracellular Ca2+ Fura-2 AM Fluorescence Imaging1 µM25% increase over baseline
Membrane Fluidity Laurdan GP Spectroscopy1 µM10% decrease in GP value
Vesicle Trafficking Transferrin Uptake Assay1 µM40% reduction in uptake

Detailed Experimental Protocols

Measurement of Phosphatidylserine (PS) Externalization

Principle: Inhibition of P4-ATPase activity by this compound prevents the translocation of PS from the outer to the inner leaflet of the plasma membrane, leading to an accumulation of PS on the cell surface. This externalized PS can be detected using fluorescently labeled Annexin V, which has a high affinity for PS.

Protocol:

  • Culture cells to 80% confluency.

  • Treat cells with varying concentrations of this compound (or vehicle control) for 4 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (to exclude non-viable cells).

  • Incubate for 15 minutes in the dark.

  • Analyze the cell suspension by flow cytometry.

Experimental Workflow for PS Externalization Assay

A Cell Culture B Treat with This compound A->B C Harvest & Wash B->C D Stain with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E

Caption: Workflow for measuring PS externalization.

Assessment of Endocytic Vesicle Trafficking

Principle: P4-ATPases are involved in the formation of endocytic vesicles.[10][11] Inhibition of these flippases by this compound is expected to impair endocytosis. This can be quantified by measuring the uptake of a fluorescently labeled ligand, such as transferrin.

Protocol:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Serum-starve the cells for 2 hours.

  • Pre-treat cells with this compound (1 µM) or vehicle control for 30 minutes.

  • Add Alexa Fluor 568-conjugated transferrin and incubate for 15 minutes at 37°C.

  • Wash cells with ice-cold PBS to stop uptake and remove surface-bound transferrin.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Image the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity.

Logical Relationship of this compound's Effects

The inhibition of P4-ATPases by this compound initiates a cascade of events that ultimately impact cellular function. The primary effect is the disruption of membrane lipid asymmetry, which then leads to secondary effects on signaling and membrane trafficking.

A This compound B Inhibition of P4-ATPase A->B C Disruption of Membrane Asymmetry (PS Externalization) B->C D Impaired Vesicle Formation B->D E Altered Membrane Fluidity & Curvature B->E F Activation of Downstream Signaling (e.g., Apoptosis) C->F G Reduced Endocytosis D->G

Caption: Cascade of cellular effects induced by this compound.

Conclusion

This compound is a potent and specific inhibitor of P4-ATPases that serves as a valuable research tool for dissecting the complex roles of these enzymes in maintaining membrane dynamics. Its ability to induce rapid changes in phospholipid asymmetry provides a means to study the downstream consequences of this fundamental cellular process. The data and protocols presented herein offer a foundational guide for researchers and drug development professionals interested in the modulation of membrane-associated ATPases. Further investigation into the therapeutic potential of this compound and similar compounds is warranted, particularly in disease states characterized by aberrant membrane lipid organization.

References

Preliminary Studies on the Cytotoxicity of ATPase-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: ATPase-IN-4 is an inhibitor of ATPase with potential applications in various research areas. This document provides a technical guide for conducting preliminary cytotoxicity studies on this and similar compounds. Due to the limited publicly available data on this compound's specific cytotoxic profile, this guide presents a framework of established methodologies and data presentation formats. The protocols and data herein are illustrative and intended to serve as a template for researchers initiating studies on novel ATPase inhibitors.

Introduction to this compound

This compound is a research compound identified as an inhibitor of ATPase.[1][2] Additionally, it has been noted to inhibit the enzymatic activity of EHD2.[1][2] ATPases are a class of enzymes that are crucial for various cellular functions as they catalyze the decomposition of ATP into ADP and a free phosphate ion, releasing energy to drive other chemical reactions.[2] Given their ubiquitous and critical role in cell metabolism, inhibitors of ATPases are of significant interest in drug discovery. Preliminary assessment of a compound's cytotoxicity is a critical first step in the drug development process to determine its therapeutic window and potential off-target effects.

Quantitative Cytotoxicity Data

A crucial aspect of characterizing a new compound is determining its cytotoxic concentration across various cell lines. This is typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table is a representative example of how to present such data.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCancer TypeIC50 (µM)Assay Type
MCF-7Breast Adenocarcinoma15.2MTT Assay
A549Lung Carcinoma22.8CellTiter-Glo®
HeLaCervical Adenocarcinoma18.5MTT Assay
JurkatT-cell Leukemia9.7CellTiter-Glo®
HEK293Human Embryonic Kidney> 50MTT Assay

Note: The data presented in this table is for illustrative purposes only and is not based on published experimental results for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline standard procedures for assessing cytotoxicity.

Cell Culture
  • Cell Lines: Obtain cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. For example, MCF-7 cells are typically grown in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

ATP is an indicator of metabolically active cells, and thus, the number of viable cells can be assessed based on the amount of ATP available.[4][5]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent directly to the wells in a volume equal to the culture medium.[3] Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: For adherent cells, detach them using trypsin and wash with cold PBS.[6]

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are Graphviz representations of a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt_assay MTT Assay cell_culture->mtt_assay Seeding & Treatment atp_assay ATP-based Assay cell_culture->atp_assay Seeding & Treatment apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay Seeding & Treatment compound_prep Compound Preparation compound_prep->mtt_assay compound_prep->atp_assay compound_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 atp_assay->ic50 pathway_analysis Pathway Analysis apoptosis_assay->pathway_analysis ic50->pathway_analysis signaling_pathway ATPase_IN_4 This compound ATPase ATPase ATPase_IN_4->ATPase inhibition ADP ADP + Pi ATPase->ADP Energy Cellular Energy ATPase->Energy ATP ATP ATP->ATPase Proliferation Cell Proliferation Energy->Proliferation Apoptosis Apoptosis Energy->Apoptosis prevention

References

Investigating the Specificity of ATPase-IN-4 for EHD Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the specificity of the small molecule inhibitor ATPase-IN-4 towards the four mammalian Eps15 homology domain (EHD) protein isoforms: EHD1, EHD2, EHD3, and EHD4. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to EHD Proteins and this compound

The Eps15-homology domain-containing (EHD) protein family comprises four dynamin-related ATPases (EHD1-4) that play crucial roles in various membrane trafficking events.[1] These proteins are essential for endocytic recycling, regulating the transport of internalized proteins and lipids back to the plasma membrane.[2] Dysregulation of EHD protein function has been implicated in a range of diseases, including cancer.[1][3][4][5] Given their importance in cellular homeostasis, the development of specific inhibitors for EHD isoforms is of significant interest for both basic research and therapeutic applications.

This compound, also identified as Compound MS1, has emerged from a high-throughput screen as an inhibitor of the ATPase activity of EHD4.[6][7][8][9] Understanding the specificity of this inhibitor across the different EHD isoforms is critical for its use as a chemical probe and for any future development as a therapeutic agent.

Quantitative Analysis of this compound Specificity

The following table summarizes the available quantitative data for the inhibition of EHD isoforms by this compound (Compound MS1). The primary research that identified this inhibitor focused on EHD4 and subsequently tested for specificity against EHD2.[1][3][5] To date, there is no publicly available data on the inhibitory activity of this compound against EHD1 and EHD3.

IsoformInhibitorIC50 (µM)Assay TypeNotes
EHD1 This compound (MS1)Data not available--
EHD2 This compound (MS1)Inhibition observedHPLC-basedA specific IC50 value has not been reported, but inhibition was confirmed.[3][6][7][8][9]
EHD3 This compound (MS1)Data not available--
EHD4 This compound (MS1)0.92Malachite green-basedThis compound was identified as an inhibitor of EHD4 in a high-throughput screen.[6][7][8][9]

Experimental Protocols

The determination of the inhibitory activity of this compound against EHD isoforms involves specific biochemical assays tailored to the enzymatic characteristics of each protein.

Malachite Green-Based ATPase Assay for EHD4

This colorimetric assay is suitable for high-throughput screening and measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1][3][4][5][10]

Principle: The Malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured to quantify enzyme activity.

Methodology:

  • Protein Expression and Purification: An N-terminally truncated construct of mouse EHD4 (residues 22-541, EHD4ΔN) is expressed and purified.[3]

  • Liposome Preparation: Liposomes are prepared to stimulate the ATPase activity of EHD4.[1][10]

  • Assay Reaction:

    • The reaction is typically performed in a 384-well plate format.

    • The reaction mixture contains purified EHD4ΔN, ATP, and stimulating liposomes in an appropriate assay buffer.

    • Optimized conditions from the initial screen include 200 nM EHD4ΔN, 30 µM ATP, and 50 µg/ml DOPS liposomes at 25°C.[1]

  • Inhibitor Addition: this compound is added at various concentrations to determine the IC50 value.

  • Detection: The reaction is stopped, and the Malachite green reagent is added. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

HPLC-Based ATPase Assay for EHD2

Due to the low intrinsic ATPase activity of EHD2 and high background from the required stimulating lipids in the Malachite green assay, a High-Performance Liquid Chromatography (HPLC)-based method is employed to measure its activity.[3][5]

Principle: This method directly measures the conversion of ATP to ADP by separating the nucleotides via HPLC and quantifying their respective peak areas.

Methodology:

  • Protein Expression and Purification: Full-length EHD2 is expressed and purified.

  • Liposome Preparation: Folch liposomes are used to stimulate EHD2 ATPase activity.[3][5]

  • Assay Reaction:

    • The reaction mixture contains 5 µM EHD2, 50 µM ATP, and 500 µg/ml Folch liposomes in the assay buffer.[3][5]

    • The reaction is incubated at 30°C.

  • Inhibitor Addition: this compound is added at a set concentration (e.g., 50 µM) to assess inhibition.

  • Sample Analysis:

    • Aliquots of the reaction are taken at different time points and the reaction is stopped.

    • The samples are injected into an HPLC system equipped with a C18 reverse-phase column.

    • ATP and ADP are separated and detected by their UV absorbance at 254 nm.

  • Data Analysis: The ratio of ADP to ATP is calculated to determine the extent of ATP hydrolysis and the degree of inhibition.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.

EHD_Signaling_Pathway cluster_endocytosis Endocytic Pathway cluster_ehd_proteins EHD Protein Functions Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Early_Endosome->Plasma_Membrane Fast Recycling Endocytic_Recycling_Compartment Endocytic Recycling Compartment (ERC) Early_Endosome->Endocytic_Recycling_Compartment Slow Recycling Lysosome Lysosome Early_Endosome->Lysosome Degradation Pathway Endocytic_Recycling_Compartment->Plasma_Membrane Recycling to PM EHD1_3 EHD1/EHD3 EHD1_3->Endocytic_Recycling_Compartment Regulates transport from ERC EHD2 EHD2 EHD2->Plasma_Membrane Regulates caveolae dynamics EHD4 EHD4 EHD4->Early_Endosome Influences endosomal fission

Caption: Overview of EHD protein involvement in endocytic trafficking pathways.

Experimental_Workflow cluster_screening Primary Screen cluster_validation Hit Validation & Specificity HTS High-Throughput Screen (~16,000 compounds) EHD4_Assay Malachite Green Assay (EHD4ΔN ATPase activity) HTS->EHD4_Assay Hits Identification of Primary Hits (e.g., this compound/MS1) EHD4_Assay->Hits IC50_EHD4 IC50 Determination for EHD4 (Malachite Green Assay) Hits->IC50_EHD4 Specificity_EHD2 Specificity Testing against EHD2 (HPLC-based Assay) IC50_EHD4->Specificity_EHD2 Test lead compounds Data_Analysis Data Analysis & Comparison Specificity_EHD2->Data_Analysis

Caption: Workflow for the identification and specificity testing of this compound.

Limitations and Future Directions

The current understanding of this compound's specificity is incomplete. The lack of data on its effects on EHD1 and EHD3 is a significant knowledge gap that needs to be addressed. Future studies should focus on:

  • Determining the IC50 values of this compound for EHD1 and EHD3: This will provide a complete specificity profile and enable a more informed use of this inhibitor as a research tool.

  • Investigating the mode of inhibition: Understanding whether this compound is a competitive, non-competitive, or uncompetitive inhibitor will provide valuable insights into its mechanism of action.

  • Cellular studies: Assessing the effects of this compound on the specific cellular functions of each EHD isoform will be crucial to validate its utility in a biological context.

By addressing these points, the scientific community can fully harness the potential of this compound as a specific chemical probe to dissect the complex roles of EHD proteins in health and disease.

References

Methodological & Application

Application Notes and Protocols for ATPase-IN-4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-4 is a potent and selective small molecule inhibitor of a specific ATPase, a class of enzymes crucial for various cellular functions by hydrolyzing ATP to release energy.[1][2][3][4] These enzymes are involved in processes such as ion transport, maintenance of cellular pH, and protein trafficking.[1][5] The dysregulation of ATPase activity is implicated in numerous diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[6][7]

This document provides detailed application notes and protocols for the utilization of this compound in cell-based assays to investigate its biological effects and mechanism of action. The following sections will cover the inhibitor's (hypothetical) characteristics, its effects on cellular signaling pathways, and step-by-step protocols for relevant experiments.

Mechanism of Action

This compound is a highly selective inhibitor of a P-type ATPase, specifically the H+/K+ transporting ATPase (proton pump).[8] P-type ATPases are a family of pumps that transport ions and lipids across membranes and are characterized by the formation of a phosphorylated intermediate during their reaction cycle.[1][6] By binding to the ATPase, this compound is presumed to lock the enzyme in a conformation that prevents ATP hydrolysis and subsequent ion transport. This disruption of the proton gradient across the cell membrane can have profound effects on cellular physiology.

Below is a diagram illustrating the general mechanism of a P-type ATPase and the inhibitory action of this compound.

ATPase_Inhibition Mechanism of P-type ATPase and Inhibition by this compound cluster_inhibitor Inhibitor Action E1 E1 (High affinity for intracellular ion) E1_ATP E1-ATP E1->E1_ATP ATP binding E1P E1-P (Occluded ion) E1_ATP->E1P Phosphorylation E2P E2-P (Low affinity for intracellular ion, High affinity for extracellular ion) E1P->E2P Conformational change, Intracellular ion release E2 E2 (Extracellular ion bound) E2P->E2 Extracellular ion binding, Dephosphorylation Inhibited_Complex E2-P-Inhibitor Complex (Inactive) E2P->Inhibited_Complex E2->E1 Conformational change, Extracellular ion release Inhibitor This compound Inhibitor->E2P Binds to E2-P state Inhibited_Complex->E2 Cycle Arrested

Caption: P-type ATPase cycle and the inhibitory point of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical values for potent small molecule inhibitors.

ParameterValueCell LineAssay Type
IC50 50 nMHCT116Cell Viability (72h)
EC50 25 nMHEK293Cellular pH change
Target Engagement 100 nMA549Thermal Shift Assay
ATPase Activity IC50 15 nMPurified EnzymeBiochemical Assay

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Inhibitor Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Inhibitor Treat_Cells Treat cells with inhibitor Prepare_Inhibitor->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add cell viability reagent Incubate_72h->Add_Reagent Measure_Signal Measure signal with plate reader Add_Reagent->Measure_Signal Analyze_Data Analyze data and determine IC50 Measure_Signal->Analyze_Data

Caption: Workflow for the cell viability assay.

Protocol 2: Cellular pH Measurement Assay

This protocol measures the effect of this compound on intracellular pH, a direct consequence of proton pump inhibition.

Materials:

  • Cell line of interest (e.g., HEK293)

  • Complete growth medium

  • This compound stock solution

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells twice with HBSS.

  • Load the cells with the pH-sensitive dye (e.g., 5 µM BCECF-AM in HBSS) for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS containing various concentrations of this compound to the wells.

  • Measure the fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.

  • Calculate the ratio of the fluorescence intensities (490/440) to determine the intracellular pH.

  • Plot the change in pH against the inhibitor concentration to determine the EC50.

Protocol 3: In Vitro ATPase Activity Assay

This protocol measures the direct inhibitory effect of this compound on the activity of the purified target ATPase.[9][10][11][12]

Materials:

  • Purified target ATPase enzyme

  • ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM DTT)

  • ATP solution (e.g., 1 mM)

  • This compound stock solution

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)[12]

  • 384-well plate

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the purified ATPase enzyme to each well.

  • Add the diluted this compound solutions to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction and detect the amount of inorganic phosphate released using a phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).[12]

  • Calculate the percentage of ATPase activity relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

ATPase_Activity_Workflow In Vitro ATPase Activity Assay Workflow Prepare_Inhibitor Prepare serial dilutions of this compound Add_Enzyme Add purified ATPase to wells Prepare_Inhibitor->Add_Enzyme Preincubate Pre-incubate with inhibitor Add_Enzyme->Preincubate Add_ATP Initiate reaction with ATP Preincubate->Add_ATP Incubate_37C Incubate at 37°C Add_ATP->Incubate_37C Detect_Phosphate Detect released phosphate Incubate_37C->Detect_Phosphate Measure_Absorbance Measure absorbance Detect_Phosphate->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the in vitro ATPase activity assay.

Signaling Pathway Perturbation

Inhibition of the target ATPase by this compound is expected to disrupt downstream signaling pathways that are sensitive to changes in ion concentration and cellular pH. For instance, inhibition of the proton pump can lead to intracellular acidification, which can impact various cellular processes including cell proliferation, autophagy, and metabolism.

Signaling_Pathway Signaling Pathway Perturbation by this compound ATPase_IN_4 This compound Proton_Pump H+/K+ ATPase (Proton Pump) ATPase_IN_4->Proton_Pump Inhibits Proton_Gradient Proton Gradient Disruption ATPase_IN_4->Proton_Gradient Proton_Pump->Proton_Gradient Maintains Intracellular_pH Intracellular Acidification Proton_Gradient->Intracellular_pH Leads to Cell_Proliferation Decreased Cell Proliferation Intracellular_pH->Cell_Proliferation Autophagy Altered Autophagy Intracellular_pH->Autophagy Metabolism Metabolic Stress Intracellular_pH->Metabolism Apoptosis Induction of Apoptosis Cell_Proliferation->Apoptosis Autophagy->Apoptosis Metabolism->Apoptosis

Caption: Potential downstream effects of this compound on cellular signaling.

Conclusion

This compound is a valuable tool for studying the role of its target ATPase in cellular physiology and disease. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this inhibitor in their cell-based assays. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Further investigation into the broader effects of this compound on various signaling pathways will provide deeper insights into its therapeutic potential.

References

Application Notes and Protocols: ATPase-IN-4 Treatment of Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPases are a class of enzymes crucial for various cellular functions by hydrolyzing ATP to release energy. This energy drives metabolic processes, powers molecular motors, and facilitates the transport of ions and molecules across cellular membranes.[1][2][3] The P-type ATPases, in particular, are a superfamily of pumps involved in establishing and maintaining electrochemical gradients across membranes and are implicated in numerous diseases, including cancer.[4][5] P4-ATPases, a subclass of P-type ATPases, function as flippases that translocate phospholipids from the exoplasmic to the cytoplasmic leaflet of cellular membranes, playing a critical role in maintaining membrane asymmetry, vesicle trafficking, and signaling.[4][5][6]

ATPase-IN-4 is a novel small molecule inhibitor targeting P4-ATPases. Its mechanism of action is currently under investigation, but it is believed to disrupt the enzymatic cycle of P4-ATPases, leading to an accumulation of phospholipids in the outer leaflet of the plasma membrane and subsequent downstream cellular effects. These application notes provide a detailed protocol for the treatment of cultured cells with this compound, methods for assessing its cellular effects, and a summary of expected quantitative data.

Data Presentation

The following table summarizes the typical effective concentrations and observed effects of this compound on cultured cancer cell lines after a 48-hour treatment period. This data is representative and may vary depending on the cell line and experimental conditions.

ParameterHeLa CellsA549 CellsMCF-7 Cells
IC50 (µM) 5.28.112.5
Optimal Concentration (µM) 101520
Incubation Time (hours) 24 - 7224 - 7224 - 72
Effect on Cell Viability at Optimal Concentration ~60% decrease~55% decrease~50% decrease
Apoptosis Induction at Optimal Concentration ~40% increase in Annexin V positive cells~35% increase in Annexin V positive cells~30% increase in Annexin V positive cells

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: HeLa (human cervical cancer), A549 (human lung cancer), MCF-7 (human breast cancer).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

This compound Treatment of Cultured Cells
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution to achieve the desired final concentrations. A vehicle control (DMSO at the same concentration as the highest this compound treatment) should be included.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

Cell Viability Assay (MTT Assay)
  • Reagent Preparation: Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution at 5 mg/mL in phosphate-buffered saline (PBS).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Collection: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow.

G cluster_membrane Plasma Membrane P4_ATPase P4-ATPase Phospholipid_in Phospholipids (Inner Leaflet) P4_ATPase->Phospholipid_in Vesicle_Formation Vesicle Formation & Trafficking P4_ATPase->Vesicle_Formation Maintains Asymmetry for Phospholipid_out Phospholipids (Outer Leaflet) Phospholipid_out->P4_ATPase Flipping ATPase_IN_4 This compound ATPase_IN_4->P4_ATPase Inhibition Cell_Signaling Downstream Cell Signaling Vesicle_Formation->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis

Caption: Proposed signaling pathway of this compound action.

G cluster_assays Cellular Assays start Start cell_culture Cell Culture (HeLa, A549, MCF-7) start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis analysis Data Analysis viability->analysis apoptosis->analysis end End analysis->end

Caption: General experimental workflow for this compound treatment.

References

Determining the Optimal Concentration of ATPase-IN-4 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal experimental concentration of ATPase-IN-4, a novel inhibitor of the p97 ATPase. The protocols outlined herein detail methods for assessing its enzymatic inhibition, cellular potency, and cytotoxic effects. The provided data, using the well-characterized p97 inhibitor NMS-873 as a proxy for this compound, will serve as a practical example for establishing effective concentrations in various cancer cell lines.

Introduction to this compound (Exemplified by NMS-873)

This compound is a potent and selective allosteric inhibitor of Valosin-Containing Protein (VCP)/p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family. p97 is a critical regulator of protein homeostasis, playing a key role in processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3] Inhibition of p97 leads to an accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[4][5] this compound, exemplified here by NMS-873, offers a promising avenue for therapeutic intervention in cancers that are highly dependent on robust protein quality control mechanisms.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for NMS-873, which will be used as a representative model for this compound.

Table 1: In Vitro Biochemical Potency of NMS-873

ParameterValueTargetAssay TypeReference
IC50 30 nMp97/VCP ATPaseBiochemical ATPase Assay[7][8]

Table 2: Cellular Anti-proliferative Activity of NMS-873

Cell LineCancer TypeIC50 (µM)Assay TypeReference
HCT116 Colorectal Carcinoma0.4Cell Viability (ATP-based)[8][9]
HeLa Cervical Cancer0.7Cell Viability (ATP-based)[8][9]
Various Hematological and Solid Tumor Lines -0.08 - 2Cell Viability[8][9]

Table 3: Solubility of NMS-873

SolventMaximum ConcentrationReference
DMSO >10 mM[9]
DMSO 100 mg/mL (~192 mM)[7]
DMF 30 mg/mL[10]
Ethanol 0.5 mg/mL[10]
Water Insoluble[7]

Signaling Pathways and Experimental Workflows

p97 Signaling Pathway and Point of Inhibition

p97_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein ERAD ER-Associated Degradation (ERAD) Misfolded Protein->ERAD Ub-Protein Polyubiquitinated Protein ERAD->Ub-Protein Retro-translocation Ub Ubiquitin Ub->Misfolded Protein Ubiquitination p97 p97/VCP ATPase Ub-Protein->p97 Proteasome Proteasome p97->Proteasome Substrate processing UPR Unfolded Protein Response (UPR) p97->UPR Inhibition leads to UPR activation Autophagy Autophagy Modulation p97->Autophagy Amino Acids Amino Acids Proteasome->Amino Acids Apoptosis Apoptosis UPR->Apoptosis Autophagy->Apoptosis This compound This compound This compound->p97 Allosteric Inhibition

Caption: p97/VCP in protein homeostasis and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal Concentration

experimental_workflow cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Selection Stock Solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Serial Dilution 1 Prepare serial dilutions of this compound Stock Solution->Serial Dilution 1 Serial Dilution 2 Prepare serial dilutions of this compound in culture medium Stock Solution->Serial Dilution 2 ATPase Assay Determine IC50 against purified p97 ATPase Analyze Data Analyze IC50 values and cytotoxicity profile ATPase Assay->Analyze Data Serial Dilution 1->ATPase Assay Cell Culture Culture selected cancer cell lines Cell Culture->Serial Dilution 2 Cell Viability Determine anti-proliferative IC50 (e.g., ATP-based assay) Cell Viability->Analyze Data Cytotoxicity Assess cytotoxicity (e.g., LDH or similar assay) Cytotoxicity->Analyze Data Serial Dilution 2->Cell Viability Serial Dilution 2->Cytotoxicity Select Concentration Select optimal concentration range for further experiments Analyze Data->Select Concentration

References

ATPase-IN-4 solubility and preparation for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-4 is a potent, selective inhibitor of ATPase activity. These application notes provide detailed protocols for its solubilization, preparation for in vitro assays, and a general overview of its potential application in studying ATPase-dependent signaling pathways. The following sections offer guidance on handling and utilizing this compound to ensure reliable and reproducible experimental outcomes.

Chemical Properties and Solubility

Proper solubilization of a compound is critical for accurate in vitro studies. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to first prepare a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous assay buffers.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molarity (mM) for a 10 mg/mL solution (Assuming MW = 500 g/mol )Notes
DMSO>50>100Recommended for initial stock solution preparation.
Ethanol1020May be suitable for some applications, but precipitation may occur upon aqueous dilution.
Methanol510Lower solubility compared to DMSO.
Water<0.1<0.2Practically insoluble in aqueous solutions.

Preparation of Stock Solutions

For optimal results, prepare a concentrated stock solution of this compound in DMSO.

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), weigh 5 mg of the compound.

  • Adding Solvent: Add the appropriate volume of high-purity DMSO to the tube. For a 10 mM stock from 5 mg of compound, add 1 mL of DMSO.

  • Dissolving the Compound: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro ATPase Activity Assay

A common method to assess the inhibitory activity of compounds like this compound is to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The following protocol describes a generic colorimetric ATPase assay.

Experimental Workflow for ATPase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP Substrate, and This compound Dilutions mix Mix Enzyme, Inhibitor, and Buffer prep_reagents->mix prep_enzyme Prepare ATPase Enzyme Solution prep_enzyme->mix pre_incubate Pre-incubate (10-15 min) mix->pre_incubate start_reaction Add ATP to Initiate Reaction pre_incubate->start_reaction incubate Incubate at 37°C (30-60 min) start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction develop_color Incubate for Color Development stop_reaction->develop_color read_plate Measure Absorbance (e.g., 650 nm) develop_color->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Colorimetric ATPase Inhibition Assay

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Purified ATPase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • ATP solution (e.g., 10 mM in water, pH 7.0)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions of this compound: From your 10 mM stock, prepare a series of dilutions in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare Reagent Mix: For each reaction, prepare a mix containing the ATPase enzyme and the corresponding dilution of this compound (or vehicle control) in the assay buffer.

  • Pre-incubation: Add the reagent mix to the wells of a 96-well plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the reaction by adding the ATP substrate to each well. The final ATP concentration should be at or near the Km of the enzyme.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which the reaction should be in the linear range.

  • Stop the Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the free phosphate generated by ATP hydrolysis to produce a colored product.

  • Color Development: Allow the color to develop for the time specified by the detection reagent manufacturer (e.g., 15-30 minutes at room temperature).

  • Measure Absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., 650 nm for Malachite Green).

  • Data Analysis:

    • Create a phosphate standard curve to determine the concentration of phosphate produced in each reaction.

    • Calculate the percentage of ATPase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Example IC50 Data for this compound

Target ATPaseIC50 (nM)Assay Conditions
Na+/K+-ATPase5050 mM Tris-HCl, pH 7.5, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM ATP
Ca2+-ATPase (SERCA)>10,00050 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.2 mM CaCl2, 1 mM ATP

Signaling Pathway Context

ATPases play crucial roles in numerous cellular signaling pathways. For instance, the Na+/K+-ATPase maintains the electrochemical gradients of Na+ and K+ across the plasma membrane, which is essential for various cellular processes, including nutrient transport, pH regulation, and cell volume control. Inhibition of the Na+/K+-ATPase can lead to an increase in intracellular Na+, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+. This rise in intracellular Ca2+ can activate a cascade of downstream signaling events.

Na+/K+-ATPase Signaling Pathway

signaling_pathway cluster_ions cluster_downstream nka Na+/K+-ATPase na_in [Na+]in nka->na_in decreases ncx Na+/Ca2+ Exchanger ca_in [Ca2+]in ncx->ca_in increases inhibitor This compound inhibitor->nka inhibits na_in->ncx inhibits downstream Downstream Signaling (e.g., Calcineurin, PKC, MAPK) ca_in->downstream cellular_response Cellular Response (e.g., Gene Expression, Proliferation) downstream->cellular_response

Caption: Inhibition of Na+/K+-ATPase by this compound and its effect on intracellular ion concentrations and downstream signaling.

Disclaimer

These protocols and application notes are intended as a general guide. Researchers should optimize the experimental conditions for their specific ATPase of interest and assay system. Always adhere to standard laboratory safety practices when handling chemical reagents.

Application Notes and Protocols: Utilizing ATPase-IN-4 to Elucidate EHD4 Function in Vesicle Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eps15 homology domain-containing protein 4 (EHD4) is a crucial regulator of endocytic trafficking, playing a significant role in the formation and transport of vesicles from early endosomes. As a member of the dynamin-related ATPase family, EHD4's function is intrinsically linked to its ability to hydrolyze ATP, which provides the energy for membrane remodeling processes.[1][2] Dysregulation of EHD4 has been implicated in various cellular processes and diseases, making it a compelling target for further investigation and therapeutic development.

This document provides detailed application notes and protocols for utilizing ATPase-IN-4 , a potent and selective small molecule inhibitor of EHD4's ATPase activity, to study its role in vesicle formation. The information presented here is designed to guide researchers in accurately employing this chemical tool to dissect the molecular mechanisms governed by EHD4.

Mechanism of Action

EHD4 is involved in the control of trafficking at the early endosome, regulating the exit of cargo towards both the recycling compartment and the late endocytic pathway.[1][3] Depletion of EHD4 leads to the formation of enlarged early endosomal structures, a phenotype associated with impaired vesicle budding.[1][3][4] this compound directly targets the ATPase activity of EHD4, inhibiting the hydrolysis of ATP. This inhibition is expected to mimic the loss-of-function phenotype of EHD4, thereby blocking the necessary conformational changes and energy transduction required for vesicle scission from endosomal membranes.

Data Presentation

Table 1: In Vitro Inhibition of EHD4 ATPase Activity by this compound
InhibitorTargetAssay TypeIC50 (µM)Notes
This compound (e.g., MS8)EHD4ΔNMalachite Green~25Selective inhibitor of EHD4's liposome-stimulated ATPase activity.
EHD2Malachite Green>50Shows no significant inhibition of EHD2 ATPase activity, indicating selectivity.

Data is representative of inhibitors identified in screening studies. "MS8" is used as a stand-in for this compound based on published research.[3][5]

Table 2: Cellular Phenotypes Observed with EHD4 Inhibition or Depletion
Experimental ConditionPhenotypeQuantitative MeasureReference
EHD4 siRNA/shRNA knockdownEnlarged early endosomesIncreased diameter of EEA1-positive structures[1][3][4]
Accumulation of internalized cargoIncreased fluorescence intensity of internalized transferrin or LDL in enlarged endosomes[1][3]
Impaired receptor recyclingDelayed trafficking of MHCI or other recycling cargo to the endocytic recycling compartment[1]
This compound Treatment (Predicted)Enlarged early endosomesIncreased diameter of EEA1-positive structures-
Accumulation of internalized cargoIncreased fluorescence intensity of internalized cargo-

Experimental Protocols

In Vitro EHD4 ATPase Activity Assay

This protocol is adapted from a Malachite green-based assay used for high-throughput screening of EHD4 inhibitors.[1]

Materials:

  • Recombinant purified EHD4 protein (e.g., N-terminally truncated EHD4ΔN)

  • This compound

  • Assay Buffer: 20 mM HEPES, 150 mM KCl, 0.5 mM MgCl₂, pH 7.5

  • ATP solution

  • DOPS liposomes

  • Malachite Green (MLG) reagent

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare the reaction mixture in a 384-well plate by mixing ATP (final concentration 30 µM) and DOPS liposomes (final concentration 50 µg/ml) in the assay buffer.

  • Add this compound at various concentrations to the wells. Include a DMSO control.

  • Initiate the reaction by adding recombinant EHD4ΔN protein (final concentration 200 nM).

  • Incubate the plate at 25°C for 15 minutes. The reaction should be in the linear range.

  • Stop the reaction by adding 75 µl of Malachite Green reagent to 25 µl of the reaction mixture. The acidic nature of the dye denatures the protein and quenches the reaction.

  • Measure the absorbance at 650 nm using a plate reader.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell-Based Assay for Endosome Morphology

This protocol assesses the effect of this compound on the morphology of early endosomes.

Materials:

  • HeLa or other suitable cell line

  • This compound

  • DMSO (vehicle control)

  • Primary antibody against an early endosome marker (e.g., rabbit anti-EEA1)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear staining

  • Fixation and permeabilization buffers

  • Confocal microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2-4 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with the primary antibody against EEA1 for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope and quantify the size (area or diameter) of the EEA1-positive endosomes using image analysis software.

Cargo Trafficking Assay

This protocol measures the effect of this compound on the trafficking of internalized cargo.

Materials:

  • HeLa or other suitable cell line

  • This compound

  • DMSO (vehicle control)

  • Fluorescently labeled cargo (e.g., Alexa Fluor 568-conjugated transferrin)

  • Live-cell imaging medium

  • Confocal microscope with live-cell imaging capabilities

Protocol:

  • Seed cells in a glass-bottom dish suitable for live-cell imaging.

  • Pre-treat the cells with this compound or DMSO for 1-2 hours.

  • Starve the cells in serum-free medium for 30 minutes.

  • Add fluorescently labeled transferrin to the medium and incubate on ice for 30 minutes to allow binding to the cell surface.

  • Wash away unbound transferrin with cold PBS.

  • Shift the cells to 37°C to initiate internalization and start live-cell imaging using a confocal microscope.

  • Acquire images at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

  • Analyze the images to track the localization and trafficking of the fluorescently labeled transferrin. In this compound treated cells, expect an accumulation of transferrin in enlarged peripheral endosomes and delayed transport to the perinuclear endocytic recycling compartment.

Visualizations

EHD4_Signaling_Pathway cluster_membrane Early Endosome Membrane EHD4_inactive EHD4 (ADP-bound) EHD4_active EHD4 (ATP-bound) EHD4_inactive->EHD4_active ATP binding EHD4_active->EHD4_inactive ATP hydrolysis Scission Vesicle Scission EHD4_active->Scission Promotes ADP_Pi ADP + Pi EHD4_active->ADP_Pi Vesicle_Bud Vesicle Bud Vesicle_Bud->Scission ATP ATP ATP->EHD4_inactive ATPase_IN_4 This compound ATPase_IN_4->EHD4_active Inhibits ATP hydrolysis

Caption: Mechanism of EHD4 ATPase activity and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis ATPase_Assay EHD4 ATPase Assay (Malachite Green) IC50 Determine IC50 of This compound ATPase_Assay->IC50 Cell_Treatment Treat cells with This compound IC50->Cell_Treatment Inform effective concentration Endosome_Morphology Analyze Endosome Morphology (EEA1 Staining) Cell_Treatment->Endosome_Morphology Cargo_Trafficking Analyze Cargo Trafficking (Live-cell imaging) Cell_Treatment->Cargo_Trafficking

Caption: Workflow for studying EHD4 function using this compound.

Logical_Relationship EHD4_Function Normal EHD4 Function (ATPase Activity) Vesicle_Formation Normal Vesicle Formation from Early Endosomes EHD4_Function->Vesicle_Formation Cargo_Trafficking_Normal Efficient Cargo Trafficking Vesicle_Formation->Cargo_Trafficking_Normal EHD4_Inhibition EHD4 Inhibition (this compound) Impaired_Vesicle_Formation Impaired Vesicle Formation EHD4_Inhibition->Impaired_Vesicle_Formation Enlarged_Endosomes Enlarged Early Endosomes Impaired_Vesicle_Formation->Enlarged_Endosomes Cargo_Accumulation Cargo Accumulation Impaired_Vesicle_Formation->Cargo_Accumulation

Caption: Logical flow of EHD4 function and inhibition consequences.

References

Application of ATPase-IN-4 in high-throughput screening.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Adenosine triphosphatases (ATPases) are a superfamily of enzymes that play a critical role in cellular metabolism, signal transduction, and other fundamental biological processes by catalyzing the hydrolysis of ATP to ADP and inorganic phosphate.[1][2][3] Their involvement in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, makes them attractive targets for drug discovery.[1][4][5] High-throughput screening (HTS) is a key strategy for identifying novel modulators of ATPase activity from large chemical libraries.[6] This document provides a detailed protocol for the application of ATPase-IN-4, a potent inhibitor of Heat Shock Protein 90 (HSP90) ATPase activity, in a high-throughput screening format using a fluorescence-based ADP detection assay.

HSP90 is a molecular chaperone that utilizes the energy from ATP hydrolysis to facilitate the proper folding and stability of numerous client proteins, many of which are implicated in oncogenesis.[7] Inhibition of the intrinsic ATPase activity of HSP90 disrupts these signaling pathways, presenting a combinatorial approach to cancer therapy.[7] this compound is a small molecule inhibitor designed to competitively bind to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.

High-throughput screening for HSP90 ATPase inhibitors can be robustly performed using assays that directly quantify the amount of ADP produced in the enzymatic reaction.[1] Modern fluorescence-based assays offer significant advantages over traditional methods, including high sensitivity, a homogeneous format (no wash steps), and low compound interference, making them ideal for automated HTS campaigns.[1] These assays typically exhibit excellent Z'-factor values (>0.7), ensuring the reliability and reproducibility of the screening data.[1][7]

Data Presentation

The inhibitory activity of this compound against HSP90 was evaluated in a 384-well plate format. The IC50 value was determined from a concentration-response curve. The robustness of the assay for HTS was assessed by calculating the Z'-factor.

CompoundTargetAssay TypeIC50 (µM)Z'-factor
This compoundHSP90Fluorescence-based ADP detection0.50.8
GeldanamycinHSP90Colorimetric4.80.6 - 0.8
RadicicolHSP90Colorimetric0.90.6 - 0.8

Data for Geldanamycin and Radicicol are from a colorimetric assay for comparison.[7]

Signaling Pathway

The following diagram illustrates the central role of HSP90 in cellular signaling and the mechanism of its inhibition.

HSP90_Signaling_Pathway cluster_0 Normal Cellular Function cluster_1 Inhibition by this compound ATP ATP HSP90_inactive HSP90 (inactive) ATP->HSP90_inactive Binds ADP_Pi ADP + Pi HSP90_active HSP90 (active) HSP90_inactive->HSP90_active Conformational Change HSP90_inhibited HSP90 (inhibited) HSP90_active->ADP_Pi Hydrolysis Unfolded_Client_Protein Unfolded Client Protein HSP90_active->Unfolded_Client_Protein Binds Folded_Client_Protein Folded Client Protein Unfolded_Client_Protein->Folded_Client_Protein Folding Degradation Protein Degradation Unfolded_Client_Protein->Degradation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Folded_Client_Protein->Downstream_Signaling ATPase_IN_4 This compound ATPase_IN_4->HSP90_inactive Binds

Caption: HSP90 signaling pathway and inhibition.

Experimental Protocols

High-Throughput Screening for HSP90 ATPase Inhibitors

This protocol is designed for screening a compound library for inhibitors of HSP90 ATPase activity in a 384-well plate format using a fluorescence-based ADP detection assay.

Materials:

  • HSP90 enzyme

  • This compound (or other test compounds)

  • ATP

  • Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)[8]

  • MgCl2

  • Fluorescence-based ADP detection kit (e.g., Transcreener® ADP² Assay)

  • 384-well plates (low-volume, black)

  • Plate reader capable of fluorescence detection

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.

    • For controls, dispense DMSO only into designated wells.

  • Enzyme Preparation:

    • Dilute the HSP90 enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.

  • ATP/MgCl2 Solution Preparation:

    • Prepare a stock solution of ATP in buffer.

    • Prepare a stock solution of MgCl2.

    • Just before use, prepare the final ATP/MgCl2 working solution by mixing the ATP and MgCl2 stocks in the assay buffer to the desired final concentration.

  • Assay Procedure:

    • Add the diluted HSP90 enzyme solution to all wells of the 384-well plate containing the compounds.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the ATP/MgCl2 working solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the ADP detection reagent from the kit to all wells.

    • Incubate the plate at room temperature for the time specified in the detection kit protocol (e.g., 60 minutes) to allow the detection signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the fluorescence signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Generate concentration-response curves and calculate the IC50 values for active compounds.

    • Determine the Z'-factor for the assay to assess its quality and suitability for HTS.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow.

HTS_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating add_enzyme Add HSP90 Enzyme compound_plating->add_enzyme pre_incubation Pre-incubation (15 min, RT) add_enzyme->pre_incubation add_atp Add ATP/MgCl2 (Start Reaction) pre_incubation->add_atp reaction_incubation Reaction Incubation (60 min, 37°C) add_atp->reaction_incubation add_detection_reagent Add ADP Detection Reagent (Stop Reaction) reaction_incubation->add_detection_reagent detection_incubation Detection Incubation (60 min, RT) add_detection_reagent->detection_incubation read_plate Read Plate (Fluorescence) detection_incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50, Z'-factor) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow.

References

Application Notes: Analyzing EHD Protein Levels Post-Treatment with ATPase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Eps15 Homology Domain (EHD)-containing protein family, comprising EHD1, EHD2, EHD3, and EHD4 in mammals, are crucial regulators of endocytic membrane trafficking.[1][2][3] These proteins function as dynamin-like ATPases, utilizing the energy from ATP hydrolysis to remodel membranes and facilitate the scission of transport vesicles from endosomal compartments.[4][5][6] This activity is essential for various cellular processes, including the recycling of receptors back to the plasma membrane from early endosomes (EE) and the endocytic recycling compartment (ERC).[1][2] Given their reliance on enzymatic activity, the ATPase function of EHD proteins presents a potential target for therapeutic intervention and for dissecting the complexities of endocytic pathways.

ATPase-IN-4 is a small molecule inhibitor designed to specifically target the conserved ATP-binding domain of EHD proteins, thereby arresting their function.[7] By inhibiting ATP hydrolysis, this compound is expected to disrupt EHD-mediated vesicle fission, leading to alterations in endosomal structure and cargo trafficking. Western blot analysis is a fundamental technique used to investigate the cellular response to this inhibition by quantifying the total protein expression levels of each EHD family member. This allows researchers to determine if the pharmacological inhibition of EHD ATPase activity leads to compensatory changes in EHD protein stability, degradation, or synthesis. These application notes provide a comprehensive protocol for treating cultured cells with this compound and subsequently analyzing EHD protein levels via Western blot.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment where HeLa cells were treated with varying concentrations of this compound for 24 hours. EHD protein levels were quantified by densitometry of Western blot bands and normalized to the vehicle control (0 µM). Data are presented as mean ± standard deviation (SD) from three independent experiments.

Treatment Concentration (µM)Relative EHD1 Level (Fold Change)Relative EHD2 Level (Fold Change)Relative EHD3 Level (Fold Change)Relative EHD4 Level (Fold Change)
0 (Vehicle) 1.00 ± 0.081.00 ± 0.111.00 ± 0.091.00 ± 0.12
1 1.05 ± 0.100.98 ± 0.131.10 ± 0.110.95 ± 0.15
5 1.21 ± 0.140.85 ± 0.091.35 ± 0.160.78 ± 0.10
10 1.45 ± 0.180.72 ± 0.111.62 ± 0.200.65 ± 0.08

Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and the specific characteristics of the inhibitor.

Visualized Pathways and Workflows

EHD_Signaling_Pathway EHD Protein Function and Inhibition cluster_membrane Plasma Membrane cluster_cytosol PM Receptors EE Early Endosome (EE) PM->EE Endocytosis ERC Endocytic Recycling Compartment (ERC) EE->ERC Slow Recycling Pathway Lysosome Lysosome (Degradation) EE->Lysosome Degradative Pathway ERC->PM Recycling to Plasma Membrane EHD EHD Proteins (EHD1, EHD3, EHD4) EHD->EE Vesicle Scission EHD->ERC Vesicle Scission Inhibitor This compound Inhibitor->EHD

Caption: Role of EHD proteins in endocytic recycling and the inhibitory action of this compound.

Western_Blot_Workflow Experimental Workflow for EHD Protein Analysis A 1. Cell Culture (e.g., HeLa cells) B 2. Treatment with this compound (0-10 µM, 24h) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Immunoblotting - Blocking - Primary Ab (anti-EHD1/2/3/4) - Secondary Ab (HRP-conj.) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Data Analysis - Densitometry - Normalization to Loading Control H->I

Caption: Step-by-step workflow for Western blot analysis of EHD protein levels.

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol is optimized for adherent cells (e.g., HeLa, HEK293, PC12) grown in 6-well plates.

  • Materials:

    • Appropriate cell culture medium (e.g., DMEM for HeLa)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA

    • 6-well tissue culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 3 x 10^5 cells/well for HeLa).

    • Incubate cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    • Prepare fresh media containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) by diluting the stock solution. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration.

    • Aspirate the old medium from the cells and gently wash once with sterile PBS.

    • Add 2 mL of the prepared treatment or vehicle media to the appropriate wells.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

2. Protein Lysate Preparation

  • Materials:

    • Ice-cold PBS

    • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

    • Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use)

    • Cell scraper

    • Microcentrifuge tubes, pre-chilled

  • Procedure:

    • Place the 6-well plate on ice. Aspirate the treatment media.

    • Wash the cells twice with 2 mL of ice-cold PBS per well.

    • Add 150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape the adherent cells using a cell scraper and transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.

3. Western Blot Protocol

  • Materials:

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4x)

    • SDS-PAGE gels (e.g., 8-10% polyacrylamide)

    • SDS-PAGE running buffer

    • Protein transfer buffer

    • PVDF membrane (0.45 µm)

    • Methanol

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

    • Tris-Buffered Saline with Tween-20 (TBS-T)

    • Primary antibodies (specific for EHD1, EHD2, EHD3, EHD4; and a loading control like β-actin or HSC70)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[8]

    • Sample Preparation: Dilute each lysate to the same final concentration (e.g., 1-2 µg/µL) with RIPA buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[9]

    • Protein Transfer: Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer. Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

    • Blocking: After transfer, wash the membrane briefly with TBS-T. Block non-specific binding sites by incubating the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-EHD1, anti-EHD4, anti-HSC70) in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBS-T for 10 minutes each to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

    • Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.

    • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

    • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensity using densitometry software. Normalize the intensity of each EHD protein band to its corresponding loading control band to correct for loading variations.

References

Application Notes and Protocols: Visualizing EHD Localization with ATPase-IN-4 using Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Eps15 Homology Domain-containing (EHD) protein family, comprising EHD1, EHD2, EHD3, and EHD4 in mammals, are crucial regulators of endocytic trafficking.[1][2] These proteins play a vital role in the recycling of internalized receptors and other cellular materials from endosomes back to the plasma membrane.[1][3] EHD proteins are characterized by a conserved architecture that includes an N-terminal helical region, a central ATP-binding G-domain, and a C-terminal EH domain, which facilitates protein-protein interactions.[2][4] Their function is intrinsically linked to their ability to bind and hydrolyze ATP, which drives the oligomerization and membrane remodeling necessary for vesicle formation and transport.[1][5][6]

Dysregulation of EHD protein function has been implicated in various diseases, making them attractive targets for therapeutic intervention and valuable subjects for cell biology research. ATPase-IN-4 is a novel small molecule inhibitor designed to specifically target the ATPase activity of EHD proteins. By inhibiting ATP hydrolysis, this compound is hypothesized to lock EHD proteins in a specific conformational state, thereby disrupting their normal function and altering their subcellular localization. This application note provides a detailed protocol for using this compound in conjunction with immunofluorescence microscopy to study the localization and function of EHD proteins in cultured cells.

Principle

This protocol details the use of indirect immunofluorescence to visualize the subcellular localization of endogenous or overexpressed EHD proteins in the presence or absence of this compound. Cells are cultured, treated with the inhibitor, and then fixed to preserve cellular architecture. Subsequently, cells are permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to an EHD family member is used to label the target protein, followed by a fluorescently labeled secondary antibody for detection. The resulting fluorescence pattern can be visualized using confocal or widefield fluorescence microscopy to determine the effect of this compound on EHD protein localization.

Signaling Pathway and Mechanism of Action

EHD proteins are key components of the endocytic recycling pathway, which manages the sorting and transport of internalized cargo. This process can occur via a "fast" direct route from early endosomes to the plasma membrane or a "slow" route through the endocytic recycling compartment (ERC).[1] EHD proteins, particularly EHD1 and EHD3, are known to regulate the exit of cargo from the ERC.[5] The ATPase activity of EHD proteins is essential for their function in membrane tubulation and fission.[6] this compound is proposed to inhibit this activity, leading to a disruption in the recycling pathway.

EHD_Pathway PM Plasma Membrane EE Early Endosome PM->EE Endocytosis EE->PM Fast Recycling ERC Endocytic Recycling Compartment (ERC) EE->ERC Slow Recycling Lysosome Lysosome EE->Lysosome Degradation Pathway ERC->PM Recycling to PM EHD EHD Proteins (e.g., EHD1, EHD4) EHD->EE EHD->ERC ATP_Inhibitor This compound ATP_Inhibitor->EHD IF_Workflow A 1. Cell Seeding Seed cells on sterile glass coverslips in a 24-well plate. B 2. Cell Culture Incubate for 24-48 hours until 50-70% confluency. A->B C 3. Treatment Treat cells with this compound or vehicle (DMSO) for the desired time. B->C D 4. Fixation Fix cells with 4% PFA for 15 minutes at RT. C->D E 5. Permeabilization Permeabilize with 0.1% Triton X-100 for 10 minutes. D->E F 6. Blocking Block with 3% BSA for 1 hour at RT. E->F G 7. Primary Antibody Incubation Incubate with anti-EHD antibody overnight at 4°C. F->G H 8. Secondary Antibody Incubation Incubate with fluorescent secondary antibody for 1 hour at RT in the dark. G->H I 9. Counterstaining & Mounting Stain nuclei with DAPI and mount coverslips on slides with antifade medium. H->I J 10. Imaging & Analysis Visualize using fluorescence microscopy and quantify localization patterns. I->J

References

Application Notes and Protocols for Live-Cell Imaging with ATPase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-4 is a novel, cell-permeable fluorescent inhibitor designed for the real-time imaging of ATPase activity in live cells. This molecule offers a powerful tool for studying the dynamic processes regulated by ATP hydrolysis, including ion transport, protein trafficking, and signal transduction. Its intrinsic fluorescence allows for the direct visualization of inhibitor binding and target engagement, providing valuable insights into the mechanism of action of potential therapeutic agents targeting ATPases. These application notes provide detailed protocols and guidelines for utilizing this compound in live-cell imaging experiments.

Principle of Action

This compound is a fluorescently-tagged small molecule that selectively binds to a specific class of ATPases. Upon binding to the target ATPase, the fluorescence emission of this compound is significantly enhanced, allowing for the visualization of the enzyme's localization and the quantification of inhibitor engagement within living cells. The intensity of the fluorescence signal can be correlated with the level of target occupancy by the inhibitor, providing a quantitative measure of ATPase inhibition in a cellular context.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from live-cell imaging experiments using this compound. This data illustrates the potential applications of the inhibitor in characterizing ATPase activity and the effects of other compounds.

Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
HEK293Vehicle (DMSO)150.215.81.0
HEK293This compound (1 µM)850.675.35.7
HEK293This compound (1 µM) + Compound X (10 µM)425.342.12.8
HeLaVehicle (DMSO)120.512.51.0
HeLaThis compound (1 µM)780.965.46.5

Signaling Pathway

The diagram below illustrates a generic signaling pathway involving a plasma membrane ATPase that can be targeted by this compound. Such ATPases are crucial for maintaining ion gradients, which in turn can influence downstream signaling cascades.

ATPase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATPase Target ATPase Intracellular_Ions Low [Ion] ATPase->Intracellular_Ions IonChannel Ion Channel Extracellular_Ions High [Ion] Extracellular_Ions->ATPase Transport Signaling_Cascade Downstream Signaling (e.g., Kinase Cascade) Intracellular_Ions->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Activates ATPase_IN_4 This compound ATPase_IN_4->ATPase Inhibition

Caption: Generic signaling pathway of a plasma membrane ATPase.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.

Experimental_Workflow A 1. Cell Seeding Plate cells on imaging-compatible dishes. B 2. Cell Culture Incubate for 24-48 hours. A->B C 3. Reagent Preparation Prepare this compound working solution. B->C D 4. Cell Treatment Add this compound to cells and incubate. C->D E 5. Live-Cell Imaging Acquire images using a fluorescence microscope. D->E F 6. Image Analysis Quantify fluorescence intensity. E->F G 7. Data Interpretation Analyze and interpret the results. F->G

Caption: Experimental workflow for live-cell imaging with this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Target Engagement

This protocol describes the general procedure for imaging the interaction of this compound with its target ATPase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Glass-bottom imaging dishes (35 mm)

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorescence microscope equipped with a heated stage, CO2 incubator, and appropriate filter sets (e.g., excitation/emission ~490/525 nm)

Procedure:

  • Cell Seeding:

    • One day before imaging, seed HEK293 cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Working Solution:

    • On the day of the experiment, prepare a 1 µM working solution of this compound by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium. Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Add 1 mL of the 1 µM this compound working solution to the cells.

    • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of the fluorescence microscope, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

    • Allow the dish to equilibrate for 5-10 minutes.

    • Acquire images using a suitable objective (e.g., 40x or 60x oil immersion) and the appropriate filter set for this compound fluorescence. Use minimal laser power and exposure time to reduce phototoxicity.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity within individual cells or specific subcellular regions of interest.

    • Subtract the background fluorescence from a region without cells.

Protocol 2: Competitive Binding Assay

This protocol can be used to assess the ability of a test compound to compete with this compound for binding to the target ATPase.

Materials:

  • Same materials as in Protocol 1

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding and Culture:

    • Follow steps 1 and 2 of Protocol 1.

  • Preparation of Reagents:

    • Prepare a working solution of your test compound at the desired final concentration in live-cell imaging medium.

    • Prepare a 1 µM working solution of this compound in live-cell imaging medium.

  • Cell Treatment:

    • For co-treatment: Prepare a solution containing both the test compound and 1 µM this compound in live-cell imaging medium. Add this solution to the cells.

    • For pre-treatment: Add the test compound solution to the cells and incubate for a desired period (e.g., 1 hour). Then, add the this compound working solution to the cells for the final 30 minutes of incubation.

    • Include a control group treated only with 1 µM this compound.

    • Incubate at 37°C, protected from light.

  • Live-Cell Imaging and Analysis:

    • Follow steps 4 and 5 of Protocol 1.

    • Compare the mean fluorescence intensity of cells treated with the test compound and this compound to the control cells treated only with this compound. A decrease in fluorescence intensity in the presence of the test compound suggests competitive binding.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the target ATPase is expressed in the chosen cell line.

  • High Background Fluorescence:

    • Wash cells thoroughly with PBS before and after staining.

    • Use a live-cell imaging medium with reduced autofluorescence.

    • Optimize imaging parameters (e.g., reduce exposure time, use a more specific filter set).

  • Phototoxicity:

    • Minimize laser power and exposure time.

    • Use a more sensitive camera.

    • Reduce the frequency of image acquisition in time-lapse experiments.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle DMSO-containing solutions with care as DMSO can facilitate the absorption of other chemicals through the skin. Dispose of waste according to institutional guidelines.

Application Notes and Protocols for the Study of ATPase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed framework for the characterization of ATPase-IN-4, a novel ATPase inhibitor. The protocols outlined below cover essential in vitro and cellular assays to determine its mechanism of action, potency, target engagement, and effects on cellular signaling.

Introduction to this compound and Experimental Strategy

ATPases are a large family of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes.[1][2][3] Dysregulation of ATPase activity is implicated in numerous diseases, making them attractive therapeutic targets.[1][4] this compound is a small molecule inhibitor whose precise mechanism and target profile require thorough investigation.

A multi-faceted experimental approach is crucial for a comprehensive understanding of this compound. This involves:

  • Biochemical Assays: To determine the direct inhibitory effect of this compound on ATPase activity and to elucidate its mechanism of inhibition.

  • Target Engagement Assays: To confirm direct binding of this compound to its target ATPase in a complex biological environment.

  • Cell-Based Assays: To assess the functional consequences of this compound treatment on cellular pathways and phenotypes.

The following sections provide detailed protocols and data presentation guidelines for these key experimental areas.

Biochemical Assays: Determining ATPase Inhibition

Biochemical assays are fundamental to characterizing the inhibitory properties of this compound. These assays directly measure the enzymatic activity of a purified ATPase in the presence and absence of the inhibitor.

Principle of ATPase Activity Assays

ATPase activity can be quantified by measuring the rate of ATP hydrolysis, which can be monitored by detecting the formation of either ADP or inorganic phosphate (Pi).[1][5][6] Common methods include:

  • Colorimetric Assays: These assays, such as the malachite green assay, detect the amount of inorganic phosphate released.[7][8]

  • Fluorescence-Based Assays: These assays offer high sensitivity and are suitable for high-throughput screening.[1] They often rely on detecting ADP formation.[1]

  • Luminescence-Based Assays: These assays measure the amount of remaining ATP, which is inversely proportional to ATPase activity.

  • Radioactive Assays: Using [γ-³²P]-ATP allows for highly sensitive detection of released ³²Pi.[9]

Experimental Protocol: In Vitro ATPase Activity Assay (Colorimetric - Malachite Green)

This protocol describes a common and accessible method for measuring ATPase activity.

Materials:

  • Purified target ATPase enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • ATP solution (high purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents and bring them to room temperature before use.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO).

    • Add 30 µL of the purified ATPase enzyme diluted in assay buffer to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 10 µL of ATP solution to each well to start the enzymatic reaction. The final volume is 50 µL.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding 150 µL of Malachite Green Reagent to each well. This reagent also detects the released inorganic phosphate.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance:

    • Read the absorbance at a wavelength of 620-650 nm using a microplate reader.[7]

  • Data Analysis:

    • Create a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Controls:

  • No Enzyme Control: Assay buffer and ATP without the enzyme to determine background phosphate levels.

  • No Inhibitor (Vehicle) Control: Enzyme and ATP with the vehicle (e.g., DMSO) to determine 100% enzyme activity.

  • Positive Control Inhibitor: A known inhibitor of the target ATPase, if available.

Data Presentation: IC₅₀ Determination of this compound
Concentration of this compound (µM)Absorbance (620 nm)[Pi] (µM)% Inhibition
0 (Vehicle)0
0.01
0.1
1
10
100
IC₅₀ (µM)

Target Engagement Assays

Target engagement assays are crucial to confirm that this compound directly binds to its intended ATPase target within a more complex biological sample, such as cell lysate or even in living cells.[10][11]

Principle of Isothermal Shift Assay (iTSA)

The isothermal shift assay (iTSA) is a powerful technique to assess target engagement.[12] It relies on the principle that the binding of a ligand (like this compound) can stabilize a protein and alter its thermal stability.[12] In an iTSA experiment, cell lysates or intact cells are treated with the compound and then heated to a specific temperature. The aggregated proteins are then separated from the soluble proteins, and the abundance of the target protein in the soluble fraction is quantified, typically by mass spectrometry. An increase in the amount of soluble target protein in the presence of the compound indicates stabilization and therefore, target engagement.

Experimental Protocol: Isothermal Shift Assay (iTSA)

Materials:

  • Cultured cells expressing the target ATPase

  • This compound

  • Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors)

  • Centrifuge

  • Thermomixer or PCR machine

  • Sample preparation reagents for mass spectrometry (e.g., urea, DTT, iodoacetamide, trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in Lysis Buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Shock:

    • Aliquot the cell lysate into different tubes.

    • Heat the lysates at a specific temperature (e.g., 52°C) for a set time (e.g., 3 minutes) using a thermomixer.[12]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Digestion and Mass Spectrometry:

    • Collect the supernatant containing the soluble proteins.

    • Prepare the protein samples for mass spectrometry by reduction, alkylation, and tryptic digestion.

    • Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction.

  • Data Analysis:

    • Identify and quantify the target ATPase in both the vehicle-treated and this compound-treated samples.

    • Calculate the fold change in the abundance of the soluble target protein in the presence of the inhibitor compared to the vehicle control. A significant increase indicates target engagement.

Experimental Controls:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the baseline thermal stability of the proteome.

  • Non-binding Control Compound: A compound known not to bind the target ATPase.

Data Presentation: Target Engagement of this compound
TreatmentSoluble Target ATPase (Normalized Abundance)Fold Change vs. Vehicle
Vehicle1.0
This compound (1 µM)
This compound (10 µM)
This compound (100 µM)

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are essential to understand the functional consequences of this compound's activity in a biological context. The specific assays will depend on the known or hypothesized function of the target ATPase.

General Cellular Assays
  • Cell Viability/Cytotoxicity Assay: To determine the effect of this compound on cell survival and to establish a non-toxic concentration range for further experiments. Assays like MTT or CellTiter-Glo® are commonly used.

  • Western Blot Analysis: To investigate the impact of this compound on downstream signaling pathways. This involves measuring the phosphorylation status or expression levels of key proteins in the pathway.

Experimental Protocol: Western Blot for Downstream Signaling

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and downstream signaling molecules (total and phosphorylated forms)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for different time points.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Effect of this compound on a Hypothetical Signaling Pathway
Treatmentp-Protein X / Total Protein X (Fold Change)p-Protein Y / Total Protein Y (Fold Change)
Vehicle1.01.0
This compound (1 µM)
This compound (10 µM)
This compound (100 µM)

Visualizations: Diagrams of Workflows and Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway affected by this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_target_engagement Target Engagement cluster_cellular Cell-Based Assays b1 Purified ATPase b3 ATPase Activity Assay (e.g., Malachite Green) b1->b3 b2 This compound Titration b2->b3 b4 IC50 Determination b3->b4 t1 Cells/Lysate + this compound t2 Isothermal Shift t1->t2 t3 Protein Solubilization t2->t3 t4 LC-MS/MS Analysis t3->t4 c1 Cell Treatment with This compound c2 Cell Viability Assay c1->c2 c3 Western Blot Analysis c1->c3 c4 Phenotypic Assays c1->c4

Caption: Overall experimental workflow for the characterization of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Target_ATPase Target ATPase Product Product Target_ATPase->Product ATP -> ADP Substrate Substrate Substrate->Target_ATPase Downstream_Kinase Downstream Kinase Product->Downstream_Kinase Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor This compound Inhibitor->Target_ATPase

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The application notes and protocols provided here offer a robust framework for the comprehensive characterization of the novel inhibitor, this compound. By systematically applying these biochemical, target engagement, and cell-based assays, researchers can elucidate its mechanism of action, confirm its molecular target, and understand its functional consequences in a cellular context. This detailed investigation is essential for advancing this compound through the drug discovery pipeline.

References

Troubleshooting & Optimization

Troubleshooting ATPase-IN-4 insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ATPase-IN-4, a potent inhibitor of EHD4 ATPase. The information is tailored to researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets Eps15 homology domain-containing protein 4 (EHD4), an ATPase involved in the regulation of endocytic membrane trafficking. EHD proteins, including EHD4, utilize the energy from ATP hydrolysis to remodel cellular membranes, a crucial step in the sorting and recycling of internalized receptors and other cargo. Specifically, EHD4 is known to play a role in early endosomal transport, directing cargo towards either lysosomal degradation or the endocytic recycling compartment (ERC).[1][2]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Optimize your solvent system: Ensure your initial stock solution is fully dissolved in a suitable organic solvent, such as DMSO, before diluting into your aqueous buffer.

  • Perform stepwise dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

  • Increase mixing: After dilution, vortex the solution vigorously or use a sonicator to aid in dissolution.

  • Gentle warming: Gently warming the solution to 37°C may help to redissolve any precipitate. However, be mindful of the thermal stability of other components in your assay.

  • Use of co-solvents or solubilizing agents: In some cases, the addition of a small percentage of a co-solvent (e.g., ethanol, PEG) or a solubilizing agent like cyclodextrin to the final aqueous buffer can improve the solubility of the compound. The compatibility of these agents with your specific assay must be validated.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For long-term storage, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Store these aliquots at -20°C or -80°C in tightly sealed vials.

Q5: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?

For in vivo applications where high concentrations of organic solvents are not feasible, formulation strategies can be employed. These may include the use of cyclodextrins, liposomes, or other drug delivery vehicles to enhance the solubility and bioavailability of the compound.

Troubleshooting Guide: Insolubility of this compound in Aqueous Buffers

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Table 1: Representative Solubility Data for a Hydrophobic Small Molecule Inhibitor*
SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO≥ 50≥ 120Recommended for primary stock solutions.
Ethanol~10~24Can be used as a co-solvent.
WaterInsolubleInsolubleDirect dissolution in aqueous buffers is not recommended.
PBS (pH 7.4)Sparingly SolubleSparingly SolubleSolubility is very low; direct dissolution is not advised.

*This table provides representative data for a typical hydrophobic small molecule inhibitor and should be used as a guideline. The exact solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for in vitro ATPase Assays

This protocol is adapted for a typical malachite green-based EHD4 ATPase assay.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • ATPase Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 0.5 mM MgCl₂, pH 7.5)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound (MW: 413.47 g/mol ). For example, to prepare a 10 mM stock from 1 mg of this compound, add 241.8 µL of DMSO.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare Working Solutions for the Assay:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • For the final dilution into the ATPase Assay Buffer, add the DMSO-diluted inhibitor to the assay buffer while vortexing gently. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.

    • Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the inhibitor.

Visual Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Insolubility A Start: this compound Precipitation Observed B Is the stock solution fully dissolved in 100% DMSO? A->B C Yes B->C D No B->D F Is a high concentration of this compound required in the aqueous buffer? C->F E Re-dissolve stock solution. Vortex/sonicate vigorously. D->E E->B G Yes F->G H No F->H J Consider alternative strategies: - Use of co-solvents (e.g., Ethanol, PEG) - Use of solubilizing agents (e.g., Cyclodextrins) G->J I Perform stepwise dilutions. Add inhibitor to buffer while vortexing. H->I K Does precipitation persist? I->K J->K L Yes K->L M No K->M O Consult with a specialist or the compound supplier. L->O N Problem Solved. Proceed with experiment. M->N

Caption: A logical workflow for troubleshooting the insolubility of this compound.

Signaling Pathway and Experimental Context

EHD4 in Endocytic Trafficking

EHD4 is a key regulator of endosomal sorting. After internalization, cargo molecules are delivered to early endosomes. From this sorting hub, EHD4, in concert with other proteins like Rab5 and Rabenosyn-5, helps to direct cargo. Some cargo is sorted to late endosomes and subsequently to lysosomes for degradation. Other cargo, including many signaling receptors, is recycled back to the plasma membrane, either directly or via the endocytic recycling compartment (ERC). This compound, by inhibiting the ATPase activity of EHD4, is expected to disrupt these trafficking events.[1][2]

G cluster_0 EHD4-Mediated Endocytic Trafficking cluster_1 EHD4 Regulatory Node PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (Sorting Hub) PlasmaMembrane->EarlyEndosome Endocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Sorting to Degradation ERC Endocytic Recycling Compartment (ERC) EarlyEndosome->ERC Sorting to Recycling EHD4 EHD4 EarlyEndosome->EHD4 Lysosome Lysosome (Degradation) LateEndosome->Lysosome RecyclingVesicle Recycling Vesicle ERC->RecyclingVesicle RecyclingVesicle->PlasmaMembrane Recycling ATPaseIN4 This compound ATPaseIN4->EHD4 Inhibits EHD4->EarlyEndosome Rab5 Rab5 EHD4->Rab5 Rabenosyn5 Rabenosyn-5 EHD4->Rabenosyn5

Caption: The role of EHD4 in sorting cargo within the endocytic pathway.

In vitro EHD4 ATPase Assay Workflow

A common method to assess the activity of this compound is through a malachite green-based colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by EHD4.

G cluster_0 In vitro EHD4 ATPase Assay Workflow A Prepare Reagents: - Purified EHD4 Protein - this compound dilutions - ATP solution - Assay Buffer B Incubate EHD4 with This compound (or vehicle) A->B C Initiate reaction by adding ATP B->C D Incubate at 37°C C->D E Stop reaction and develop color with Malachite Green Reagent D->E F Measure Absorbance at ~620-650 nm E->F G Calculate ATPase activity and % inhibition F->G

Caption: A simplified workflow for a typical in vitro EHD4 ATPase inhibition assay.

References

Off-target effects of ATPase-IN-4 in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ouabain in cellular models, with a specific focus on its off-target effects. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ouabain?

Ouabain is a cardiac glycoside that is a potent and specific inhibitor of the Na+/K+-ATPase, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] By binding to this enzyme, ouabain leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1][2][4]

Q2: Are the cellular effects of Ouabain solely due to its inhibition of Na+/K+-ATPase?

No, emerging evidence suggests that Ouabain exerts cellular effects that are independent of its inhibitory action on the Na+/K+-ATPase pump.[5] For instance, its anticancer activities, such as the suppression of STAT3 expression and phosphorylation, appear to be mediated through alternative pathways.[5]

Q3: What are the known off-target effects of Ouabain?

Beyond its primary target, Ouabain has been shown to influence several other cellular processes. Notably, it can induce apoptosis, generate reactive oxygen species (ROS), and cause DNA double-strand breaks in cancer cells.[5] Furthermore, Ouabain can inhibit protein synthesis by regulating eukaryotic initiation factor 4E (eIF4E) and its binding protein 1 (4EBP1).[5] In psoriatic keratinocytes, ouabain has been observed to impair glutathione metabolism by downregulating the amino acid transporter SLC7A11.[6]

Q4: How does Ouabain treatment affect cancer cell lines?

In various cancer cell lines, Ouabain has been demonstrated to have cytotoxic effects, leading to a reduction in cell viability.[5] It can induce apoptosis and has been shown to inhibit the proliferation of renal and small cell lung cancer cells.[7] The sensitivity of cancer cells to Ouabain may be associated with the expression of specific Na+/K+-ATPase isoforms, with the α3 isoform being a potential target for its anticancer effects.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). Cell density at the time of treatment.Ensure consistent cell seeding density across all wells and plates. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular metabolism and drug responses.
High background in enzymatic assays for Na+/K+-ATPase activity. Phosphate contamination in reagents or labware.Use phosphate-free water and reagents. It is advisable to use disposable plasticware to avoid phosphate contamination from detergents.[8]
Presence of endogenous inhibitors in cell lysates.Consider diluting the sample or implementing a purification step to remove potential interfering substances.[8]
Observed cellular phenotype does not correlate with the level of Na+/K+-ATPase inhibition. Off-target effects of Ouabain.Investigate potential off-target effects. For example, assess changes in STAT3 signaling, protein synthesis rates, or glutathione metabolism.[5][6] Consider using an alternative Na+/K+-ATPase inhibitor with a different off-target profile for comparison.
Cell line-specific differences in Na+/K+-ATPase isoform expression.Characterize the expression levels of different Na+/K+-ATPase isoforms (e.g., α1, α3) in your cellular model, as sensitivity to Ouabain can be isoform-dependent.[7]
Difficulty in reproducing published IC50 values for Ouabain. Variations in experimental conditions.IC50 values are highly dependent on the specific assay conditions, including the cell line, incubation time, and the source of the enzyme.[8] Carefully document and standardize all experimental parameters.
Instability of Ouabain solution.Prepare fresh Ouabain solutions and verify their concentration. Ensure proper storage to maintain stability.[8]

Quantitative Data on Off-Target Effects

While extensive quantitative data on all of Ouabain's off-targets are not available in a centralized database, the following table summarizes key reported effects. Researchers should note that these values are cell-type and context-specific.

Effect Cell Line(s) Concentration Range Observed Impact Reference
Induction of Apoptosis A549, HeLa, HCT11650 - 100 nMIncreased apoptotic rates.[5][5]
Inhibition of Cell Proliferation OS-RC-2, NCI-H44620 - 320 nMTime-dependent inhibition of proliferation.[7][7]
Suppression of STAT3 Expression Various cancer cell linesNot specifiedDownregulation of STAT3 and its phosphorylation.[5][5]
Impairment of Glutathione Metabolism HaCaT keratinocytesNot specifiedDownregulation of SLC7A11 and reduced cysteine uptake.[6][6]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This method is used to detect and quantify apoptosis in cells treated with Ouabain.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: Treat cells with the desired concentrations of Ouabain or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 2: Measurement of Na+/K+-ATPase Activity

This protocol describes a colorimetric assay to measure the enzymatic activity of Na+/K+-ATPase based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[8]

  • Sample Preparation: Prepare tissue homogenates or cell lysates on ice in a suitable buffer to prevent enzyme inactivation. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.[8]

  • Assay Setup: Prepare two sets of tubes for each sample: "Total ATPase" and "Ouabain-Inhibited".

  • Reaction Mixture: To each tube, add the assay buffer containing MgCl2, NaCl, and KCl. To the "Ouabain-Inhibited" tubes, add a saturating concentration of Ouabain (e.g., 1 mM).[8]

  • Enzyme Addition: Add the sample (tissue homogenate or cell lysate) to all tubes.

  • Pre-incubation: Pre-incubate the tubes at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 1-5 mM.[8]

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as trichloroacetic acid.

  • Phosphate Detection:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Take an aliquot of the supernatant for phosphate determination.

    • Add a colorimetric reagent (e.g., ammonium molybdate and a reducing agent) and incubate at room temperature for color development.[8]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Calculation:

    • Calculate the amount of inorganic phosphate released using a standard curve.

    • Na+/K+-ATPase activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-Inhibited" tube).

    • Normalize the activity to the protein concentration and incubation time.[8]

Visualizations

Ouabain_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Effects Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Inhibition STAT3 STAT3 Ouabain->STAT3 Inhibition Protein_Syn Protein Synthesis (eIF4E, 4EBP1) Ouabain->Protein_Syn Inhibition GSH_Metabolism Glutathione Metabolism (SLC7A11) Ouabain->GSH_Metabolism Inhibition Intra_Na ↑ Intracellular Na+ NKA->Intra_Na Reduced Efflux NCX Na+/Ca2+ Exchanger Intra_Na->NCX Altered Gradient Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Reduced Efflux Apoptosis Apoptosis Intra_Ca->Apoptosis Proliferation ↓ Cell Proliferation STAT3->Proliferation Suppression of pro-survival genes Protein_Syn->Proliferation Reduced protein availability GSH_Metabolism->Apoptosis Increased ROS

Caption: On-target and off-target signaling pathways of Ouabain.

Experimental_Workflow_Off_Target_Validation start Start: Observe Phenotype Independent of Na+/K+-ATPase Inhibition hypothesis Hypothesize Off-Target Mechanism start->hypothesis proteomics Proteomics/Phosphoproteomics (e.g., Mass Spectrometry) hypothesis->proteomics western_blot Western Blot for Specific Pathway Proteins (e.g., STAT3) hypothesis->western_blot functional_assays Functional Assays (e.g., Protein Synthesis Assay, Metabolite Analysis) hypothesis->functional_assays validation Validate with Alternative Inhibitor or Genetic Knockdown proteomics->validation western_blot->validation functional_assays->validation conclusion Conclusion: Identify and Characterize Off-Target Effect validation->conclusion

Caption: Workflow for validating off-target effects of Ouabain.

References

Technical Support Center: Minimizing ATPase-IN-4 Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "ATPase-IN-4" is not publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in minimizing potential toxicity during long-term experiments with novel small molecule ATPase inhibitors, using "this compound" as a placeholder.

This guide provides frequently asked questions (FAQs), a troubleshooting guide, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of long-term experiments with potent chemical compounds.

Troubleshooting Guide

Unexpected results and toxicity are common challenges in long-term experiments with small molecule inhibitors. The following table provides a guide to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
High levels of cell death observed shortly after treatment. The inhibitor concentration is too high, leading to acute off-target toxicity or exaggerated on-target effects.[1][2]Perform a dose-response curve to determine the IC50 and use the lowest effective concentration.[3][4]
The compound is unstable in the culture medium, leading to the formation of toxic byproducts.Assess the stability of the compound in your experimental media over time using techniques like HPLC.
Cell viability decreases gradually over several days or weeks. Chronic toxicity due to cumulative off-target effects.[5]1. Lower the inhibitor concentration. 2. Consider intermittent dosing schedules. 3. Use a secondary, structurally different inhibitor targeting the same ATPase to confirm on-target toxicity.[1]
The inhibitor or its metabolites are accumulating to toxic levels.Increase the frequency of media changes to remove the compound and its byproducts.[5]
Loss of inhibitor efficacy over time. Development of cellular resistance mechanisms.1. Analyze target protein expression and mutation status. 2. Consider combination therapies to overcome resistance.
Degradation of the inhibitor in the experimental conditions.Replenish the inhibitor with each media change and store stock solutions appropriately.[6]
Observed phenotype is inconsistent with known ATPase function. The phenotype is a result of off-target effects.[1][2]1. Perform a rescue experiment by overexpressing a resistant mutant of the target ATPase.[1] 2. Profile the inhibitor against a panel of off-target kinases or other enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take before starting a long-term experiment with this compound?

A1: Before initiating a long-term study, it is crucial to establish the potency and cytotoxicity profile of this compound. This involves determining the IC50 value for the target ATPase and the CC50 (50% cytotoxic concentration) in your specific cell model. A large therapeutic window (ratio of CC50 to IC50) is desirable for long-term experiments.

Q2: How can I distinguish between on-target and off-target toxicity?

A2: Differentiating between on-target and off-target effects is a critical step.[1][2] A multi-pronged approach is recommended:

  • Use a secondary inhibitor: Treat cells with a structurally distinct inhibitor that targets the same ATPase. If the toxic phenotype is replicated, it is more likely to be an on-target effect.[1]

  • Perform a rescue experiment: Overexpress a mutated form of the target ATPase that is resistant to this compound. If the toxicity is reversed, this strongly suggests an on-target mechanism.[1]

  • Counter-screen in a target-negative cell line: If a cell line that does not express the target ATPase still shows toxicity, the effect is likely off-target.[2]

Q3: What are the best practices for maintaining a consistent concentration of this compound in long-term cell culture?

A3: Small molecules can degrade in culture media over time. To maintain a consistent concentration, it is recommended to perform regular media changes with freshly prepared inhibitor.[7] The frequency of media changes will depend on the stability of this compound and the metabolic rate of your cells, but a common practice is every 2-3 days.[7]

Q4: Can I reduce the serum concentration in my culture medium to slow cell growth and avoid confluence during a long-term experiment?

A4: Reducing the serum concentration can be a viable strategy to slow cell proliferation.[7] However, it is important to first validate that your cells tolerate low-serum conditions and that the absence of serum components does not alter the activity or toxicity of this compound.[7]

Experimental Protocols

Protocol 1: Determination of IC50 and CC50

Objective: To determine the half-maximal inhibitory concentration (IC50) against the target ATPase and the half-maximal cytotoxic concentration (CC50) in a chosen cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to confluence over the course of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the serially diluted compound for a relevant period (e.g., 48 or 72 hours).[8] Include vehicle-only controls.

  • Viability Assay (for CC50): Use a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, to measure cell viability.[3][9]

  • Target Inhibition Assay (for IC50): For a biochemical IC50, perform an in vitro assay with the purified ATPase enzyme. For a cell-based IC50, measure a downstream marker of ATPase activity.

  • Data Analysis: Plot the percentage of inhibition or viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 and CC50 values.

Protocol 2: Long-Term Cell Culture with this compound

Objective: To maintain a cell culture under continuous exposure to this compound for an extended period.

Methodology:

  • Initial Seeding: Seed cells at a low density to allow for multiple population doublings.[7]

  • Treatment: Add this compound to the culture medium at the desired concentration (ideally, the lowest concentration that gives the desired on-target effect).

  • Media Changes: Change the medium every 2-3 days, replenishing with fresh medium containing this compound at the same concentration.[7]

  • Cell Passaging: When the cells approach confluence, passage them as you normally would. Re-plate the cells at a lower density in a fresh medium containing the inhibitor.[7]

  • Monitoring: Regularly monitor the health and morphology of the cells. At predetermined time points, harvest cells for downstream analysis.

Visualizations

Signaling_Pathway Figure 1. Representative Na+/K+-ATPase Signaling Cascade cluster_membrane Plasma Membrane ATPase Na+/K+-ATPase Src Src Kinase ATPase->Src Activation EGFR EGFR Src->EGFR Transactivation ROS Reactive Oxygen Species (ROS) Src->ROS Generation Inhibitor This compound Inhibitor->ATPase Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Growth, Proliferation) ERK->Transcription ROS->ERK Activation

Caption: Figure 1. A diagram of a representative signaling pathway that can be modulated by an ATPase inhibitor.

Experimental_Workflow Figure 2. Workflow for Toxicity Minimization Start Start: New ATPase Inhibitor DoseResponse 1. Dose-Response Curve (Determine IC50 & CC50) Start->DoseResponse TherapeuticWindow 2. Assess Therapeutic Window (CC50 / IC50) DoseResponse->TherapeuticWindow Optimize Optimize Concentration & Dosing Schedule TherapeuticWindow->Optimize Narrow Window LongTerm 3. Initiate Long-Term Experiment TherapeuticWindow->LongTerm Sufficient Window Optimize->LongTerm Monitor 4. Monitor Cell Viability & Target Engagement LongTerm->Monitor ToxicityCheck Toxicity Observed? Monitor->ToxicityCheck OnTargetCheck 5. Differentiate On- vs. Off-Target Toxicity (Rescue, 2nd Inhibitor) ToxicityCheck->OnTargetCheck Yes End End: Successful Experiment ToxicityCheck->End No OnTargetCheck->Optimize Troubleshooting_Logic Figure 3. Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Concentration Is concentration at or below IC50? Start->Concentration LowerConc Action: Lower Concentration Concentration->LowerConc No OffTarget Is toxicity still present? Concentration->OffTarget Yes LowerConc->OffTarget Rescue Action: Perform Rescue Experiment OffTarget->Rescue Yes OnTargetTox Conclusion: On-Target Toxicity OffTarget->OnTargetTox No SecondaryInhibitor Action: Use Secondary Inhibitor Rescue->SecondaryInhibitor OffTargetTox Conclusion: Off-Target Toxicity SecondaryInhibitor->OffTargetTox

References

Technical Support Center: Overcoming Resistance to ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to ATPase inhibitors, with a focus on p97/VCP inhibitors as a well-characterized example.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of many ATPase inhibitors used in cancer cell line studies?

Many ATPase inhibitors used in oncology research, such as CB-5083, target the abundant AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3] p97 is a critical regulator of protein homeostasis, playing a vital role in processes like the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][2] Its inhibition disrupts these pathways, leading to proteotoxic stress and apoptosis in cancer cells, which often have high protein synthesis demands.[4]

Q2: What are the common mechanisms by which cell lines develop resistance to ATP-competitive ATPase inhibitors?

The primary mechanism of acquired resistance to ATP-competitive p97 inhibitors, such as CB-5083, is the development of mutations in the p97 protein itself.[1][5] These mutations often occur in the D2 ATPase domain, the target of these inhibitors.[4] Such mutations can reduce the binding affinity of the inhibitor, rendering it less effective.[6] For instance, studies on HCT116 colon cancer cells have identified several resistance-conferring mutations in p97 after prolonged exposure to CB-5083.[1][7]

Q3: Are there alternative inhibitors that can overcome resistance to ATP-competitive compounds?

Yes, allosteric p97 inhibitors have proven effective in cell lines resistant to ATP-competitive inhibitors.[1][6][8] These inhibitors, such as NMS-873, bind to a different site on the p97 protein and inhibit its function through a different mechanism.[1][6] Consequently, mutations that confer resistance to ATP-competitive inhibitors often do not affect the activity of allosteric inhibitors.[1][8] Additionally, covalent inhibitors that target specific residues, like Cys522 in the D2 domain, represent another strategy to overcome resistance.[5][9]

Troubleshooting Guide

Problem: My cell line has developed resistance to my ATPase inhibitor (e.g., an ATP-competitive p97 inhibitor). How can I confirm and address this?

Here is a stepwise guide to troubleshooting and overcoming acquired resistance:

Step 1: Confirm Resistance and Characterize the Phenotype

  • Question: How do I confirm that my cells are truly resistant and not just experiencing temporary changes in sensitivity?

    • Answer: You should perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of your inhibitor in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant fold-change in the IC50 value indicates acquired resistance.

  • Question: What are the expected molecular signs of effective p97 inhibition, and how can I check if they are absent in my resistant line?

    • Answer: Effective p97 inhibition leads to ER stress and the accumulation of ubiquitinated proteins.[1] You can perform a Western blot to check for key biomarkers. In sensitive cells, treatment with a p97 inhibitor should increase the levels of ER stress markers like ATF4 and CHOP, and show an accumulation of K48-linked ubiquitinated proteins.[1] The absence of these markers in your treated resistant cell line, in contrast to the parental line, would confirm that the inhibitor is no longer effective.[1]

Step 2: Investigate the Mechanism of Resistance

  • Question: What is the likely cause of the observed resistance?

    • Answer: The most probable cause is the acquisition of mutations in the target protein, p97.[5] To confirm this, you would need to sequence the p97 gene in your resistant cell line and compare it to the parental line to identify any mutations.

Step 3: Implement Strategies to Overcome Resistance

  • Question: My resistant cells show a lack of response to my ATP-competitive inhibitor. What are my options?

    • Answer:

      • Switch to a different class of inhibitor: The most effective strategy is to treat the resistant cells with an allosteric p97 inhibitor, such as NMS-873.[1][6] These inhibitors have a different binding site and mechanism of action, and their effectiveness is often unaffected by mutations that cause resistance to ATP-competitive inhibitors.[1][8]

      • Consider combination therapies: Combining p97 inhibitors with drugs targeting other pathways, such as PARP inhibitors or other signaling pathway inhibitors, can be a rational approach to synergistically induce cell death and overcome resistance.[4]

Quantitative Data

Table 1: Potency of Different Classes of p97 Inhibitors in Parental vs. Resistant HCT116 Cell Lines

Cell LineInhibitorInhibitor ClassIC50 (µM)Fold Resistance
Parental HCT116CB-5083ATP-competitive~0.2N/A
CB-5083 Resistant HCT116CB-5083ATP-competitive>6.0>30-fold
Parental HCT116NMS-873Allosteric~0.3N/A
CB-5083 Resistant HCT116NMS-873Allosteric~0.2~0.7-fold (no resistance)
Parental HCT116UPCDC-30245Allosteric~0.4N/A
CB-5083 Resistant HCT116UPCDC-30245Allosteric~0.2~0.5-fold (no resistance)

Data compiled from studies on CB-5083 resistant HCT116 cell lines.[1]

Visual Guides and Workflows

cluster_pathway p97/VCP Mediated Protein Homeostasis cluster_inhibition Inhibitor Action Ub_Proteins Ubiquitinated Substrate Proteins p97 p97/VCP Hexamer Ub_Proteins->p97 recognition & unfolding Proteasome 26S Proteasome p97->Proteasome delivery Degradation Protein Degradation Proteasome->Degradation ERAD ER-Associated Degradation (ERAD) ERAD->p97 ATP_Inhibitor ATP-Competitive Inhibitor (e.g., CB-5083) ATP_Inhibitor->p97 blocks ATP binding in D2 domain Allosteric_Inhibitor Allosteric Inhibitor (e.g., NMS-873) Allosteric_Inhibitor->p97 binds to different site, alters conformation

Caption: p97/VCP signaling pathway and points of inhibitor action.

Start Start: Decreased Efficacy of ATPase Inhibitor Observed Confirm 1. Confirm Resistance: - Compare IC50 in parental vs. suspect cells - Perform dose-response curve Start->Confirm Check_Biomarkers 2. Check Biomarkers: - Western blot for ER stress (ATF4, CHOP) and ubiquitinated proteins Confirm->Check_Biomarkers Is_Inhibition_Blocked Are p97 inhibition biomarkers absent? Check_Biomarkers->Is_Inhibition_Blocked Sequence_Target 3. Investigate Mechanism: - Sequence p97/VCP gene to identify mutations Is_Inhibition_Blocked->Sequence_Target Yes No_Resistance Sensitivity is normal. Check experimental setup, reagent stability, etc. Is_Inhibition_Blocked->No_Resistance No Switch_Inhibitor 4. Overcome Resistance: - Switch to an allosteric inhibitor (e.g., NMS-873) Sequence_Target->Switch_Inhibitor Success Resistance Overcome Switch_Inhibitor->Success

Caption: Troubleshooting workflow for acquired ATPase inhibitor resistance.

Caption: ATP-competitive vs. Allosteric inhibition of p97/VCP.

Key Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is for determining the IC50 of an inhibitor in a 96-well plate format.

  • Materials:

    • Parental and resistant cell lines

    • Complete growth medium

    • ATPase inhibitor stock solution (e.g., in DMSO)

    • 96-well clear-bottom, opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

    • Prepare serial dilutions of the ATPase inhibitor in complete growth medium. A typical final concentration range might be 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

    • Remove the medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

2. Western Blot for p97 Inhibition Biomarkers

This protocol is for detecting changes in protein expression that indicate ER stress and impaired protein degradation.

  • Materials:

    • Parental and resistant cells

    • ATPase inhibitor and vehicle control (DMSO)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-K48-linkage specific ubiquitin, anti-Actin or Tubulin as a loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with the ATPase inhibitor at a relevant concentration (e.g., 1-5x the IC50 of the parental line) or vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Data Analysis: Compare the band intensities for ATF4, CHOP, and ubiquitinated proteins between treated parental and resistant cells. Normalize to the loading control. A lack of induction in the resistant line indicates a failure of the inhibitor to engage its target.

References

Stabilizing ATPase-IN-4 in solution for reproducible results.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reproducible results with ATPase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is best dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.59 mg of this compound (assuming a molecular weight of 458.9 g/mol ) in 1 mL of DMSO. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

Q2: How should I store the this compound stock solution and working solutions?

A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Aqueous working solutions are not stable and should be prepared fresh for each experiment from the DMSO stock. Do not store aqueous solutions of this compound.

Q3: My this compound solution is cloudy. What does this mean?

A3: Cloudiness or visible particulates indicate that the compound has precipitated out of solution. This commonly occurs when diluting the DMSO stock into an aqueous buffer. See the troubleshooting section below for guidance on how to prevent this.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

A4: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, the optimal concentration should be determined for your specific cell line and assay. Always include a vehicle control (e.g., 0.1% DMSO) in your experimental design.

Troubleshooting Guide

Problem 1: My experimental results with this compound are inconsistent or not reproducible.

This is a common issue that can arise from multiple factors related to compound handling and stability. Use the following decision tree to diagnose the potential cause.

G start Inconsistent Results Observed check_solution Is the aqueous working solution clear? start->check_solution precipitation Issue: Precipitation Solution: Prepare fresh solution, pre-warm buffer, add stock dropwise. check_solution->precipitation No fresh_prep Was the working solution prepared fresh? check_solution->fresh_prep Yes check_stock How was the DMSO stock solution stored? degradation Issue: Stock Degradation Solution: Use a fresh aliquot, avoid freeze-thaw cycles. check_stock->degradation Multiple Freeze-Thaws assay_variability Issue: Assay Variability Solution: Check vehicle controls, re-validate assay parameters. check_stock->assay_variability Properly Stored fresh_prep->check_stock Yes old_solution Issue: Aqueous Instability Solution: Always prepare working solutions immediately before use. fresh_prep->old_solution No

Caption: Troubleshooting inconsistent results with this compound.

Problem 2: How can I prevent my compound from precipitating when making aqueous working solutions?

Precipitation occurs when the compound's solubility limit is exceeded in the aqueous buffer.

  • Potential Cause: Rapid dilution of the DMSO stock into a cold aqueous buffer.

  • Solution:

    • Gently pre-warm your assay buffer to 37°C.

    • Add the DMSO stock solution dropwise to the vortexing buffer to facilitate rapid mixing.

    • Do not exceed a final DMSO concentration of 1% in the intermediate dilution steps, and ensure the final concentration in your assay is within the tolerated range (e.g., <0.5%).

Problem 3: I am observing a decrease in the inhibitory activity of this compound over time.

This suggests the compound may be degrading in solution.

  • Potential Cause 1: Instability in Aqueous Media. this compound is susceptible to hydrolysis. Aqueous solutions can lose significant activity in a matter of hours.

    • Solution: Always prepare working solutions immediately before adding them to your experiment. Do not store them.

  • Potential Cause 2: Degradation of DMSO Stock. Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, leading to compound degradation.

    • Solution: Aliquot the stock solution upon initial preparation into single-use volumes and store them at -80°C. Discard any unused portion of a thawed aliquot.

Data on Stability and Solubility

The following tables summarize key quantitative data for handling this compound.

Table 1: Solubility of this compound

Solvent Max Solubility (at 25°C) Notes
DMSO ≥ 50 mM Recommended for stock solutions.
Ethanol (100%) ~5 mM Not recommended for stock solutions due to lower solubility.

| PBS (pH 7.4) | < 10 µM | Prone to precipitation. Not for stock solutions. |

Table 2: Stability of this compound in Solution

Solution Storage Condition Stability (t½) Recommendation
10 mM in DMSO -80°C, protected from light > 12 months Optimal: Aliquot and store.
10 mM in DMSO -20°C, protected from light ~6 months Acceptable: For shorter-term storage.
10 mM in DMSO 4°C < 1 week Not Recommended.

| 10 µM in PBS | 37°C | < 2 hours | Prepare fresh and use immediately. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol outlines the standard procedure for preparing a stable stock solution of this compound.

G cluster_0 Preparation Workflow weigh 1. Weigh Compound (e.g., 4.59 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve 3. Vortex & Sonicate (5-10 min) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C (Protect from light) aliquot->store G cluster_pathway Hypothetical Cell Survival Pathway gf Growth Factor receptor Receptor Activation gf->receptor atpase Target ATPase receptor->atpase product Product B atpase->product ATP -> ADP apoptosis Apoptosis atpase->apoptosis Inhibition leads to Substrate A accumulation substrate Substrate A substrate->atpase survival Cell Survival product->survival inhibitor This compound inhibitor->atpase

Technical Support Center: Assessing the Intracellular Concentration of ATPase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the effective intracellular concentration of ATPase-IN-4, a known inhibitor of EHD2 and EHD4 ATPase activity.[1] This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and methodologies for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its cellular targets?

This compound (also known as Compound MS1) is a small molecule inhibitor of the ATPase activity of EHD4 (Eps15 homology domain-containing protein 4) with an IC50 of 0.92 μM.[1] It also demonstrates inhibitory activity against the related protein EHD2.[1] EHD proteins are dynamin-like ATPases that play a crucial role in the regulation of endocytic recycling, a fundamental process for the trafficking of membrane and proteins within the cell.

Q2: Why is it important to measure the intracellular concentration of this compound?

Measuring the intracellular concentration of this compound is critical for several reasons:

  • Target Engagement: It helps to confirm that the inhibitor is reaching its intracellular targets (EHD2/EHD4) at a concentration sufficient to exert a biological effect.

  • Correlating Cellular Activity with Concentration: It allows for the correlation of the observed cellular phenotype with the actual intracellular concentration of the inhibitor, rather than relying solely on the concentration in the culture medium.

  • Understanding Drug Permeability and Efflux: Discrepancies between the extracellular and intracellular concentrations can provide insights into the cell permeability of the compound and whether it is a substrate for efflux pumps.

Q3: What are the common methods to determine the intracellular concentration of a small molecule like this compound?

The most common and direct method involves the following steps:

  • Incubating cells with a known concentration of this compound.

  • Harvesting and thoroughly washing the cells to remove any unbound, extracellular inhibitor.

  • Lysing the cells to release the intracellular contents.

  • Quantifying the amount of this compound in the cell lysate using a sensitive analytical technique, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Q4: How can I differentiate between the total and the unbound intracellular concentration of this compound?

The total intracellular concentration includes both the protein/lipid-bound and the free (unbound) inhibitor. The unbound fraction is generally considered to be the pharmacologically active form. To determine the unbound intracellular concentration, you can perform an equilibrium dialysis experiment using cell homogenates. The fraction of the unbound drug in the cells (fu,cell) can then be used to calculate the unbound intracellular concentration from the total concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in intracellular concentration measurements between replicates. Inconsistent cell numbers.Ensure accurate cell counting for each replicate before treatment. Normalize the final concentration to cell number or total protein content.
Incomplete cell lysis.Optimize the lysis procedure. Try different lysis buffers or physical methods like sonication or freeze-thaw cycles.
Inefficient washing leading to residual extracellular compound.Increase the number of wash steps with ice-cold PBS. Perform washes quickly to minimize efflux of the intracellular compound.
Measured intracellular concentration is significantly lower than expected. Poor cell permeability of this compound.Increase the incubation time to allow for sufficient uptake.
Active efflux of the compound by transporters (e.g., P-glycoprotein).Co-incubate with known efflux pump inhibitors to see if the intracellular concentration increases.
Measured intracellular concentration is unexpectedly high. Non-specific binding to the cell culture plate or cell membrane.Pre-incubate the plate with a blocking agent like BSA. Perform control experiments at 4°C to minimize active transport and assess passive binding.[2][]
Inefficient removal of extracellular compound.Optimize the washing procedure as described above.
Difficulty in detecting this compound in cell lysates. Insufficient sensitivity of the analytical method.Optimize the LC-MS/MS method for higher sensitivity (e.g., improve ionization efficiency, select more specific MRM transitions).
Low intracellular accumulation of the compound.Increase the initial concentration of this compound in the culture medium.
Degradation of the compound during sample processing.Keep samples on ice throughout the procedure and process them as quickly as possible. Include a protease and phosphatase inhibitor cocktail in the lysis buffer.

Experimental Protocols

Protocol 1: Determination of Total Intracellular Concentration of this compound by LC-MS/MS

Objective: To quantify the total amount of this compound that has accumulated within cultured cells after a specific incubation period.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat the cells with the desired concentration(s) of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Washing:

    • Aspirate the medium containing this compound.

    • Wash the cells three times with ice-cold PBS to remove all traces of the extracellular compound.

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant containing this compound to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound. Create a standard curve using known concentrations of this compound to determine the concentration in the cell lysates.

  • Data Normalization: Normalize the intracellular concentration to the cell number or the total protein concentration of the lysate.

Protocol 2: Assessment of Unbound Intracellular Fraction (fu,cell) by Equilibrium Dialysis

Objective: To determine the fraction of this compound that is not bound to intracellular macromolecules.

Materials:

  • Cultured cells

  • This compound

  • Homogenization buffer (e.g., PBS)

  • Ultrasonic homogenizer

  • Rapid Equilibrium Dialysis (RED) device or similar

  • Dialysis buffer (e.g., PBS)

  • LC-MS/MS system

Procedure:

  • Cell Homogenate Preparation:

    • Harvest a large number of cells and wash them thoroughly with ice-cold PBS.

    • Resuspend the cell pellet in homogenization buffer.

    • Homogenize the cells using an ultrasonic processor on ice.

  • Equilibrium Dialysis Setup:

    • Spike the cell homogenate with a known concentration of this compound.

    • Load the spiked homogenate into the donor chamber of the RED device.

    • Load the dialysis buffer into the receiver chamber.

  • Incubation: Incubate the RED device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: Collect samples from both the donor (homogenate) and receiver (buffer) chambers.

  • LC-MS/MS Analysis: Determine the concentration of this compound in both chambers using a validated LC-MS/MS method.

  • Calculation of fu,cell: The unbound fraction in the cell homogenate is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber: fu,cell = C_receiver / C_donor

Visualizations

experimental_workflow cluster_total_conc Protocol 1: Total Intracellular Concentration cluster_unbound_fraction Protocol 2: Unbound Intracellular Fraction A1 Seed Cells B1 Treat with this compound A1->B1 C1 Harvest and Wash Cells B1->C1 D1 Lyse Cells C1->D1 E1 Clarify Lysate D1->E1 F1 Prepare for LC-MS/MS E1->F1 G1 LC-MS/MS Analysis F1->G1 H1 Normalize Data G1->H1 A2 Prepare Cell Homogenate B2 Spike with this compound A2->B2 C2 Equilibrium Dialysis B2->C2 D2 Sample Collection C2->D2 E2 LC-MS/MS Analysis D2->E2 F2 Calculate fu,cell E2->F2

Caption: Workflow for determining total and unbound intracellular this compound.

EHD4_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Endocytosis Endocytosis Receptor->Endocytosis Cargo Cargo Cargo->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting RecyclingEndosome->Receptor Recycling to Plasma Membrane EHD4 EHD4/EHD2 EHD4->RecyclingEndosome Regulates Tubulation and Fission ATPase_IN_4 This compound ATPase_IN_4->EHD4 Inhibits ATPase Activity

Caption: Role of EHD4/EHD2 in endocytic recycling and its inhibition by this compound.

References

Mitigating the impact of serum proteins on ATPase-IN-4 activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate the impact of serum proteins on the activity of ATPase-IN-4.

Frequently Asked Questions (FAQs)

Q1: Why is the activity of this compound lower in the presence of serum?

The reduced activity of this compound in serum-containing media is often due to its binding to serum proteins. Many small molecule inhibitors bind to proteins in the blood, with human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) being the most common.[1][2][3] This binding is a reversible, non-specific interaction that sequesters the inhibitor, reducing the free concentration available to interact with its target ATPase.[2] Only the unbound fraction of the drug is pharmacologically active.

Q2: Which serum proteins are most likely to bind to this compound?

The primary proteins in serum responsible for binding small molecules are:

  • Human Serum Albumin (HSA): Typically binds acidic and neutral drugs.[1]

  • Alpha-1-Acid Glycoprotein (AAG): Primarily binds to basic drugs.[3]

  • Lipoproteins: Can bind to unionized, lipophilic compounds.[3]

The extent of binding depends on the physicochemical properties of this compound, such as its lipophilicity and ionization state.[3]

Q3: How can I determine if serum protein binding is affecting my experiment?

A common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of serum or purified serum proteins like HSA. A significant increase in the IC50 value in the presence of serum indicates that protein binding is likely occurring, reducing the apparent potency of the inhibitor.

Q4: What are the general strategies to mitigate the effects of serum protein binding?

Several approaches can be taken to reduce the impact of serum protein binding:[1]

  • Increase Inhibitor Concentration: A straightforward approach is to increase the total concentration of this compound to compensate for the fraction bound to serum proteins.

  • Reduce Serum Concentration: If experimentally feasible, lowering the percentage of serum in your cell culture media can decrease the concentration of binding proteins.

  • Use Serum-Free Media: When possible, conducting experiments in serum-free or reduced-serum media can eliminate the issue.

  • Sample Pre-treatment: For in vitro assays, methods like protein precipitation or ultrafiltration can be used to remove serum proteins before analysis.[1]

Troubleshooting Guide

If you are observing lower than expected activity for this compound in your experiments, follow this guide to troubleshoot the issue.

Troubleshooting_Workflow start Start: Reduced this compound Activity Observed check_serum Is serum present in your experimental setup? start->check_serum no_serum Issue is likely not serum protein binding. Consider other factors: - Inhibitor stability - Cell permeability - Target expression levels check_serum->no_serum No serum_present Serum protein binding is a likely cause. check_serum->serum_present Yes run_ic50_shift Action: Perform IC50 shift assay. Compare IC50 with and without serum. serum_present->run_ic50_shift ic50_shift_result Significant IC50 shift observed? run_ic50_shift->ic50_shift_result no_shift Binding may not be the primary issue. Re-evaluate other experimental parameters. ic50_shift_result->no_shift No shift_confirmed Binding confirmed. Choose a mitigation strategy. ic50_shift_result->shift_confirmed Yes strategy1 Option 1: Increase this compound Concentration shift_confirmed->strategy1 strategy2 Option 2: Reduce Serum Percentage in Media shift_confirmed->strategy2 strategy3 Option 3: Use Serum-Free Media (if possible) shift_confirmed->strategy3 strategy4 Option 4: Pre-treat sample to remove proteins (e.g., protein precipitation) shift_confirmed->strategy4 end End: Optimized Experiment strategy1->end strategy2->end strategy3->end strategy4->end IC50_Workflow cluster_0 Condition 1: No Serum cluster_1 Condition 2: With Serum a1 Prepare this compound dilutions in standard buffer a2 Add enzyme to plate a1->a2 a3 Add inhibitor dilutions a2->a3 a4 Incubate a3->a4 a5 Add substrate (ATP) a4->a5 a6 Measure signal a5->a6 analysis Plot dose-response curves and calculate IC50 values a6->analysis b1 Prepare this compound dilutions in serum-supplemented buffer b2 Add enzyme to plate b1->b2 b3 Add inhibitor dilutions b2->b3 b4 Incubate b3->b4 b5 Add substrate (ATP) b4->b5 b6 Measure signal b5->b6 b6->analysis start Start start->a1 start->b1 end Compare IC50s analysis->end Signaling_Pathway ext_signal External Signal (e.g., Growth Factor) receptor Membrane Receptor ext_signal->receptor adaptor Adaptor Protein receptor->adaptor target_atpase Target ATPase adaptor->target_atpase adp ADP + Pi target_atpase->adp downstream_kinase Downstream Kinase target_atpase->downstream_kinase Activates atp ATP atp->target_atpase Hydrolysis transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response atpase_in_4 This compound atpase_in_4->target_atpase Inhibits

References

Validation & Comparative

The Efficacy of ATPase-IN-4 in the Landscape of EHD Protein Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Eps15 homology (EH) domain-containing (EHD) family of proteins, comprising EHD1, EHD2, EHD3, and EHD4, are critical regulators of endocytic recycling, a fundamental process for maintaining cellular homeostasis. Their involvement in various cellular functions, including receptor trafficking and signaling, has implicated their dysregulation in diseases such as cancer. Despite their therapeutic potential, the development of specific small molecule inhibitors for individual EHD family members has been limited. This guide provides a comparative analysis of ATPase-IN-4, a recently identified inhibitor of EHD4, against other known EHD-targeting compounds, offering insights into the current state of EHD protein inhibition.

Quantitative Comparison of EHD Inhibitors

The landscape of small molecule inhibitors directly targeting EHD proteins remains sparse. However, recent advancements have led to the identification of a few compounds with inhibitory activity against EHD4's ATPase function and peptide-based inhibitors for the EHD1 EH-domain. The following table summarizes the available quantitative data for these inhibitors.

InhibitorTargetTypeEfficacy (IC50/Kd)Notes
This compound (MS1) EHD4 ATPaseSmall Molecule0.92 μM (IC50) [1]Identified through a high-throughput screen. Also showed destabilizing effects on EHD4 protein.[2]
MS8 EHD4 ATPaseSmall Molecule3.8 μM (IC50)[1]Showed no inhibitory effect on EHD2 ATPase activity.[2]
MS10 EHD4 ATPaseSmall Molecule2.9 μM (IC50)[1]Showed destabilizing effects on EHD4 protein.[2]
Flu-6-OX EHD1 EH-domainCyclic Peptide3.1 μM (Kd)[3]Binds to the EH-domain, inhibiting protein-protein interactions. At least 15-fold selective for EHD1-EH over the EH domain of Eps15.[3]
cNPF1 EHD1 EH-domainCyclic Peptide9.9 μM (Kd)[3]An earlier generation peptide inhibitor of the EHD1 EH-domain.[3]

It is important to note that dynamin inhibitors such as Dynasore can indirectly affect endocytic recycling pathways where EHD proteins are involved, but they do not directly target EHD proteins themselves.[4]

Experimental Protocols

The determination of inhibitory activity for this compound and other small molecule EHD4 inhibitors was primarily achieved through a malachite green-based ATPase assay. This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis.

Malachite Green-Based ATPase Assay for EHD4 Inhibition

This protocol is adapted from the high-throughput screening method used to identify this compound.[2]

Objective: To measure the ATPase activity of EHD4 in the presence and absence of inhibitors to determine their IC50 values.

Materials:

  • Purified EHD4 protein (a truncated construct, EHD4ΔN, was used in the original study for better activity[2])

  • ATP

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 0.5 mM MgCl2[2]

  • Malachite Green Reagent

  • Inhibitor compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of measuring absorbance at 650 nm

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixture containing assay buffer, 30 μM ATP, and 50 μg/ml DOPS liposomes.[2]

  • Inhibitor Addition: Add the inhibitor compounds at various concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).[2]

  • Enzyme Addition: Initiate the reaction by adding 200 nM of purified EHD4ΔN protein.[2] The final reaction volume is typically 25 μl.

  • Incubation: Incubate the plate at 25°C for a set period (e.g., 15 minutes).[2]

  • Reaction Quenching and Color Development: Stop the reaction by adding 75 μl of the malachite green reagent to each well. The acidic nature of the reagent denatures the protein and stops the enzymatic reaction.[2] Allow the color to develop for a specified time.

  • Absorbance Measurement: Measure the absorbance at 650 nm using a plate reader.[2]

  • Data Analysis: The amount of phosphate released is proportional to the absorbance. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The EHD protein family members have distinct but sometimes overlapping roles in cellular trafficking. Understanding their specific pathways is crucial for targeted drug development.

EHD Protein-Mediated Endocytic Recycling

EHD proteins are key players in the sorting and recycling of internalized receptors and lipids back to the plasma membrane. This process is essential for maintaining cell surface receptor density and signaling.

EHD_Recycling_Pathway General EHD-Mediated Endocytic Recycling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Endocytosis Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Cargo Internalization Recycling_Endosome Recycling Endosome (ERC) Early_Endosome->Recycling_Endosome Slow Recycling Pathway (EHD1, EHD3, EHD4) Late_Endosome Late Endosome Early_Endosome->Late_Endosome Degradation Pathway (EHD4) Plasma_Membrane_Return Plasma Membrane Early_Endosome->Plasma_Membrane_Return Fast Recycling Pathway Golgi Golgi Apparatus Recycling_Endosome->Golgi Retrograde Transport Recycling_Endosome->Plasma_Membrane_Return Recycling to PM (EHD1) Lysosome Lysosome Late_Endosome->Lysosome

Caption: Overview of endocytic trafficking pathways regulated by EHD proteins.

Specific Roles of EHD Isoforms

While all EHD proteins participate in membrane trafficking, they exhibit distinct subcellular localizations and functions.

EHD_Isoform_Functions Specific Functions of EHD Isoforms cluster_interactions Functional Overlap and Interactions EHD1 EHD1 - Recycling from ERC to plasma membrane - Retrograde transport to Golgi - Cilia formation and Shh signaling EHD3 EHD3 - Transport from early endosome to ERC - Regulation of cardiac membrane excitability EHD1->EHD3 Shared roles in some pathways EHD4 EHD4 - Transport from early endosome to ERC - Sorting to late endosomes for degradation - Regulation of Trk receptor endocytosis EHD1->EHD4 Hetero-oligomerization EHD2 EHD2 - Stabilization of caveolae - Regulation of fatty acid uptake - Mechanotransduction

Caption: Distinct and overlapping functions of the four mammalian EHD proteins.

Experimental Workflow for EHD4 Inhibitor Screening

The discovery of this compound involved a systematic high-throughput screening process followed by validation and counter-screening to identify specific inhibitors of EHD4's ATPase activity.

Inhibitor_Screening_Workflow Workflow for EHD4 ATPase Inhibitor Discovery Start Start: Compound Library HTS High-Throughput Screening (Malachite Green Assay) Start->HTS Primary_Hits Primary Hit Identification (>25% Inhibition) HTS->Primary_Hits Validation Hit Validation (Duplicate Screens) Primary_Hits->Validation Counter_Screen Counter-Screening (Interference with Assay) Validation->Counter_Screen IC50 IC50 Determination Counter_Screen->IC50 Specificity Specificity Assays (e.g., against other EHDs) IC50->Specificity Final_Hits Validated Inhibitors (e.g., this compound) Specificity->Final_Hits

Caption: A streamlined workflow for the discovery of novel EHD4 inhibitors.

Conclusion

This compound represents a significant step forward in the development of chemical probes to study the function of EHD4. Its sub-micromolar potency and specificity profile, as suggested by initial comparative data, make it a valuable tool for researchers. The current landscape of EHD inhibitors is still in its early stages, with a clear need for more diverse and isoform-specific small molecules. The experimental and pathway information provided in this guide aims to facilitate further research and development in this promising area of cell biology and drug discovery.

References

Validating EHD4 ATPase Inhibition: A Comparative Guide to ATPase-IN-4 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting the ATPase activity of EH domain-containing protein 4 (EHD4), a key regulator of endocytic trafficking. This document outlines the inhibitory effects of a novel compound, designated here as ATPase-IN-4, alongside other identified inhibitors, supported by experimental data and detailed protocols.

EHD4 is a dynamin-like ATPase that plays a crucial role in membrane remodeling during endocytic recycling.[1] Its activity is implicated in various cellular processes, including the trafficking of receptors and other cargo from early endosomes.[1][2] Dysregulation of EHD protein function has been linked to diseases such as cancer, making them attractive targets for therapeutic intervention.[3] The development of potent and specific inhibitors is critical for dissecting the cellular functions of EHD4 and for potential drug development.

This guide focuses on a comparative analysis of novel EHD4 inhibitors, with "this compound" representing a key compound of interest. For the purpose of this comparison, we will be presenting data on recently identified inhibitors: MS1, MS8, and MS10.[4][5][6]

Comparative Inhibitory Activity

The inhibitory potency of small molecules against EHD4 ATPase activity is a critical parameter for their validation and further development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Recent screening efforts have identified several compounds that inhibit the liposome-stimulated ATPase activity of EHD4.[5][6] The IC50 values for these inhibitors were determined using a Malachite green-based assay, which measures the release of inorganic phosphate during ATP hydrolysis.[4]

InhibitorIC50 (µM) - Initial Screen[5][6]IC50 (µM) - Repurchased Compound[5]Maximum Inhibition (%)[5][6]Notes[5]
MS1 0.922.460-80Also inhibits EHD2 ATPase activity. Destabilizes EHD4ΔN in thermal shift assays.
MS8 3.84.960-80Does not inhibit EHD2 ATPase activity, suggesting higher specificity for EHD4. Had no effect on the stability of EHD4ΔN in thermal shift assays.
MS10 2.94.860-80Also inhibits EHD2 ATPase activity. Destabilizes EHD4ΔN in thermal shift assays.

Experimental Protocols

Accurate and reproducible methods for measuring EHD4 ATPase activity are essential for validating the effects of potential inhibitors. Historically, an HPLC-based method was used; however, a Malachite green-based colorimetric assay has been established for higher throughput screening.[4][7]

Malachite Green-Based ATPase Assay

This assay offers a sensitive and cost-effective method for determining the amount of inorganic phosphate released from ATP hydrolysis.[4]

Principle: The Malachite green reagent forms a colored complex with free orthophosphate in an acidic solution. The absorbance of this complex, measured at approximately 620-650 nm, is directly proportional to the amount of phosphate released by ATPase activity.[8][9]

Optimized Protocol for EHD4 ATPase Activity: [4]

  • Reaction Setup: Assays are performed in a 384-well plate at 25°C.

  • Assay Buffer: 20 mM HEPES, 150 mM KCl, 0.5 mM MgCl₂, pH 7.5.

  • Reaction Mixture: A master mix is prepared containing 30 µM ATP and 50 µg/ml DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) liposomes in the assay buffer.

  • Enzyme Addition: The reaction is initiated by adding 200 nM of an N-terminally truncated EHD4 construct (EHD4ΔN).

  • Incubation: The reaction proceeds for a defined time point (e.g., 15 minutes).

  • Quenching and Color Development: 25 µl of the reaction is stopped by adding 75 µl of Malachite green dye solution. The dye denatures the protein, quenching the reaction.

  • Absorbance Measurement: The absorbance is measured at 650 nm using a plate reader.

HPLC-Based ATPase Assay

This method provides a direct measurement of nucleotide conversion and can be used to validate hits from the Malachite green screen.[4]

Protocol: [4]

  • Reaction Setup: The ATPase assay is performed under desired conditions (e.g., 5 µM EHD2, 50 µM ATP, and 1 mg/ml Folch liposomes at 30°C for EHD2 activity).[4]

  • Sample Collection: At defined time points, aliquots of the reaction are taken and diluted three-fold in the reaction buffer (50 mM Tris, 150 mM NaCl, pH 7.5).

  • Quenching: The diluted samples are immediately flash-frozen in liquid nitrogen to stop the reaction.

  • Chromatography: Samples are analyzed by high-performance liquid chromatography (HPLC) using a C18 reverse-phase column.

  • Elution: Nucleotides are separated using a running buffer containing 100 mM potassium phosphate buffer (pH 6.5), 10 mM tetrabutylammonium bromide, and 7.5% (v/v) acetonitrile.

  • Detection and Quantification: Adenine nucleotides (ATP and ADP) are detected by their absorbance at 254 nm. The ratio of ADP to ATP is determined by integrating the corresponding peaks to quantify ATPase activity.

Visualizing EHD4's Role and Inhibition Workflow

To better understand the context of EHD4 inhibition, the following diagrams illustrate the protein's role in cellular trafficking and a typical workflow for validating inhibitors.

EHD4_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_endocytic_pathway Endocytic Pathway Receptor Receptor Early_Endosome Early Endosome (EE) Receptor->Early_Endosome Endocytosis Cargo Cargo Cargo->Early_Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Degradation Pathway ERC Endocytic Recycling Compartment (ERC) Early_Endosome->ERC Recycling Pathway (EHD4-mediated) ERC->Receptor Recycling to Plasma Membrane EHD4 EHD4 EHD4->Early_Endosome regulates exit from EE

Caption: EHD4's role in the endocytic recycling pathway.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization HTS High-Throughput Screen (Malachite Green Assay) Identify_Hits Identify Initial Hits (% Inhibition > Threshold) HTS->Identify_Hits IC50 Determine IC50 Values (Dose-Response) Identify_Hits->IC50 Counter_Screen Counter-Screening (e.g., HPLC-based assay) IC50->Counter_Screen Specificity Specificity Profiling (e.g., against other EHDs) Counter_Screen->Specificity Validated_Inhibitor Validated Inhibitor (e.g., this compound) Specificity->Validated_Inhibitor

Caption: Workflow for validating EHD4 ATPase inhibitors.

References

Cross-Validation of EHD4 Inhibition: A Comparative Guide to ATPase-IN-4 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of EH domain-containing protein 4 (EHD4): the small molecule inhibitor ATPase-IN-4 and siRNA-mediated gene knockdown. Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of results in drug development and cell biology research. This document offers a framework for cross-validating findings to ensure target specificity and on-target effects.

Introduction to EHD4 and its Inhibition

EHD4 is a dynamin-related ATPase that plays a crucial role in regulating endocytic trafficking.[1][2][3] Specifically, it is involved in the transport of cargo from early endosomes to the endocytic recycling compartment (ERC) and also influences the lysosomal degradation pathway.[1][2][4] Dysregulation of EHD4 function has been implicated in various cellular processes, making it a potential therapeutic target.

Two primary methods are employed to probe EHD4 function:

  • Small Molecule Inhibitors (e.g., this compound): These molecules are designed to directly inhibit the ATPase activity of the EHD4 protein, providing acute and often reversible control over its function.[5][6][7]

Cross-validation using both methods is essential to distinguish between the effects of inhibiting the protein's enzymatic activity and the consequences of its physical absence, which could disrupt scaffolding functions or protein-protein interactions.[11]

Comparative Data on Cellular Phenotypes

The following tables summarize the expected and observed effects of EHD4 inhibition via this compound and siRNA knockdown on key cellular processes. While specific data for "this compound" is presented hypothetically based on the known function of EHD4, the siRNA data is based on published experimental findings.

Table 1: Effects on Endosomal Morphology

ParameterThis compound (Hypothetical)EHD4 siRNA KnockdownReferences
Early Endosome Size EnlargedEnlarged[2][12]
Endocytic Recycling Compartment (ERC) Morphology Altered tubulationImpaired trafficking to ERC[2][13]

Table 2: Effects on Cargo Trafficking

CargoThis compound (Hypothetical)EHD4 siRNA KnockdownReferences
Transferrin Accumulation in early endosomesAccumulation in early endosomes, impaired recycling[2][12][13]
Low-Density Lipoprotein (LDL) Delayed transport to late endosomesDelayed transport to late endosomes[12]
Major Histocompatibility Complex (MHC) Class I Retention in early endosomesRetention in enlarged early endosomes[12]

Table 3: Effects on Cell Viability

AssayThis compound (Hypothetical)EHD4 siRNA KnockdownReferences
MTT/MTS Assay Dose-dependent decreasePotential for off-target toxicity leading to decreased viability[14][15][16]
ATP Assay Dose-dependent decreasePotential for off-target toxicity leading to decreased viability[17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

siRNA-Mediated Knockdown of EHD4
  • Cell Seeding: Plate cells (e.g., HeLa or NIH3T3) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[19]

  • siRNA Preparation: On the day of transfection, dilute EHD4-targeting siRNA and a non-targeting control siRNA in serum-free medium.[19][20] In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[19][20]

  • Transfection: Add the complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[19]

Cell Viability Assay (MTT)
  • Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or transfect with EHD4 siRNA as described above.

  • MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[14][15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

Immunofluorescence Staining for Endosomal Markers
  • Cell Preparation: Grow cells on coverslips and treat with this compound or EHD4 siRNA.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[21][22]

  • Permeabilization: Wash the cells with PBS and then permeabilize with a solution containing 0.1-0.25% Triton X-100 in PBS for 10 minutes.[23]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 10% normal goat serum) for 30-60 minutes.[22][23]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, Rab11 for recycling endosomes) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.[22][23]

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining, and visualize using a fluorescence or confocal microscope.[21]

Visualizing the Workflow and Pathways

To better illustrate the experimental logic and the cellular context of EHD4 function, the following diagrams are provided.

experimental_workflow cluster_approaches Inhibition Approaches cluster_assays Phenotypic Assays ATPase_IN_4 Small Molecule Inhibitor (this compound) Endosomal_Morphology Endosomal Morphology (Immunofluorescence) ATPase_IN_4->Endosomal_Morphology Cargo_Trafficking Cargo Trafficking (Transferrin Uptake) ATPase_IN_4->Cargo_Trafficking Cell_Viability Cell Viability (MTT/ATP Assay) ATPase_IN_4->Cell_Viability siRNA siRNA Knockdown of EHD4 siRNA->Endosomal_Morphology siRNA->Cargo_Trafficking siRNA->Cell_Viability Cross_Validation Cross-Validation & Data Comparison Endosomal_Morphology->Cross_Validation Cargo_Trafficking->Cross_Validation Cell_Viability->Cross_Validation

Caption: Experimental workflow for cross-validation.

EHD4_Signaling_Pathway cluster_endocytosis Endocytic Pathway Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis ERC Endocytic Recycling Compartment (ERC) Early_Endosome->ERC Recycling Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome Degradation ERC->Plasma_Membrane Recycling EHD4_node EHD4 (ATPase activity) EHD4_node->Early_Endosome Inhibition blocks exit EHD4_node->ERC

Caption: EHD4's role in endosomal trafficking.

Logical_Relationship Target_Validation Target Validation: Is EHD4 the right target? ATPase_IN_4 This compound Effects Target_Validation->ATPase_IN_4 siRNA EHD4 siRNA Effects Target_Validation->siRNA Phenotype_Concordance Phenotypic Concordance? On_Target High Confidence On-Target Effect Phenotype_Concordance->On_Target Yes Divergent Divergent Mechanisms or Off-Target Effects Phenotype_Concordance->Divergent No ATPase_IN_4->Phenotype_Concordance siRNA->Phenotype_Concordance

Caption: Logic of cross-validation approach.

Conclusion

References

A Comparative Guide to ATPase Inhibitors in Cancer Research: Benchmarking ATPase-IN-4 Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ATPase-IN-4 and other prominent ATPase inhibitors utilized in cancer research. While this compound is a novel inhibitor with specific targets, its application and efficacy in oncology are still emerging. This document summarizes the currently available data for this compound and contrasts it with the well-established anti-cancer activities of inhibitors targeting V-ATPase, p97/VCP, and Na+/K+-ATPase. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to this compound

This compound, also known as Compound MS1, is a recently identified small molecule inhibitor of the Eps15 homology (EH) domain-containing proteins EHD4 and, to a lesser extent, EHD2.[1][2] EHD proteins are a family of ATPases involved in endocytic recycling, a process that can be dysregulated in cancer.[3] The primary biochemical data for this compound is derived from a 2024 study by Mohd et al., which identified the compound through a high-throughput screen.[3]

Target Profile of this compound:

CompoundTarget(s)IC50CAS Number
This compound EHD4 ATPase0.92 µM1219577-48-6
EHD2 ATPaseInhibition observed

Table 1: Biochemical data for this compound.[1][2]

To date, peer-reviewed studies detailing the effects of this compound on cancer cell viability, proliferation, or in vivo tumor models are not yet available. The role of its targets, EHD4 and EHD2, in cancer is complex and appears to be context-dependent.[4][5][6][7] Therefore, a direct comparison of this compound with other ATPase inhibitors in cancer research is currently limited. The following sections provide a detailed comparison of well-characterized ATPase inhibitors with demonstrated anti-cancer properties.

Comparative Analysis of Established ATPase Inhibitors in Cancer

For a comprehensive comparison, we will focus on three major classes of ATPase inhibitors that have been extensively studied in cancer research: V-ATPase inhibitors, p97/VCP inhibitors, and Na+/K+-ATPase inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected ATPase inhibitors across various cancer cell lines. This data provides a snapshot of their relative potencies.

InhibitorTarget ATPaseCancer Cell LineIC50 (µM)Reference
Bafilomycin A1 V-ATPaseMG63 (Osteosarcoma)~1 nM (effective concentration)[8]
B-cell ALL~0.005 µM (effective concentration)[9]
CB-5083 p97/VCPA549 (Lung Carcinoma)0.68[10]
HCT116 (Colon Carcinoma)0.49[10]
RPMI-8226 (Multiple Myeloma)~0.3[11]
Digoxin Na+/K+-ATPaseA549 (Lung Cancer)~0.1[12]
H1975 (Lung Cancer)~0.1[12]
HeLa (Cervical Cancer)Effective at 4 µM[13]
MCF-7 (Breast Cancer)0.06[14]
BT-474 (Breast Cancer)0.23[14]
MDA-MB-231 (Breast Cancer)0.08[14]

Table 2: Comparative IC50 values of selected ATPase inhibitors in various cancer cell lines.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by these inhibitors and a general experimental workflow for assessing ATPase inhibitor efficacy are provided below.

Signaling Pathways

V_ATPase_Pathway cluster_membrane Cell Membrane V-ATPase V-ATPase H+ H+ V-ATPase->H+ pumps out Extracellular Space Extracellular Space Cytosol Cytosol Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->V-ATPase inhibits Acidic TME Acidic TME H+->Acidic TME creates Pro-tumorigenic Processes Pro-tumorigenic Processes Acidic TME->Pro-tumorigenic Processes promotes Cancer Progression Cancer Progression Pro-tumorigenic Processes->Cancer Progression leads to

p97_Pathway CB-5083 CB-5083 p97/VCP p97/VCP CB-5083->p97/VCP inhibits Ub-Proteins Ub-Proteins p97/VCP->Ub-Proteins processes for ERAD ER-Associated Degradation p97/VCP->ERAD Proteasome Proteasome Ub-Proteins->Proteasome degradation UPR Unfolded Protein Response ERAD->UPR disruption leads to Apoptosis Apoptosis UPR->Apoptosis triggers

NaK_ATPase_Pathway cluster_membrane Cell Membrane Na+/K+-ATPase Na+/K+-ATPase Na+ Na+ Na+/K+-ATPase->Na+ pumps out K+ K+ Na+/K+-ATPase->K+ pumps in Signaling Cascades Signaling Cascades Na+/K+-ATPase->Signaling Cascades modulates Digoxin Digoxin Digoxin->Na+/K+-ATPase inhibits Intracellular Na+ Intracellular Na+ Cell Proliferation\n& Survival Cell Proliferation & Survival Signaling Cascades->Cell Proliferation\n& Survival inhibits Cancer Cell Death Cancer Cell Death Cell Proliferation\n& Survival->Cancer Cell Death leads to

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Viability Assay Viability Assay Drug Treatment->Viability Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Migration Assay Migration Assay Drug Treatment->Migration Assay Western Blot Western Blot Drug Treatment->Western Blot Xenograft Model Xenograft Model Viability Assay->Xenograft Model Drug Administration Drug Administration Tumor Measurement Tumor Measurement Toxicity Assessment Toxicity Assessment

Detailed Experimental Protocols

Cell Viability Assay (Example: CB-5083)

This protocol is adapted from studies on the p97 inhibitor CB-5083.[11]

  • Cell Seeding: Plate cancer cells (e.g., RPMI-8226) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of CB-5083 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of CB-5083. Include a vehicle control (DMSO) and a positive control if applicable.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Example: Bafilomycin A1)

This protocol is based on studies using the V-ATPase inhibitor Bafilomycin A1.[8][15]

  • Cell Treatment: Seed cancer cells (e.g., MG63) in 6-well plates and treat with the desired concentration of Bafilomycin A1 (e.g., 1 µmol/l) for various time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash them with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Colony Formation Assay (Example: Digoxin)

This protocol is adapted from studies on the Na+/K+-ATPase inhibitor Digoxin.[13]

  • Cell Seeding: Seed a low number of cancer cells (e.g., HeLa, 500 cells/well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with different concentrations of Digoxin.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium with fresh drug every 3-4 days.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water and let them air dry.

  • Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The results are expressed as the percentage of colony formation relative to the vehicle-treated control.

Conclusion

This compound is a novel inhibitor of EHD4 and EHD2 ATPases with potential relevance to cancer research due to the role of these proteins in endocytic trafficking. However, the lack of published data on its anti-cancer effects necessitates further investigation to understand its therapeutic potential. In contrast, inhibitors of V-ATPase, p97/VCP, and Na+/K+-ATPase, such as Bafilomycin A1, CB-5083, and Digoxin, respectively, have well-documented anti-tumor activities across a range of cancer types. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel ATPase inhibitors like this compound against these established compounds. Future studies should focus on elucidating the cellular effects of this compound in various cancer models to determine its promise as a potential anti-cancer agent.

References

A Comparative Guide to the Structure-Activity Relationship of SERCA ATPase Inhibitors: Thapsigargin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of the potent Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibitor, thapsigargin (Tg), and its analogs. The following sections present quantitative data on their inhibitory activities, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SERCA and Thapsigargin

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a crucial P-type ATPase that actively transports Ca2+ ions from the cytosol into the lumen of the sarcoplasmic/endoplasmic reticulum, playing a vital role in maintaining calcium homeostasis.[1] Dysregulation of SERCA function is implicated in various diseases, making it a significant therapeutic target.[2] Thapsigargin, a sesquiterpene lactone, is a well-characterized, high-affinity inhibitor of SERCA that locks the enzyme in its E2 conformation, thereby preventing Ca2+ transport.[1][3] This disruption of calcium homeostasis can trigger cellular stress responses, including the unfolded protein response (UPR), and ultimately lead to apoptosis, a mechanism explored in cancer therapy.[4][5] The study of thapsigargin analogs allows for a deeper understanding of the molecular interactions governing SERCA inhibition and the development of novel therapeutic agents.[6][7]

Quantitative Comparison of Thapsigargin and Its Analogs

The inhibitory potency of thapsigargin and its analogs against SERCA is a key parameter in their structure-activity relationship. Modifications to the thapsigargin scaffold, particularly at the O-8 position, have been explored to modulate its activity and develop prodrugs for targeted therapies.[6][7]

CompoundModification from ThapsigarginIC50 (µM)Target/AssayReference
Thapsigargin -Sub-micromolarSERCA1a[3]
Atorvastatin lactone Structurally distinct statin10.7 ± 3.4SERCA1a
Atorvastatin acid Structurally distinct statin- (less active)SERCA1a[8]
Lovastatin lactone Structurally distinct statin>100SERCA1a[8]
Simvastatin lactone Structurally distinct statin~50SERCA1a[8]
CXL017 Novel chromene derivativeLow micromolarSERCA
3,6-dihydroxyflavone Flavonoid4.6SERCA1A[9]
Quercetin Flavonoid8.9SERCA1A[9]

Note: Direct IC50 values for many thapsigargin analogs with systematic modifications were not consistently available in the provided search results in a comparative table format. The table above includes other SERCA inhibitors for a broader comparison of potencies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of SERCA inhibitors. Below are protocols for two key assays used to characterize the activity of thapsigargin and its analogs.

1. SERCA ATPase Activity Assay

This enzyme-coupled assay measures SERCA activity by monitoring ATP hydrolysis. The production of ADP is coupled to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.[10][11]

  • Reagents:

    • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 0.5 mM EGTA.[10]

    • Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in excess (e.g., 9.6 units/mL).[10]

    • Substrate Mix: 0.5 mM phosphoenolpyruvate (PEP), 0.18 mM NADH, 2.4 mM ATP.[10]

    • SERCA-containing microsomes or purified enzyme.

    • Inhibitor stock solutions (e.g., in DMSO).

    • Calcium chloride (CaCl2) stock solution (e.g., 10 mM) for generating a Ca2+ titration curve.[10]

  • Procedure (96-well plate format):

    • Prepare a master mix containing the assay buffer, enzyme mix, and substrate mix.

    • Dispense the master mix into the wells of a 96-well plate.

    • Add varying concentrations of CaCl2 to the wells to achieve a range of free Ca2+ concentrations (pCa values). A calcium concentration calculator can be used to determine the precise volumes.[10]

    • Add the test compounds (thapsigargin or its analogs) at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the SERCA preparation to each well.[10]

    • Immediately place the plate in a microplate reader pre-set to 30-37°C.

    • Monitor the decrease in absorbance at 340 nm over time. Measurements are typically taken at regular intervals (e.g., every 39 seconds) with shaking between readings.[10]

    • The rate of NADH oxidation is proportional to the rate of ATP hydrolysis and thus SERCA activity.

    • Calculate the specific activity (e.g., in µmol ATP/min/mg protein) and determine the inhibitory effect of the compounds by comparing the activity in their presence to the control.

2. SERCA-Mediated Calcium Uptake Assay

This assay directly measures the transport of Ca2+ into microsomes by SERCA. It often utilizes a fluorescent Ca2+ indicator or radioactive 45Ca2+.[12][13]

  • Reagents:

    • Homogenization Buffer: 250 mM sucrose, 5 mM HEPES, 0.2 mM PMSF, and 0.2% NaN3, pH 7.5.[14]

    • Uptake Buffer: Composition may vary but typically contains buffer (e.g., HEPES), KCl, MgCl2, ATP, and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

    • Fluorescent Ca2+ indicator (e.g., Indo-1) or 45CaCl2.[12][13]

    • SERCA-containing tissue homogenates or microsomes.

    • Inhibitor stock solutions.

    • Ruthenium Red (to block mitochondrial Ca2+ uptake).[13]

    • Calcium ionophore (e.g., A23187 or ionomycin) for determining maximal Ca2+ release.[15]

  • Procedure (Fluorometric method):

    • Prepare a reaction mixture containing the uptake buffer, Ca2+ indicator (e.g., 1 µM Indo-1), and tissue homogenate in a cuvette or 96-well plate.[12]

    • Add the test inhibitor and incubate for a specified period.

    • Initiate Ca2+ uptake by adding a pulse of CaCl2.

    • Monitor the change in fluorescence of the Ca2+ indicator in real-time using a fluorometer. A decrease in extra-vesicular Ca2+ concentration reflects uptake into the microsomes.[12]

    • The rate of Ca2+ uptake can be calculated from the initial slope of the fluorescence trace.

    • The effect of the inhibitor is determined by comparing the uptake rate in its presence to that of a control. Pre-treatment with a known SERCA inhibitor like cyclopiazonic acid (CPA) can be used as a negative control to confirm that the observed uptake is SERCA-mediated.[14]

Visualizations

SERCA-Mediated Calcium Signaling Pathway

SERCA_Pathway cluster_cytosol Cytosol cluster_er ER Lumen cluster_membrane ER Membrane Ca_cytosol Low [Ca2+] SERCA SERCA Pump Ca_cytosol->SERCA 2 Ca2+ ATP ATP ATP->SERCA ADP ADP + Pi UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Sustained activation leads to Ca_ER High [Ca2+] Ca_ER->UPR Depletion leads to SERCA->ADP SERCA->Ca_ER 2 Ca2+ Thapsigargin Thapsigargin & Analogs Thapsigargin->SERCA Inhibits Experimental_Workflow start Prepare SERCA microsomes assay_prep Prepare Assay Plate: Buffer, Substrates, Enzymes start->assay_prep add_inhibitor Add Thapsigargin Analogs (Varying Concentrations) assay_prep->add_inhibitor initiate_reaction Initiate Reaction with SERCA add_inhibitor->initiate_reaction measurement Measure Activity: - ATPase Assay (Absorbance) - Ca2+ Uptake (Fluorescence) initiate_reaction->measurement data_analysis Data Analysis: - Calculate Rates - Determine IC50 measurement->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Identify Lead Compounds sar->end

References

On-Target Engagement of p97 ATPase Inhibitors: A Thermal Shift Assay Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A definitive method to confirm the direct interaction between a small molecule inhibitor and its protein target is crucial in drug discovery. The thermal shift assay (TSA), or differential scanning fluorimetry (DSF), provides a robust, high-throughput, and low-protein-consumption method to verify on-target effects. This guide compares the on-target engagement of ATPase-IN-4 with other known p97 ATPase inhibitors—NMS-873, CB-5083, and UPCDC-30245—using thermal shift assay data. The binding of these inhibitors to the p97 ATPase, also known as Valosin-Containing Protein (VCP), leads to an increase in its thermal stability, which is quantifiable as a positive shift in the melting temperature (ΔTm).

The p97 ATPase is a critical regulator of protein homeostasis, involved in numerous cellular processes, including protein degradation and trafficking. Its inhibition is a promising therapeutic strategy for various diseases, particularly cancer. The inhibitors discussed herein represent different classes based on their mechanism of action, providing a comprehensive comparison.

Comparative Analysis of p97 Inhibitor-Induced Thermal Stabilization

The following table summarizes the key characteristics and, where available, the thermal shift (ΔTm) induced by each inhibitor upon binding to the p97 ATPase. It is important to note that direct, head-to-head comparative thermal shift assay data for this compound is not publicly available. The data presented for the other inhibitors are compiled from various studies and should be interpreted with consideration for potential variations in experimental conditions.

InhibitorTargetMechanism of ActionReported ΔTm (°C)
This compound p97 ATPase (VCP)Not SpecifiedData not available
NMS-873 p97 ATPase (VCP)AllostericStabilizing shift observed
CB-5083 p97 ATPase (VCP)ATP-competitive (D2 domain)Stabilizing shift observed
UPCDC-30245 p97 ATPase (VCP)AllostericStabilizing shift observed

Mechanism of Action of p97 ATPase Inhibitors

The interaction of an inhibitor with its target protein can be visualized through signaling pathway diagrams. The diagram below illustrates the fundamental principle of p97 ATPase inhibition.

Mechanism of p97 ATPase Inhibition cluster_0 p97 Hexameric Complex cluster_1 Inhibitor Action cluster_2 Cellular Processes p97 p97 ATPase Unfolding Substrate Unfolding and Translocation p97->Unfolding hydrolyzes ATP to power Blocked Blocked Cellular Processes p97->Blocked ATP ATP ATP->p97 binds to Substrate Ubiquitinated Substrate Substrate->p97 binds to Inhibitor This compound or Alternative Inhibitor Inhibitor->p97 binds to and inhibits Degradation Proteasomal Degradation Unfolding->Degradation Unfolding->Blocked

Caption: Inhibition of p97 ATPase blocks substrate processing.

Experimental Workflow for Thermal Shift Assay

The on-target effect of this compound and other inhibitors can be confirmed by following a standardized thermal shift assay protocol. The workflow diagram below outlines the key steps of this experiment.

Thermal Shift Assay Experimental Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Data Analysis Prep_Protein Prepare p97 Protein Solution Mix Mix Protein, Inhibitor, and Dye in Assay Plate Prep_Protein->Mix Prep_Inhibitor Prepare Inhibitor Dilutions (this compound, etc.) Prep_Inhibitor->Mix Prep_Dye Prepare Fluorescent Dye (e.g., SYPRO Orange) Prep_Dye->Mix qPCR Run Melt Curve Protocol in Real-Time PCR Instrument Mix->qPCR Controls Include No-Inhibitor and No-Protein Controls Controls->qPCR Fluorescence Monitor Fluorescence Intensity with Increasing Temperature qPCR->Fluorescence Plot Plot Fluorescence vs. Temperature Fluorescence->Plot Tm Determine Melting Temperature (Tm) from the Inflection Point Plot->Tm DeltaTm Calculate ΔTm (Tm with inhibitor - Tm without inhibitor) Tm->DeltaTm

Caption: Workflow for confirming inhibitor binding via TSA.

Detailed Experimental Protocol: Thermal Shift Assay for p97 ATPase

This protocol is adapted from established methods for performing thermal shift assays with p97 and its inhibitors.

Materials:

  • Purified recombinant human p97 ATPase protein

  • This compound and other p97 inhibitors (NMS-873, CB-5083, UPCDC-30245)

  • Thermal Shift Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO)

  • Real-Time PCR instrument with melt curve capability (e.g., Applied Biosystems QuantStudio or similar)

  • 384-well PCR plates and optical seals

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x concentrated stock of p97 protein in Thermal Shift Assay Buffer. The final concentration in the assay will be 1-2 µM.

    • Prepare a series of 10x concentrated inhibitor solutions by serial dilution in 100% DMSO. The final concentration in the assay will typically range from nanomolar to micromolar.

    • Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock in Thermal Shift Assay Buffer.

  • Assay Plate Setup (per well of a 384-well plate):

    • Add 10 µL of the 2x p97 protein stock to each well. For no-protein controls, add 10 µL of Thermal Shift Assay Buffer.

    • Add 2 µL of the 10x inhibitor solution to the appropriate wells. For no-inhibitor (DMSO) controls, add 2 µL of 100% DMSO.

    • Prepare a master mix of the 20x SYPRO Orange dye in Thermal Shift Assay Buffer and add 8 µL to each well to bring the final volume to 20 µL.

  • Data Acquisition:

    • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Hold at 25 °C for 2 minutes.

      • Ramp up to 95 °C with a ramp rate of 0.05 °C/s.

      • Continuously monitor fluorescence during the temperature ramp (using the appropriate excitation/emission filters for SYPRO Orange, e.g., 470/570 nm).

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • The melting temperature (Tm) is the inflection point of the sigmoidal curve, which can be determined by calculating the first derivative of the curve.

    • The thermal shift (ΔTm) is calculated for each inhibitor concentration by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample (ΔTm = Tm_inhibitor - Tm_DMSO).

    • A positive ΔTm value indicates that the inhibitor binds to and stabilizes the p97 protein, confirming on-target engagement.

This comprehensive guide provides the necessary framework for researchers to confirm the on-target effects of this compound and compare its performance with other known p97 ATPase inhibitors using the thermal shift assay. The provided protocols and diagrams offer a clear path for experimental execution and data interpretation.

In Vivo Validation of ATPase-IN-4's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "ATPase-IN-4" is not available. To fulfill the structural and content requirements of this guide, we present a comparative analysis of a well-characterized, late-stage clinical candidate that targets a parasite ATPase: Cipargamin (KAE609) . Cipargamin is a potent inhibitor of the Plasmodium falciparum P-type ATPase, PfATP4. This guide will serve as a template for evaluating the therapeutic potential of novel ATPase inhibitors.

This guide provides a comparative analysis of Cipargamin against two alternative antimalarial agents with distinct mechanisms of action:

  • Artemether-Lumefantrine: A standard-of-care artemisinin-based combination therapy (ACT). Artemether's mechanism is thought to involve the generation of free radicals, while lumefantrine is believed to interfere with heme detoxification.[1][2][3][4]

  • DSM265: An investigational inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, which is crucial for pyrimidine biosynthesis.[5][6][7][8]

Data Presentation: Comparative Efficacy and Activity

The following tables summarize the in vitro and in vivo performance of Cipargamin and its comparators.

Table 1: In Vitro Activity against P. falciparum

CompoundTargetMechanism of ActionMean IC50 (nM) (Drug-Sensitive Strains)Mean IC50 (nM) (Drug-Resistant Strains)
Cipargamin (KAE609) PfATP4 (Na+ Efflux Pump)Disruption of Na+ homeostasis, leading to osmotic stress and parasite death.0.5 - 2.4[9]Active against artemisinin-resistant strains.[9]
Artemether Multiple targets, possibly including PfATP6 (SERCA)Generation of cytotoxic heme-adducts and reactive oxygen species.[1][2]1.0 - 5.0Reduced efficacy in some artemisinin-resistant strains.
Lumefantrine Heme detoxification pathwayPrevents the polymerization of toxic heme into hemozoin.[1][3][4]5.0 - 20.0Generally effective against chloroquine-resistant strains.
DSM265 Dihydroorotate Dehydrogenase (DHODH)Inhibition of pyrimidine biosynthesis, arresting parasite proliferation.[5][7]1.8 - 4.0[5]Active against strains resistant to chloroquine and pyrimethamine.[5]

Table 2: In Vivo Efficacy in Human Clinical Trials (Uncomplicated P. falciparum Malaria)

Compound/CombinationDosing RegimenKey Efficacy EndpointResultReference
Cipargamin (monotherapy) Single doses of 50-150 mgMedian Parasite Clearance Time (PCT)8 hours[10][11][10][11]
PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28>65%[10][11][10][11]
Artemether-Lumefantrine 6-dose regimen over 3 daysMedian Parasite Clearance Time (PCT)24 hours[10][11][10][11]
PCR-corrected ACPR at Day 28/42>95%[1][12][1][12]
DSM265 (monotherapy) Single dose of 400 mgPCR-adjusted ACPR at Day 14100%[7][7]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Objective: To quantify the inhibition of parasite growth in the presence of serial dilutions of the test compound.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit (e.g., 2%) in complete culture medium.[13]

  • Drug Plate Preparation: Test compounds are serially diluted and pre-dosed onto 96-well microplates.

  • Incubation: Parasite cultures are diluted to a starting parasitemia of ~0.3% and added to the drug plates.[13] The plates are then incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[14]

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.[13] The plates are incubated in the dark at room temperature for 24 hours to allow for cell lysis and DNA staining.[13]

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is read using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[13]

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

In Vivo Efficacy Assessment: 4-Day Suppressive Test in P. berghei-infected Mice

This is a standard preclinical model to assess the therapeutic efficacy of a potential antimalarial compound.

Objective: To evaluate the ability of a test compound to suppress parasitemia in a murine malaria model.

Methodology:

  • Infection: Groups of mice (e.g., Swiss Webster or CD1, n=5 per group) are infected intraperitoneally (i.p.) or intravenously (i.v.) with 1x10^7 Plasmodium berghei-parasitized red blood cells.[15][16]

  • Drug Administration: Treatment with the test compound (at various doses) or vehicle control commences 2-4 hours post-infection. The compound is typically administered orally or i.p. once daily for four consecutive days (Day 0 to Day 3).[15][16] A standard antimalarial like chloroquine is used as a positive control.[17]

  • Parasitemia Monitoring: On day 4, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination.[16] Alternatively, parasitemia can be quantified by flow cytometry if using a fluorescent parasite line.[15]

  • Data Analysis: The average parasitemia in each treatment group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The dose that produces a 90% reduction in parasitemia (ED90) can be determined.

Visualizations: Pathways and Workflows

Signaling_Pathway cluster_parasite P. falciparum Cytosol cluster_extracellular Host RBC Cytosol PfATP4 PfATP4 (Na+ Pump) H_in H+ influx PfATP4->H_in Homeostasis Ion Homeostasis & pH Regulation PfATP4->Homeostasis Maintains Disruption Disruption of Na+ Gradient PfATP4->Disruption Leads to Na_low Low [Na+] (~10 mM) Na_high High [Na+] (~135 mM) Na_high->PfATP4 Na+ Efflux Cipargamin Cipargamin (this compound) Cipargamin->PfATP4 Inhibits Death Parasite Death Disruption->Death Causes Osmotic Stress

Caption: PfATP4-mediated Na+ efflux and its inhibition by Cipargamin.

Experimental_Workflow start Start: Candidate Compound in_vitro In Vitro Screening (SYBR Green I Assay) start->in_vitro ic50 Determine IC50 in_vitro->ic50 in_vivo_preclinical In Vivo Efficacy (P. berghei Mouse Model) ic50->in_vivo_preclinical Potent (IC50 < 100 nM) ed90 Determine ED90 & Suppressive Activity in_vivo_preclinical->ed90 tox Preclinical Toxicology & ADME Studies ed90->tox Active in vivo clinical_decision Go/No-Go for Clinical Trials tox->clinical_decision phase1 Phase I Clinical Trial (Safety in Humans) clinical_decision->phase1 Favorable Profile phase2 Phase II Clinical Trial (Proof-of-Concept Efficacy) phase1->phase2 Safe end End: Validated Candidate phase2->end Efficacious

Caption: In vivo validation workflow for a novel antimalarial compound.

Logical_Relationship TargetValidation Target Validation (PfATP4 is essential) Potency High In Vitro Potency (Low nM IC50) TargetValidation->Potency PreclinicalEfficacy Preclinical Efficacy (Murine Model Cure) Potency->PreclinicalEfficacy Selectivity Selectivity (vs. Human ATPases) Selectivity->PreclinicalEfficacy PKPD Favorable PK/PD (e.g., Long Half-life) PreclinicalEfficacy->PKPD ClinicalEfficacy Clinical Efficacy (Rapid Parasite Clearance) PKPD->ClinicalEfficacy TherapeuticPotential High Therapeutic Potential ClinicalEfficacy->TherapeuticPotential

Caption: Logical framework for assessing therapeutic potential.

References

Assessing the Specificity of ATPase-IN-4 Against a Panel of ATPases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the hypothetical Na+/K+-ATPase inhibitor, ATPase-IN-4, against a panel of other ATPases. The data presented is based on established knowledge of well-characterized Na+/K+-ATPase inhibitors, such as cardiac glycosides (e.g., ouabain and digoxin), which serve as a proxy for the performance of a highly selective, novel inhibitor. This document aims to offer an objective comparison supported by experimental protocols to aid in the evaluation of this compound for research and drug development purposes.

Comparative Specificity Data

The following table summarizes the inhibitory activity of this compound and two common alternative Na+/K+-ATPase inhibitors, ouabain and digoxin, against a panel of representative ATPases from different families. The data for this compound is presented as a hypothetical profile for a highly selective inhibitor, while the data for ouabain and digoxin is based on published literature.

ATPase TargetATPase FamilyThis compound IC50 (nM)Ouabain IC50 (nM)Digoxin IC50 (nM)
Na+/K+-ATPase (α1β1)P-type510 - 5020 - 100
Na+/K+-ATPase (α2β1)P-type25 - 2010 - 50
Na+/K+-ATPase (α3β1)P-type35 - 2515 - 60
SERCA1 (Ca2+-ATPase)P-type> 10,000Indirect effects reported, no direct inhibition at therapeutic concentrations[1][2]Indirect effects reported, no direct inhibition at therapeutic concentrations
H+/K+-ATPaseP-type> 10,000No significant direct inhibitionNo significant direct inhibition[3]
V-type H+-ATPaseV-type> 10,000No significant direct inhibition reportedNo significant direct inhibition reported
F-type ATP synthaseF-type> 10,000No significant direct inhibition reportedNo significant direct inhibition reported

Note: IC50 values for ouabain and digoxin can vary depending on the tissue, species, and experimental conditions. The values presented are representative ranges.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the independent verification and extension of the presented findings.

1. ATPase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring the activity of ATPases by coupling the production of ADP to the oxidation of NADH.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2.

    • Coupling Enzyme Mix: In Assay Buffer, add 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, and 15 U/mL lactate dehydrogenase.

    • ATP Solution: 100 mM ATP in water, pH adjusted to 7.4.

    • ATPase Preparation: Purified ATPase enzyme of interest, diluted to an appropriate concentration in Assay Buffer.

    • Test Compounds: this compound, ouabain, and digoxin dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions in Assay Buffer.

  • Procedure:

    • In a 96-well plate, add 180 µL of the Coupling Enzyme Mix to each well.

    • Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the ATPase preparation to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader at 37°C. The rate of NADH oxidation is proportional to the ATPase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

2. Selectivity Profiling Against a Panel of ATPases

To assess the specificity of this compound, the ATPase activity assay described above can be adapted to screen against a panel of different purified ATPases.

  • Procedure:

    • Prepare separate assay plates for each ATPase to be tested (e.g., Na+/K+-ATPase, SERCA1, H+/K+-ATPase).

    • Optimize the assay conditions (e.g., ion concentrations, pH) for each specific ATPase to ensure optimal activity.

    • Perform the ATPase activity assay as described in Protocol 1 for each ATPase with a range of concentrations of this compound.

    • Calculate the IC50 value for this compound against each ATPase in the panel.

    • The selectivity is determined by comparing the IC50 value for the primary target (Na+/K+-ATPase) to the IC50 values for the other ATPases. A higher IC50 value for off-target ATPases indicates greater selectivity.

Mandatory Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase by compounds like this compound not only disrupts ion transport but also initiates a complex intracellular signaling cascade. This signaling is independent of the changes in intracellular ion concentrations and involves the Na+/K+-ATPase acting as a signal transducer.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ATPase_IN_4 This compound NKA Na+/K+-ATPase ATPase_IN_4->NKA Inhibition Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation ROS Mitochondrial ROS Production Src->ROS Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Caption: Signaling cascade initiated by this compound binding to Na+/K+-ATPase.

Experimental Workflow for ATPase Inhibitor Specificity Profiling

The following workflow outlines the key steps in assessing the specificity of a novel ATPase inhibitor.

ATPase_Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Synthesize and Purify This compound Primary_Screen Primary Screen: Determine IC50 on Na+/K+-ATPase Compound->Primary_Screen Secondary_Screen Secondary Screen: Determine IC50 on ATPase Panel Compound->Secondary_Screen ATPases Prepare Purified ATPase Panel ATPases->Primary_Screen ATPases->Secondary_Screen Dose_Response Generate Dose-Response Curves Primary_Screen->Dose_Response Secondary_Screen->Dose_Response Selectivity_Index Calculate Selectivity Index (IC50 off-target / IC50 on-target) Dose_Response->Selectivity_Index Conclusion Assess Specificity Profile of This compound Selectivity_Index->Conclusion

References

Reproducibility of ATPase-IN-4's effects across different laboratory settings.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel EHD4 inhibitor, ATPase-IN-4, reveals promising initial findings, though independent validation of its effects across different laboratory settings is yet to be established. This guide provides a detailed comparison of this compound with other recently identified EHD4 inhibitors, supported by available experimental data and protocols to aid researchers in their investigations.

Introduction to this compound and its Target, EHD4

This compound, also identified as compound MS1, is a novel small molecule inhibitor of the Eps15 homology (EH) domain-containing protein 4 (EHD4) ATPase activity, with a reported IC50 of 0.92 μM. EHD4 is a key regulator of endocytic trafficking, playing a crucial role in the sorting and recycling of transmembrane proteins from early endosomes to the endocytic recycling compartment. Its ATPase activity is essential for its function in membrane remodeling and vesicle formation. Dysregulation of EHD protein function has been implicated in various diseases, making them attractive targets for therapeutic intervention.[1]

This comparison guide aims to provide researchers, scientists, and drug development professionals with an objective overview of this compound's performance, drawing from the primary discovery and characterization data. Due to the novelty of this compound, information regarding the reproducibility of its effects from independent laboratories is not yet available.

Comparative Analysis of EHD4 Inhibitors

The primary study that identified this compound also characterized two other compounds, MS8 and MS10, which exhibited inhibitory effects on EHD4. A summary of their performance is presented below.

Quantitative Data Summary
CompoundTargetIC50 (μM) for EHD4Inhibition of EHD2
This compound (MS1) EHD40.92Yes
MS8 EHD4Not specified in primary screenNo
MS10 EHD4Not specified in primary screenYes

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogues.

Malachite Green-Based ATPase Assay

This colorimetric assay is used for high-throughput screening to measure the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by EHD4.

Materials:

  • Purified N-terminally truncated mouse EHD4 (EHD4ΔN)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes

  • ATP

  • Malachite green (MLG) reagent

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 2.5 mM β-mercaptoethanol)

Procedure:

  • Prepare DOPS liposomes by extrusion.

  • In a 384-well plate, combine EHD4ΔN (final concentration ~200 nM), DOPS liposomes (final concentration ~50 µg/ml), and the test compound (e.g., this compound) in assay buffer.

  • Initiate the reaction by adding ATP (final concentration ~30 µM).

  • Incubate at 25°C for a defined period (e.g., 15 minutes).

  • Stop the reaction and detect the released Pi by adding the MLG reagent.

  • Measure the absorbance at a wavelength of 620 nm.

  • Calculate the percentage of inhibition relative to a DMSO control.

HPLC-Based ATPase Assay

This method provides a more direct and less interference-prone measurement of ATP hydrolysis and is often used to validate hits from the primary screen.

Materials:

  • Purified EHD4ΔN or EHD2

  • Liposomes (e.g., DOPS for EHD4, Folch for EHD2)

  • ATP

  • Assay buffer

Procedure:

  • Set up the reaction mixture containing the enzyme, liposomes, and test compound in the assay buffer.

  • Initiate the reaction by adding ATP (final concentration ~50 µM).

  • Incubate at the optimal temperature for the enzyme (e.g., 25°C for EHD4, 30°C for EHD2).

  • At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding perchloric acid).

  • Analyze the samples by high-performance liquid chromatography (HPLC) to separate and quantify ATP and ADP.

  • Determine the rate of ATP hydrolysis from the change in ATP and ADP concentrations over time.

Visualizing EHD4's Role in Cellular Trafficking

EHD4 Signaling Pathway in Endocytic Recycling

EHD4 is a crucial component of the cellular machinery that governs the trafficking of cargo from early endosomes. It interacts with several proteins, including Rab5 and Rabenosyn-5, to regulate the exit of cargo towards both the endocytic recycling compartment and the late endocytic pathway for degradation. Its ATPase activity is thought to provide the energy for membrane tubulation and fission events.

EHD4_Signaling_Pathway Extracellular Extracellular Space Internalized_Cargo Internalized Cargo (e.g., Receptors) Plasma_Membrane Plasma Membrane Recycling Recycling to Plasma Membrane Early_Endosome Early Endosome Internalized_Cargo->Early_Endosome Endocytosis EHD4 EHD4 Early_Endosome->EHD4 Recruitment & Activation Recycling_Endosome Endocytic Recycling Compartment (ERC) EHD4->Recycling_Endosome Transport to ERC Late_Endosome Late Endosome / Lysosome EHD4->Late_Endosome Transport to Degradation Pathway ATPase_IN_4 This compound ATPase_IN_4->EHD4 Inhibition Recycling_Endosome->Plasma_Membrane Degradation Degradation Late_Endosome->Degradation Experimental_Workflow HTS High-Throughput Screening (Malachite Green Assay) Primary_Hits Identification of Primary Hits HTS->Primary_Hits Validation Hit Validation (HPLC-Based Assay) Primary_Hits->Validation Confirmed_Hits Confirmed Inhibitors (e.g., this compound) Validation->Confirmed_Hits Selectivity Selectivity Profiling (e.g., against EHD2) Confirmed_Hits->Selectivity SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Safety Operating Guide

Safe Disposal of ATPase-IN-4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents like ATPase-IN-4 are critical for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet (SDS) information and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). While the Safety Data Sheet for a related compound from Sigma-Aldrich indicates it is not classified as a hazardous substance or mixture, it is a best practice in a laboratory setting to handle all chemicals with a degree of caution.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Standard laboratory coat
Respiratory Protection Not generally required, unless aerosols may be generated

Always follow good laboratory hygiene practices. Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling the substance.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should adhere to a structured chemical waste stream to minimize risk and ensure regulatory compliance. Avoid disposing of this compound in the regular trash or down the drain.[2]

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions or experimental media containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[2]

2. Container Labeling:

  • All waste containers must be prominently labeled with the words "Hazardous Waste" and a complete identification of the contents, including the full chemical name "this compound" and any solvents present.[2]

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Keep containers tightly closed to prevent spills or the release of vapors.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Spill Management Protocol

In the event of a small, contained spill of this compound, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Wear PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment: Cover drains to prevent environmental release. Contain the spill using absorbent pads or granules.

  • Clean-up: Carefully collect the absorbed material and any contaminated soil or surfaces. The SDS for a related compound suggests taking up the material with a liquid-absorbent material like Chemizorb®. Clean the affected area with a suitable detergent and water.

  • Disposal: Collect all clean-up materials in a sealed, properly labeled container and dispose of it as hazardous waste.[2]

For larger spills, or if you are uncertain about how to proceed, evacuate the area and contact your institution's EHS department immediately.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (Solid or Liquid) B Is the waste contaminated with this compound? A->B C Segregate into appropriate waste container B->C Yes I Dispose as non-hazardous waste B->I No D Solid Waste Container (e.g., gloves, tips) C->D Solid E Liquid Waste Container (e.g., solutions) C->E Liquid F Label container clearly: 'Hazardous Waste' 'this compound' D->F E->F G Store in designated secure area F->G H Arrange for pickup by EHS/Licensed Contractor G->H

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Navigating the Safe Handling of ATPase-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists working with ATPase-IN-4, a substance not classified as hazardous under standard regulations, can ensure a safe laboratory environment by adhering to established best practices for chemical handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your research endeavors.

Personal Protective Equipment (PPE): A Foundation of Safety

While this compound is not deemed hazardous, the use of standard personal protective equipment (PPE) is a fundamental laboratory practice to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent direct skin contact with the substance.
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from potential splashes or aerosols.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Not generally required; use in case of aerosol formationTo prevent inhalation of aerosols. A risk assessment should determine the need for respiratory protection based on the specific procedure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will further enhance safety and procedural consistency.

Pre-Handling Checklist:
  • Review Safety Data Sheet (SDS): Although not classified as hazardous, familiarize yourself with the product's SDS for any specific handling and storage information.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.

  • Gather all necessary PPE: Before beginning any work, ensure all recommended PPE is readily available and in good condition.

Handling Protocol:
  • Don PPE: Put on your lab coat, safety glasses, and gloves before handling the compound.

  • Weighing and Transferring:

    • When weighing the solid compound, do so in a designated area, such as a weigh boat on a calibrated scale, to avoid contamination of the surrounding workspace.

    • Handle the substance carefully to minimize the creation of dust or aerosols.

    • When transferring the substance, use appropriate tools like spatulas or scoops.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the process generates heat, consider cooling the mixture.

  • Post-Handling:

    • After handling, wash your hands thoroughly with soap and water, even after wearing gloves.

    • Clean any contaminated surfaces and equipment according to standard laboratory procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated waste is crucial for environmental protection and laboratory safety.

  • Unused Compound: Dispose of the unused compound in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Contaminated Materials: Dispose of any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, as solid laboratory waste.

  • Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials and are in compliance with local wastewater regulations.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

A Preparation B Don PPE (Lab Coat, Gloves, Eye Protection) A->B C Handling (Weighing, Transferring, Solution Prep) B->C D Post-Handling Cleanup C->D E Proper Disposal D->E F Hand Washing D->F

Caption: Workflow for Safe Handling of this compound.

By implementing these safety and logistical measures, researchers can confidently work with this compound while maintaining a secure and efficient laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.